Glycidyl neodecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl 2,2-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWAKSKPSOFJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275056 | |
| Record name | Glycidyl 2,2-dimethyloctanoate | |
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Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
265 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.97 (NTP, 1992) - Less dense than water; will float | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26761-45-5, 52636-92-7 | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cardura E 10 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761455 | |
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| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycidyl 2,2-dimethyloctanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL NEODECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V72X484L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Glycidyl neodecanoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate (CAS No. 26761-45-5) is a glycidyl ester of neodecanoic acid.[1] It is a clear, colorless to pale yellow liquid with a low viscosity.[1][2] Due to its unique chemical structure, featuring a reactive epoxy group and a highly branched alkyl chain, glycidyl neodecanoate serves as a crucial building block and reactive diluent in the synthesis of various polymers.[2][3] Its incorporation into polymer backbones can significantly enhance performance characteristics such as flexibility, weatherability, and chemical resistance.[3][4] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key reactions of this compound, complete with detailed experimental protocols for its characterization.
Chemical Structure and Identification
This compound is a mixture of isomers due to the branched nature of the neodecanoic acid precursor.[3] The IUPAC name for the primary isomer is oxiran-2-ylmethyl 2,2-dimethyloctanoate.[5]
Caption: Chemical Structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 26761-45-5[1] |
| IUPAC Name | oxiran-2-ylmethyl 2,2-dimethyloctanoate[5] |
| Molecular Formula | C13H24O3[1][5] |
| Molecular Weight | 228.33 g/mol [5] |
| Synonyms | Glycidyl 10-neodecanoate, Cardura™ E10P[3] |
Physicochemical Properties
This compound's physical and chemical properties make it a versatile reactive diluent for epoxy resins, improving handling and processing.[1] It also enhances the flexibility and toughness of the final cured products.[1]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[1][2] |
| Boiling Point | 200-205 °C |
| Density | 0.960 g/cm³ at 20 °C |
| Viscosity | 36-42 mPa·s at 25 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in methyl ethyl ketone (MEK), acetone, and toluene |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of neodecanoic acid with epichlorohydrin (B41342), typically in the presence of a base catalyst like sodium hydroxide.[4] This process yields this compound and sodium chloride as a byproduct.
Caption: General Synthesis Workflow for this compound.
Key Reactions
The reactivity of this compound is dominated by the chemistry of its epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the fundamental reaction that allows for its incorporation into polymer networks.
Reaction with Carboxylic Acids
The reaction of the glycidyl group with a carboxylic acid results in the formation of a hydroxy ester. This reaction is crucial for incorporating this compound into polyester (B1180765) and acrylic resins.[3]
Caption: Reaction of this compound with a Carboxylic Acid.
Reaction with Amines
Amines are common curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction forms the basis of epoxy-amine polymer networks.
Caption: Reaction of this compound with a Primary Amine.
Experimental Protocols
The characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques.
Synthesis of this compound (Illustrative Protocol)
This protocol is a generalized procedure based on the known synthesis of glycidyl esters.
-
Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is charged with neodecanoic acid and a molar excess of epichlorohydrin.
-
Catalyst Addition: A base catalyst, such as a 50% aqueous solution of sodium hydroxide, is added dropwise to the stirred mixture while maintaining the reaction temperature.[6]
-
Reaction: The reaction mixture is heated and stirred at a controlled temperature until the reaction is complete, which can be monitored by titration of the acid content.
-
Work-up: The reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration. The excess epichlorohydrin is removed by distillation under reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation to yield the final this compound.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small drop of the liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key peaks to identify are the C-O-C stretching of the epoxy ring (around 915 cm⁻¹ and 840 cm⁻¹) and the C=O stretching of the ester group (around 1730 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis:
-
¹H NMR: The spectrum is analyzed for the characteristic signals of the glycidyl protons, which typically appear as a multiplet in the range of 2.6-3.2 ppm. The protons of the alkyl chain will appear in the upfield region (around 0.8-2.5 ppm).
-
¹³C NMR: The spectrum will show characteristic signals for the carbons of the epoxy group (around 44 and 50 ppm) and the carbonyl carbon of the ester (around 175 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.[7] For quantitative analysis, an internal standard may be added.[8]
-
GC-MS Parameters:
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.[9]
-
Oven Program: A temperature gradient is programmed to ensure good separation of the components.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).[9]
-
-
Data Analysis: The retention time of the this compound peak is determined from the total ion chromatogram. The mass spectrum of the peak is then compared with a library of known spectra or analyzed for characteristic fragment ions to confirm the identity of the compound.
Applications
This compound is primarily used as a reactive diluent in epoxy resin formulations for coatings, adhesives, and composites.[1] Its incorporation can lead to:
-
Reduced viscosity of the resin system, allowing for higher filler loading and improved application properties.[4]
-
Enhanced flexibility and toughness of the cured material.[1]
-
Improved weatherability and chemical resistance.[4]
-
Good adhesion to various substrates.[2]
It is also used in the synthesis of acrylic and polyester resins for high-performance coatings.[4]
Safety and Handling
This compound is an industrial chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and sensitization.[5] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and important chemical intermediate with a unique combination of properties derived from its glycidyl functionality and branched alkyl structure. Its role as a reactive diluent and polymer building block enables the formulation of high-performance materials with enhanced durability and application characteristics. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research, development, and industrial applications.
References
- 1. caloongchem.com [caloongchem.com]
- 2. caloongchem.com [caloongchem.com]
- 3. pcimag.com [pcimag.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6433217B1 - Process for the preparation of glycidylesters of branched carboxylic acids - Google Patents [patents.google.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Glycidyl Neodecanoate from Neodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing glycidyl (B131873) neodecanoate, a versatile chemical intermediate, from neodecanoic acid. This document details the core chemical principles, experimental methodologies, and process optimization parameters relevant to researchers and professionals in chemical synthesis and drug development.
Introduction
Glycidyl neodecanoate is a glycidyl ester recognized for its utility as a reactive diluent in epoxy resins, a modifier for other resin systems like acrylics and polyesters, and a building block in the synthesis of specialty chemicals.[1][2][3] Its highly branched aliphatic structure, derived from neodecanoic acid, imparts desirable properties such as hydrophobicity, thermal stability, and excellent weatherability to the final products.[4] The synthesis of this compound primarily involves the reaction of neodecanoic acid with epichlorohydrin (B41342). This guide will explore the prevalent synthetic methodologies, including base-catalyzed synthesis, acidolysis, and direct esterification.
Core Synthesis Methodologies
The conversion of neodecanoic acid to this compound is predominantly achieved through its reaction with epichlorohydrin. The key difference between the common methods lies in the catalytic system and the reaction mechanism.
Base-Catalyzed Synthesis
This is a widely employed industrial method that typically utilizes a strong base, such as sodium hydroxide, as a catalyst.[5] The reaction proceeds in two main stages: a ring-opening addition of the neodecanoic acid to epichlorohydrin, followed by a base-induced ring-closing (dehydrochlorination) to form the glycidyl ester.
Reaction Pathway:
Acidolysis
The acidolysis pathway involves the reaction of neodecanoic acid with epichlorohydrin under acidic conditions or with a catalyst that facilitates the formation of a chlorohydrin ester intermediate.[5] This intermediate is then converted to the final glycidyl ester product in a subsequent step, often with the addition of a base for dehydrochlorination.[5] Advanced catalytic systems, such as tetramethylammonium (B1211777) neodecanoate, have been developed to enhance the efficiency of this method.[5]
Reaction Pathway:
Direct Esterification
Direct esterification is a more streamlined approach that aims to combine the addition and elimination reactions in a single process.[5] This method involves the direct reaction of neodecanoic acid with epichlorohydrin in the presence of a suitable catalyst to form the glycidyl ester.[5] While potentially reducing reaction time and simplifying the production process, careful selection of the catalyst and reaction conditions is crucial to minimize side reactions.[5]
Experimental Protocols
The following protocols are provided as a detailed guide for the laboratory-scale synthesis of this compound.
Detailed Experimental Protocol for Base-Catalyzed Synthesis
This protocol is adapted from a patented industrial process and provides a clear, step-by-step methodology.[6]
Materials:
-
Neodecanoic acid (3.831 mol)
-
Epichlorohydrin (15.326 mol)
-
Isopropyl alcohol (IPA) (18.366 mol)
-
Water (30.555 mol)
-
50 wt.% Sodium Hydroxide (NaOH) solution
Equipment:
-
5L reactor equipped with a stirrer, heating mantle, condenser, and nitrogen inlet.
-
Dropping funnel.
Procedure:
-
Initial Charge: To the 5L reactor, add 660g (3.831 mol) of neodecanoic acid, 1418g (15.326 mol) of epichlorohydrin, 1102g (18.366 mol) of isopropyl alcohol, and 550g (30.555 mol) of water.[6]
-
Inert Atmosphere: Purge the reactor with nitrogen.[6]
-
Initial Heating and Catalyst Addition: Heat the reactor contents to 55°C while stirring.[6] Uniformly add 62g of 50 wt.% NaOH solution dropwise.[6]
-
Ring-Opening Reaction: Raise the temperature to 85°C and continue stirring for 30 minutes to facilitate the ring-opening reaction.[6]
-
Cooling and Main Catalyst Addition: Cool the reactor to 50°C.[6] Uniformly add 306g of 50 wt.% NaOH solution dropwise over 40 minutes.[6]
-
Ring-Closing Reaction: After the addition is complete, continue stirring for 40 minutes to ensure the completion of the ring-closing reaction.[6]
-
Work-up and Purification: The product is then subjected to post-treatment, which typically involves washing to remove sodium chloride and unreacted base, followed by distillation to purify the this compound.
General Experimental Workflow:
Quantitative Data and Process Optimization
The efficiency of this compound synthesis is highly dependent on various reaction parameters. The following tables summarize key quantitative data for process optimization.
Table 1: Reaction Conditions and Performance
| Parameter | Optimal Range/Value | Outcome/Comment | Source |
| Molar Ratio (Epichlorohydrin:Neodecanoic Acid) | 1.05 - 1.12 | A slight excess of epichlorohydrin is typically used. | [6] |
| Reaction Temperature | 70 - 90°C | Balances reaction rate and selectivity, minimizing side products. | [6] |
| Reaction Time | 2 - 4 hours | To achieve high conversion rates. | [6] |
| Conversion Rate | 89 - 96% | Achievable within the optimal temperature and time ranges. | [6] |
| Purity (Typical) | ~95% | Purity of the final product after purification. | [5] |
Table 2: Catalyst Performance
| Catalyst | Conditions | Conversion/Yield | Selectivity | Source |
| Sodium Hydroxide | Base-catalyzed two-step process | High yield (specific value not consistently reported) | Good, but byproduct formation (NaCl) requires removal | [5] |
| Tetrabutylammonium Bromide | Phase-transfer catalysis | 94 - 97% | 94 - 96% | [6] |
| Tetramethylammonium Neodecanoate (TMAN) | Acidolysis | Increased yield by 2% (vs. TMAC) | Reduced dichlorohydrin byproduct by >50% | [7] |
Purification
Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and catalyst residues.
-
Washing: The reaction mixture is typically washed with water to remove water-soluble byproducts like sodium chloride and any remaining base catalyst.[8]
-
Distillation: The primary method for obtaining high-purity this compound is vacuum distillation.[6] This process takes advantage of the boiling point differences between the product and impurities.[6] Typical distillation conditions are:
Conclusion
The synthesis of this compound from neodecanoic acid is a well-established process with several viable methodologies. The base-catalyzed route is a robust and widely used industrial method, for which detailed experimental protocols are available. Acidolysis and direct esterification offer alternative pathways with potential advantages in terms of reaction efficiency and simplification, particularly with the development of advanced catalytic systems. For researchers and professionals, a thorough understanding of the reaction parameters, catalyst performance, and purification techniques is critical for the successful and efficient synthesis of high-purity this compound for its diverse applications.
References
In-Depth Technical Guide to the Physicochemical Properties of Glycidyl Neodecanoate (CAS 26761-45-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Glycidyl (B131873) neodecanoate (CAS 26761-45-5). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document presents key data in structured tables, details the experimental protocols for their determination according to internationally recognized OECD guidelines, and provides visualizations of its synthesis, metabolic pathway, and application as a reactive diluent.
Chemical Identity and Structure
Glycidyl neodecanoate is a glycidyl ester of neodecanoic acid. It is a mixture of branched isomers.
-
CAS Number: 26761-45-5
-
Molecular Formula: C₁₃H₂₄O₃
-
Molecular Weight: 228.33 g/mol
-
Synonyms: Neodecanoic acid, oxiranylmethyl ester; 2,3-epoxypropyl neodecanoate
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Physical State | Clear, colorless to pale yellow liquid | [1] |
| Melting Point/Range | Not applicable (liquid at room temperature) | |
| Boiling Point | 269 - 272 °C | |
| Density | 0.966 g/mL at 25 °C | |
| Vapor Pressure | 1.5 Pa at 25 °C | |
| Water Solubility | 70 mg/L at 20 °C | |
| Log P (n-octanol/water) | 4.4 | |
| Flash Point | 113 °C | |
| Hydrolysis Half-Life | Dependent on pH |
Experimental Protocols
The experimental determination of the physicochemical properties listed above is crucial for regulatory purposes and for understanding the substance's behavior. The following are detailed methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Boiling Point (OECD Guideline 103)
The boiling point is determined using methods such as ebulliometry, dynamic vapor pressure measurement, or distillation.[2] The principle involves heating the liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.[2] For the distillation method, the substance is distilled, and the temperature of the vapor is measured.[2]
Density (OECD Guideline 109)
The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or the immersed body method.[3][4] The oscillating densitometer measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is then related to its density.[4] The pycnometer method involves determining the mass of a known volume of the liquid at a specific temperature.[5]
Vapor Pressure (OECD Guideline 104)
Several methods can be employed to measure vapor pressure, including the dynamic method (Cottrell's method), the static method, and the isoteniscope method.[6][7] The dynamic method involves measuring the boiling point at different pressures. The static method directly measures the vapor pressure exerted by the substance in a closed system at equilibrium.[6] The gas saturation method involves passing a stream of inert gas over the substance and measuring the amount of substance that volatilizes.[8][9]
Water Solubility (OECD Guideline 105)
The flask method is suitable for substances with solubility above 10 mg/L.[10][11] A saturated solution of the substance in water is prepared by shaking at a constant temperature.[10][12] After equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[10][13]
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
The shake flask method is used to determine the n-octanol/water partition coefficient (Log P).[14][15] Equal volumes of n-octanol and water are pre-saturated with each other. The test substance is then added to the two-phase system, which is shaken until equilibrium is reached.[15][16] The concentration of the substance in both the n-octanol and water phases is then measured to calculate the partition coefficient.[15][16]
Hydrolysis as a Function of pH (OECD Guideline 111)
This tiered test determines the rate of abiotic hydrolysis of a substance in aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures.[17][18][19] The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life at each pH.[19] The preliminary test is conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.[19]
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from its precursors.
Metabolic Pathway of this compound
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
Spectroscopic Analysis of Glycidyl Neodecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate (CAS No. 26761-45-5) is a versatile chemical compound widely utilized as a reactive diluent in epoxy resins, a component in high-performance coatings, and a modifier for polymer properties.[1][2][3][4] Structurally, it is the glycidyl ester of neodecanoic acid, a mixture of highly branched C10 tertiary carboxylic acids.[5] A common isomer is oxiran-2-ylmethyl 2,2-dimethyloctanoate.[3][6] The molecule's unique combination of a reactive epoxide ring and a bulky, hydrophobic neodecanoate group imparts desirable characteristics like improved flexibility, weatherability, and chemical resistance to polymer systems.[4][7]
Accurate structural confirmation and purity assessment are critical for its application. Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the comprehensive characterization of glycidyl neodecanoate.[1][5] This guide provides an in-depth overview of these analytical techniques, including experimental protocols and data interpretation.
Molecular Structure and Functional Groups
The key to interpreting the spectroscopic data of this compound lies in understanding its primary functional groups:
-
Epoxide (Oxirane) Ring: A three-membered ring containing an oxygen atom. This group is highly strained and reactive.
-
Ester Group: A carbonyl group bonded to an oxygen atom, which links the glycidyl and neodecanoate moieties.
-
Branched Alkyl Chain: A large, sterically hindered, and hydrophobic alkyl group (C9H19).
These groups give rise to distinct signals in both FTIR and NMR spectra, allowing for unambiguous identification.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the molecule's functional groups, providing a unique "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film
A common and straightforward method for analyzing liquid samples like this compound is using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by creating a thin film.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application (ATR):
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Apply a single drop of this compound directly onto the crystal surface, ensuring it is fully covered.
-
-
Sample Application (Thin Film):
-
Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to spread the liquid into a thin, uniform film. A similar method involves creating a film between Cesium Iodide (CsI) plates.[6]
-
-
Data Acquisition: Place the sample holder in the spectrometer's sample compartment. Initiate the scan, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).
FTIR Data Interpretation
The FTIR spectrum of this compound is characterized by strong absorptions corresponding to its ester, epoxide, and alkyl functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2960-2850 | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1735-1725 | C=O Stretch | Ester | Strong |
| 1250, 915, 840 | C-O-C Asymmetric & Symmetric Stretch | Epoxide Ring | Strong |
| 1150-1050 | C-O Stretch | Ester | Strong |
| 1465, 1380 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |
Note: The exact peak positions can vary slightly due to the isomeric mixture of the neodecanoate chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[5] It is one of the most powerful techniques for definitive structural elucidation.[5]
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The deuterated solvent prevents a large, interfering solvent signal in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which provides a reference signal at 0 ppm. Modern spectrometers can often lock onto the deuterium (B1214612) signal of the solvent, making a separate standard unnecessary for referencing.
-
Homogenization: Cap the tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.
-
Data Acquisition: Insert the NMR tube into the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) experiments are then run.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The following table details the expected signals for a representative isomer, oxiran-2-ylmethyl 2,2-dimethyloctanoate.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~4.3 & ~3.9 | dd (ABq) | 2H | -C(=O)O-CH₂ -CH- (Ester methylene (B1212753) protons) |
| ~3.15 | m | 1H | -CH₂-CH -CH₂ (Epoxide methine proton) |
| ~2.8 & ~2.6 | m | 2H | -CH-CH₂ -O (Epoxide methylene protons) |
| ~1.5 | m | 2H | -C(CH₃)₂-CH₂ -(CH₂)₅-CH₃ |
| ~1.25 | m (broad) | 8H | -CH₂-(CH₂ )₄-CH₃ |
| ~1.2 | s | 6H | -C(CH₃ )₂- (Gem-dimethyl protons) |
| ~0.88 | t | 3H | -(CH₂)n-CH₃ (Terminal methyl protons) |
s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, ABq = AB quartet
¹³C NMR Data Interpretation
The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~177 | C =O (Ester carbonyl) |
| ~66 | -C(=O)O-CH₂ - (Ester methylene) |
| ~50 | -CH₂-CH - (Epoxide methine) |
| ~45 | -CH-CH₂ -O (Epoxide methylene) |
| ~42 | -C (CH₃)₂- (Quaternary carbon) |
| ~35-22 | Alkyl chain CH₂ carbons |
| ~25 | -C(CH₃ )₂- (Gem-dimethyl carbons) |
| ~14 | Terminal CH₃ carbon |
Workflow for Spectroscopic Analysis
The logical flow from sample to final structural confirmation can be visualized as follows.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
FTIR and NMR spectroscopy are powerful, complementary techniques essential for the quality control and structural verification of this compound. FTIR provides a rapid confirmation of the key functional groups (epoxide, ester), while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural elucidation. The methodologies and reference data presented in this guide serve as a comprehensive resource for researchers and professionals working with this important industrial chemical.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. caloongchem.com [caloongchem.com]
- 3. Buy this compound | 26761-45-5 [smolecule.com]
- 4. pcimag.com [pcimag.com]
- 5. This compound | 26761-45-5 | Benchchem [benchchem.com]
- 6. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High Quality this compound CAS 26761-45-5 - SINOCHEM [sinocheme.com]
The Synthesis of Glycidyl Neodecanoate: A Deep Dive into the Reaction Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a versatile chemical intermediate with significant applications in the production of high-performance polymers, coatings, and adhesives. Its unique structure, featuring a bulky, hydrophobic neodecanoate group and a reactive glycidyl ether, imparts desirable properties such as enhanced flexibility, improved weather resistance, and low viscosity to resin systems. This technical guide provides a comprehensive overview of the reaction mechanism for the formation of glycidyl neodecanoate, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of chemical synthesis and material science.
Reaction Mechanism
The industrial synthesis of this compound is primarily achieved through the reaction of neodecanoic acid with epichlorohydrin (B41342).[1][2][3] This process can be broadly categorized into two main approaches: a one-step direct esterification or a two-step method involving an initial acidolysis followed by dehydrochlorination. The two-step method is often preferred for better control over the reaction and to minimize side products.[4]
The overall reaction is as follows:
Neodecanoic Acid + Epichlorohydrin → this compound + Hydrochloric Acid
In the presence of a base, the hydrochloric acid is neutralized to form a salt and water.
Two-Step Reaction Pathway
Step 1: Acidolysis (Ring-Opening of Epichlorohydrin)
The first step involves the ring-opening of the epoxide ring of epichlorohydrin by neodecanoic acid. This reaction is typically catalyzed by a Lewis acid or, more commonly in industrial processes, by a quaternary ammonium (B1175870) salt such as tetramethylammonium (B1211777) chloride (TMAC).[4] The catalyst facilitates the nucleophilic attack of the carboxylate group of neodecanoic acid on one of the carbon atoms of the epoxide ring. This results in the formation of a chlorohydrin ester intermediate, 3-chloro-2-hydroxypropyl neodecanoate.[5]
Step 2: Dehydrochlorination (Ring-Closure)
The second step is the ring-closure of the chlorohydrin intermediate to form the final this compound product. This is an intramolecular Williamson ether synthesis, which is carried out in the presence of a base, typically an alkali hydroxide (B78521) like sodium hydroxide (NaOH).[1] The base deprotonates the hydroxyl group of the chlorohydrin, forming an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the chlorine atom, leading to the formation of the epoxide ring and the elimination of a salt (e.g., NaCl).[4]
Below is a diagram illustrating the two-step reaction mechanism.
Figure 1: Two-step reaction mechanism for the formation of this compound.
Quantitative Data
The efficiency of this compound synthesis is highly dependent on reaction conditions and the choice of catalyst. The following tables summarize key quantitative data from various studies.
Table 1: Optimized Process Conditions for the Two-Step Synthesis of this compound[4]
| Parameter | Acidolysis Reaction | Ring-Closure Reaction |
| Molar Ratio (Epichlorohydrin:Neodecanoic Acid) | 1.08–1.12 : 1 | - |
| Catalyst (TMAC to NDA molar ratio) | 0.05 : 1 | - |
| Base | - | Two-step alkali treatment |
| Temperature | 70–90 °C | Not specified |
| Reaction Time | 4–7 h | Significantly reduced |
| Conversion of Neodecanoic Acid | 99% | - |
| Effective Utilization of Epichlorohydrin | 91–93% | - |
| Yield of this compound | - | Improved by 3–5% |
Table 2: Comparative Performance of Catalysts in Glycidyl Ether Synthesis (Analogous Reaction)[1]
| Catalyst | Catalyst Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |
| Sn-Beta | Heterogeneous Lewis Acid | >99 | >99 | 4 |
| Zr-Beta | Heterogeneous Lewis Acid | ~30 | >99 | 4 |
| Hf-Beta | Heterogeneous Lewis Acid | ~25 | >99 | 4 |
| Al-Beta | Heterogeneous Lewis Acid | ~80 | ~95 | 4 |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | High | High | 2-6 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on the two-step process.
Materials
-
Neodecanoic acid
-
Epichlorohydrin
-
Tetramethylammonium chloride (TMAC) or other suitable catalyst
-
Sodium hydroxide (NaOH)
-
Organic solvent (e.g., toluene, or solvent-free)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment
-
Round-bottom flask with a reflux condenser, thermometer, and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure
Step 1: Synthesis of Chlorohydrin Ester Intermediate (Acidolysis)
-
Charge the round-bottom flask with neodecanoic acid and epichlorohydrin in a molar ratio of 1:1.1.
-
Add the catalyst (e.g., TMAC, 0.05 molar equivalent relative to neodecanoic acid).
-
Heat the mixture to 80-90°C with constant stirring.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is close to zero. This typically takes 4-7 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Synthesis of this compound (Dehydrochlorination)
-
To the crude chlorohydrin ester from Step 1, slowly add a 40-50% aqueous solution of sodium hydroxide. The amount of NaOH should be in slight molar excess to the initial amount of neodecanoic acid.
-
Maintain the temperature of the reaction mixture between 20-40°C during the addition of NaOH to control the exothermic reaction.
-
After the addition is complete, continue stirring for another 1-2 hours at the same temperature.
-
Transfer the reaction mixture to a separatory funnel and add water and an organic solvent (e.g., toluene) to facilitate phase separation.
-
Separate the organic layer, which contains the this compound.
-
Wash the organic layer with deionized water several times until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and any remaining unreacted epichlorohydrin under reduced pressure using a rotary evaporator to obtain the purified this compound.
Characterization
The final product can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the epoxy group (characteristic peaks around 915 cm⁻¹ and 850 cm⁻¹) and the ester carbonyl group (around 1735 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.
-
Titration: To determine the epoxy equivalent weight (EEW), a critical quality control parameter.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the reaction of neodecanoic acid and epichlorohydrin is a well-established industrial process. A thorough understanding of the two-step reaction mechanism, involving acidolysis and dehydrochlorination, is crucial for optimizing reaction conditions and maximizing yield and purity. The choice of catalyst and careful control of reaction parameters such as temperature and molar ratios are key to an efficient and successful synthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study [ijtech.eng.ui.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of glycidyl esters | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Isomers and Characterization of Glycidyl Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glycidyl (B131873) neodecanoate, focusing on its complex isomeric nature, synthesis, and the analytical methodologies required for its characterization. Given that glycidyl neodecanoate is not a single chemical entity but a mixture of isomers, a thorough understanding of its composition is critical for its application in research and industry, particularly in the formulation of high-performance polymers, coatings, and adhesives.
Introduction to this compound
This compound (CAS No. 26761-45-5) is the glycidyl ester of neodecanoic acid.[1][2][3] It serves as a crucial reactive diluent and building block in the synthesis of epoxy resins and other polymers.[2][4] Its incorporation into polymer matrices enhances key properties such as flexibility, toughness, weatherability, and chemical resistance.[2][4]
The industrial product is a clear, colorless to pale yellow liquid, characterized as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[2][5] This complexity arises because its precursor, neodecanoic acid, is a mixture of highly branched C10 saturated monocarboxylic acids.[1] Consequently, "this compound" refers to a mixture of multiple constitutional and stereoisomers.
The Isomeric Landscape of this compound
The isomerism of this compound stems from two primary sources: the structure of the neodecanoic acid backbone and the chiral center on the glycidyl group.
-
Constitutional Isomers: The starting material, neodecanoic acid, is produced via the Koch reaction, which results in a complex mixture of C10 carboxylic acid isomers with a tertiary alpha-carbon.[1] Predominant structural variants include 2,2-dimethyloctanoic acid, 2,2,3,5-tetramethylhexanoic acid, and 2,5-dimethyl-2-ethylhexanoic acid, among others.[6] Each of these acid isomers yields a corresponding glycidyl ester isomer.
-
Stereoisomers: The glycidyl moiety (oxiran-2-ylmethyl group) contains a chiral carbon atom. Therefore, each constitutional isomer of this compound exists as a racemic mixture of two enantiomers (R and S).[7]
The combination of these factors results in a highly complex product mixture.
Caption: Logical relationship of neodecanoic acid isomers to the final product.
Synthesis and Physicochemical Properties
The most common industrial synthesis method involves the reaction of neodecanoic acid with epichlorohydrin in the presence of a base catalyst, such as sodium hydroxide (B78521).[2][8] This process, known as glycidation, forms the glycidyl ester and a salt byproduct.[2][8]
Physicochemical Data
The properties of this compound are typically reported for the isomeric mixture. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C13H24O3 | [5][8] |
| Molecular Weight | 228.33 g/mol | [5][8][9] |
| Appearance | Clear, colorless to yellow liquid | [2][8][9] |
| Boiling Point | 268-272 °C at 1 atm | [5] |
| Density | ~0.960 g/cm³ at 20-25 °C | [8] |
| Viscosity | 7 - 42 mPa·s at 25 °C | [8] |
| Flash Point | >120 °C (265 °F) | [9] |
| Water Solubility | 70 mg/L at 20 °C (Insoluble) | [5][8] |
| log Kow | 3.73 - 4.4 | [5] |
| Epoxy Equivalent Weight | 235-250 g/mol |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol describes a typical two-step acidolysis reaction for laboratory-scale synthesis.
-
Reaction Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Initial Charge: Charge the reactor with neodecanoic acid (1.0 equivalent) and epichlorohydrin (1.5-3.0 equivalents).
-
Catalyst Addition: While stirring, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to the mixture.
-
First Step (Addition): Slowly add an aqueous solution of sodium hydroxide (50% w/w) to the reactor while maintaining the temperature between 60-80°C. This step forms the chlorohydrin ester intermediate.
-
Second Step (Dehydrochlorination): Continue the addition of sodium hydroxide to promote the ring-closing elimination reaction, forming the glycidyl ester and sodium chloride. The reaction is monitored by titration to determine the consumption of carboxylic acid.
-
Workup: After the reaction is complete, cool the mixture. Separate the organic phase from the aqueous phase containing the salt byproduct.
-
Purification: Wash the organic phase with water to remove residual salts and catalyst. Remove unreacted epichlorohydrin and water by vacuum distillation.
-
Final Product: The resulting product is a clear liquid mixture of this compound isomers.
Caption: General workflow for the synthesis and purification of this compound.
Characterization and Isomer Separation
Characterization of the final product mixture is essential to ensure quality and understand its composition. This typically involves a combination of chromatographic and spectroscopic techniques.[8]
Caption: Analytical workflow for the characterization of this compound isomers.
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the volatile isomers within the mixture.[4]
-
Objective: To resolve the different constitutional isomers based on their boiling points and polarity, and to obtain mass spectra for structural confirmation.
-
Sample Preparation: Dilute the sample (e.g., 1 µL in 1 mL) in a suitable solvent like acetone (B3395972) or methyl ethyl ketone.[8]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.
-
Injection: 1 µL of the diluted sample is injected in split mode.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250-280°C and hold.
-
MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify isomers by comparing their retention times and matching their mass spectra against libraries and known fragmentation patterns of glycidyl esters.
4.2.2 High-Performance Liquid Chromatography (HPLC)
HPLC is valuable for separating isomers that may not be sufficiently resolved by GC or are less volatile.[8] Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be employed.[10]
-
Objective: To achieve baseline or near-baseline separation of key isomers for quantification.
-
Sample Preparation: Dilute the sample in the mobile phase.
-
RP-HPLC Method:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. Using buffered eluents (e.g., phosphate (B84403) buffer at neutral pH) can significantly improve the resolution between isomers.[10]
-
Detection: UV detection (if chromophores are present) or, more effectively, coupling to a mass spectrometer (LC-MS).
-
-
Data Analysis: Quantify individual or grouped isomers by integrating peak areas.
4.2.3 Spectroscopic Methods
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used for confirming the presence of key functional groups. Expected characteristic peaks include the C-O-C stretch of the epoxy ring (~915 cm⁻¹ and ~840 cm⁻¹) and the strong C=O stretch of the ester group (~1730 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The signals corresponding to the protons of the glycidyl group are characteristic and can be used to confirm the structure and assess purity.
Safety and Handling
This compound is classified with GHS warnings for potentially causing allergic skin reactions and being suspected of causing genetic defects.[9]
-
Hazards: Skin sensitizer (B1316253) (H317), suspected mutagen (H341).[9]
-
Precautions: Obtain special instructions before use.[11] Avoid breathing vapors or mists.[11] Wear protective gloves, clothing, and eye protection.[11] Contaminated work clothing should not be allowed out of the workplace.[11]
-
Reactivity: It reacts vigorously with strong oxidizing agents, strong acids, and many curing agents, often with considerable heat release.[2][9]
Conclusion
This compound is a fundamentally important industrial chemical whose performance is intrinsically linked to its complex isomeric composition. A multi-technique analytical approach is mandatory for its comprehensive characterization. Chromatographic methods, particularly GC-MS and HPLC, are indispensable for separating the isomers, while spectroscopic techniques like FTIR and NMR are crucial for confirming chemical structures and functional groups. For researchers and developers, understanding this isomeric landscape is the key to controlling product quality, optimizing reaction conditions, and tailoring final polymer properties for advanced applications.
References
- 1. pcimag.com [pcimag.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, MIXTURE OF BRANCHED ISOMERS | 26761-45-5 [chemicalbook.com]
- 4. This compound | 26761-45-5 | Benchchem [benchchem.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Buy this compound | 26761-45-5 [smolecule.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Health and Safety Data of Glycidyl Neodecanoate Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate (CAS No. 26761-45-5) is a reactive epoxy compound utilized in a variety of industrial applications, including the manufacturing of paints, coatings, and polymers.[1][2] Its utility is derived from the reactive epoxide group, which can participate in various chemical reactions. However, this reactivity also raises significant health and safety concerns, primarily related to its potential for skin sensitization, genotoxicity, and carcinogenicity. A critical aspect of its toxicology is its metabolism to glycidol (B123203), a compound classified as a probable human carcinogen.[1][2][3] This guide provides a comprehensive overview of the available health and safety data for glycidyl neodecanoate, with a focus on quantitative toxicological data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for assessing its potential for exposure and absorption.
| Property | Value | Reference |
| Physical Form | Clear yellow liquid | [1] |
| Molecular Formula | C13H24O3 | [4] |
| Molecular Weight | 228.33 g/mol | [5] |
| Boiling Point | 269─272 °C | [1] |
| Vapor Pressure | 1.5 Pa at 25 °C | [1] |
| Water Solubility | 70 mg/L at 20 °C | [1] |
| Log Kow | 4.4 | [1] |
Toxicology Profile
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Observations | Reference |
| LD50 | Rat | Oral | >10,000 mg/kg bw | Ataxia and decreased weight gain | [1] |
| LD50 | Mouse | Oral | >10,000 mg/kg bw | - | [1] |
| LD50 | Rat (Crl:CD SD) | Dermal | >2,000 mg/kg bw | - | [1] |
Skin and Eye Irritation
The irritant properties of this compound have been evaluated in animal studies.
| Endpoint | Species | Observation | Reference |
| Skin Irritation | Rabbit | Slight skin irritant | [1] |
| Eye Irritation | Rabbit | Slight eye irritant | [1] |
Skin Sensitization
This compound is a potent skin sensitizer, a critical consideration for occupational health.
| Study Type | Species | Induction Concentration | Challenge Concentration | Sensitization Rate | Potency | Reference |
| Guinea Pig Maximisation Test (GPMT) | Guinea Pig | 0.05% | Not Specified | 65% | Extreme | [1] |
| GPMT | Guinea Pig | 5% (intradermal), 100% (topical) | 50% | 85% | Potent | [1] |
Repeated Dose Toxicity
Sub-chronic oral exposure studies have been conducted to assess the long-term effects of this compound.
| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |
| 90 days | Wistar Rat | Gavage | 300 mg/kg bw/day | 1000 mg/kg bw/day | Reduced hemoglobin, RBC count, and hematocrit; increased alkaline phosphatase and bile acid levels in males at the LOAEL. | [1] |
| 5 weeks | Wistar Rat | Diet | 1000 ppm (~90 mg/kg bw/day) | 5000 ppm | Hematological, liver, and kidney effects at higher doses. | [1] |
Genotoxicity
A comprehensive battery of in vitro and in vivo tests has been performed to evaluate the genotoxic potential of this compound. Its metabolism to the genotoxic compound glycidol is a significant factor in its overall genotoxicity profile.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without S9 | Positive (with S9) | [1] |
| In vitro Chromosome Aberration Assay | Not Specified | Not Specified | Negative | [1] |
| In vitro Gene Mutation Assay | Not Specified | Not Specified | Negative | [1] |
| Unscheduled DNA Synthesis (UDS) Test | Male SD Rat (in vivo) | N/A | Negative | [1] |
| Transgenic Rodent (TGR) Gene Mutation Assay | MutaMouse (in vivo) | N/A | Positive (liver, kidney, bone marrow) | [1] |
Carcinogenicity
While no direct carcinogenicity studies on this compound are available, its potential to cause cancer is inferred from its genotoxicity profile and its metabolic conversion to glycidol, a known animal carcinogen.[1][6]
Experimental Protocols
Guinea Pig Maximisation Test (GPMT) - Based on OECD Guideline 406
The GPMT is a widely used method to assess the skin sensitization potential of a substance.[7][8]
Test System: Young, healthy adult Dunkin-Hartley or other recognized albino guinea pigs.
Induction Phase:
-
Day 0 (Intradermal Injections):
-
Three pairs of 0.1 mL intradermal injections are administered to the shaved scapular region.
-
Injection 1: Freund's Complete Adjuvant (FCA) emulsified with an equal volume of physiological saline.
-
Injection 2: The test article in a suitable vehicle (e.g., corn oil).
-
Injection 3: The test article at the same concentration as injection 2, emulsified with an equal volume of FCA.
-
-
Day 7 (Topical Application):
-
The injection site is pre-treated with 0.5 mL of 10% sodium lauryl sulfate (B86663) in petrolatum to provoke a mild inflammatory reaction.
-
A filter paper patch saturated with the test article (in a suitable vehicle) is applied to the injection site and secured with an occlusive dressing for 48 hours.
-
Challenge Phase:
-
Day 21:
-
A patch containing the test substance at a non-irritating concentration is applied to a naive, shaved area on the flank of the test animals and a control group (not subjected to the induction phase).
-
The patch is secured with an occlusive dressing for 24 hours.
-
Observation and Scoring:
-
The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
Skin reactions are scored using a standardized scale (e.g., Draize scale).
-
The incidence and severity of skin reactions in the test group are compared to the control group.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
The Ames test is a widely used in vitro assay to detect gene mutations induced by a chemical.[9][10]
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli.
Methodology:
-
Plate Incorporation Method:
-
The test substance, bacterial tester strain, and (if required) a metabolic activation system (S9 mix from rat liver) are combined in molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
-
Pre-incubation Method:
-
The test substance, bacterial tester strain, and S9 mix (if required) are incubated together before being mixed with the top agar and poured onto the plates.
-
Procedure:
-
A range of concentrations of the test substance is tested in triplicate.
-
Negative (vehicle) and positive controls (known mutagens) are included.
-
Plates are incubated at 37°C for 48-72 hours.
Data Analysis:
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.
In Vivo Unscheduled DNA Synthesis (UDS) Test - Based on OECD Guideline 486
The in vivo UDS test detects DNA repair synthesis in the liver of animals exposed to a genotoxic substance.[2][11]
Test System: Adult male rats (e.g., Sprague-Dawley or Fischer 344).
Methodology:
-
Dosing: Animals are treated with the test substance, typically via oral gavage. A negative control (vehicle) and a positive control (a known UDS-inducing agent) are included.
-
Hepatocyte Isolation: At a specified time after dosing (e.g., 2-4 and/or 12-16 hours), the animals are anesthetized, and the liver is perfused to isolate hepatocytes.
-
Cell Culture and Radiolabeling: The isolated hepatocytes are cultured in the presence of tritiated thymidine (B127349) ([³H]TdR).
-
Autoradiography: The cells are fixed onto microscope slides, which are then coated with a photographic emulsion and stored in the dark.
Data Analysis:
-
The incorporation of [³H]TdR into the DNA of non-S-phase cells (identified by their morphology) is quantified by counting the silver grains over the nucleus.
-
A significant increase in the net nuclear grain count in the treated groups compared to the vehicle control group indicates a positive result.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to the genotoxic metabolite glycidol.
Experimental Workflow for the Guinea Pig Maximisation Test (GPMT)
Caption: Workflow of the Guinea Pig Maximisation Test for skin sensitization.
Experimental Workflow for the Bacterial Reverse Mutation Assay (Ames Test)
Caption: General workflow for the Ames test to assess mutagenicity.
Conclusion
The available data indicate that this compound is a substance of significant toxicological concern. While its acute toxicity is low, it is a potent skin sensitizer, requiring stringent control measures to prevent dermal exposure in occupational settings. The primary long-term health risk is associated with its genotoxic and potential carcinogenic effects, which are largely attributed to its metabolism to glycidol. The positive results in the in vivo transgenic rodent mutation assay, coupled with the known hazards of its metabolite, underscore the need for a cautious approach in its handling and use. This guide provides a consolidated resource for professionals to understand the health and safety profile of this compound and to implement appropriate risk management strategies.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. oecd.org [oecd.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. nib.si [nib.si]
- 10. oecd.org [oecd.org]
- 11. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Biodegradability of Glycidyl Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradability of glycidyl (B131873) neodecanoate. Due to a lack of extensive publicly available experimental data, this guide synthesizes information from computational models, regulatory assessments, and standardized testing protocols to offer a thorough evaluation for research and drug development professionals.
Introduction to Glycidyl Neodecanoate
This compound (CAS No. 26761-45-5) is a glycidyl ester of neodecanoic acid. It is a clear, colorless to pale yellow liquid with a low viscosity.[1][2][3] Its chemical structure, featuring a reactive epoxy group and a highly branched hydrophobic neodecanoate moiety, makes it a versatile molecule.[3][4] It is primarily used as a reactive diluent in the formulation of epoxy resins to reduce viscosity and improve handling properties.[3] Additionally, it serves as a modifier to enhance the chemical resistance and thermal stability of the final products.[1] Its applications are found in coatings, adhesives, and sealants.[5] Given its industrial use, understanding its behavior in the environment is crucial for assessing potential ecological risks.
Physicochemical Properties
The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H24O3 | [3] |
| Molecular Weight | 228.33 g/mol | [2][3] |
| Physical State | Clear yellow liquid | [2][3] |
| Boiling Point | 500 °F at 760 mmHg | [2] |
| Water Solubility | < 1 mg/mL at 63 °F | [2] |
| Vapor Pressure | 1 mmHg at 68 °F | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.7 (estimated) | [6] |
Environmental Fate
The following sections detail the expected environmental fate of this compound through biodegradation, hydrolysis, atmospheric oxidation, and partitioning in various environmental compartments. The quantitative data presented are primarily derived from the Estimation Program Interface (EPI) Suite™, a widely used set of computational models.
Biodegradability
The primary mechanism for the removal of this compound from the environment is expected to be biodegradation.
Quantitative Data on Biodegradability
| Parameter | Prediction/Value | Model | Source |
| Ready Biodegradability Prediction | YES | BIOWIN v4.10 | [6] |
| Ultimate Biodegradation Timeline | Weeks | Biowin3 (Ultimate Survey Model) | [6] |
| Primary Biodegradation Timeline | Days | Biowin4 (Primary Survey Model) | [6] |
Based on computational modeling, this compound is predicted to be readily biodegradable.[6] This suggests that it is unlikely to persist in the environment.
Hydrolysis
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. The ester and epoxide groups in this compound are susceptible to hydrolysis.
Quantitative Data on Hydrolysis
| pH | Half-Life | Model | Source |
| 7 | 17.258 years (base-catalyzed) | HYDROWIN v2.00 | [6] |
| 8 | 1.726 years (base-catalyzed) | HYDROWIN v2.00 | [6] |
| 7 | 992.160 years (acid-catalyzed) | HYDROWIN v2.00 | [6] |
The computational models suggest that hydrolysis is not a significant degradation pathway for this compound at neutral pH.[6]
Atmospheric Oxidation
In the atmosphere, organic compounds are primarily degraded by reacting with photochemically produced hydroxyl (OH) radicals.
Quantitative Data on Atmospheric Oxidation
| Parameter | Value | Model | Source |
| OH Radical Reaction Rate Constant | 9.6392 x 10⁻¹² cm³/molecule-sec | AopWin v1.92 | [6] |
| Atmospheric Half-Life | 1.110 Days (12-hr day; 1.5E6 OH/cm³) | AopWin v1.92 | [6] |
This compound is expected to be removed from the atmosphere at a moderate rate through reaction with hydroxyl radicals.[6]
Soil and Sediment Partitioning
The tendency of a chemical to adsorb to soil and sediment is indicated by its soil adsorption coefficient (Koc).
Quantitative Data on Soil and Sediment Partitioning
| Parameter | Value | Method | Model | Source |
| Soil Adsorption Coefficient (Koc) | 235.6 L/kg | MCI | KOCWIN v2.00 | [6] |
| Log Koc | 2.372 | MCI | KOCWIN v2.00 | [6] |
| Soil Adsorption Coefficient (Koc) | 679.3 L/kg | Kow | KOCWIN v2.00 | [6] |
| Log Koc | 2.832 | Kow | KOCWIN v2.00 | [6] |
The estimated Koc values suggest that this compound has a low to moderate potential for adsorption to soil and sediment, indicating some mobility in these compartments.[6]
Bioaccumulation Potential
Bioaccumulation is the process by which chemicals are taken up by an organism either directly from exposure to a contaminated medium or by consumption of food containing the chemical.
Quantitative Data on Bioaccumulation
| Parameter | Value | Method | Model | Source |
| Bioconcentration Factor (BCF) | 134.4 L/kg wet-wt | Regression-based | BCFBAF v3.01 | [6] |
| Log BCF | 2.128 | Regression-based | BCFBAF v3.01 | [6] |
The estimated BCF value suggests a low to moderate potential for bioaccumulation in aquatic organisms.[6]
Ecotoxicity
While this guide focuses on environmental fate, a brief overview of ecotoxicity is relevant. There is a notable lack of specific experimental ecotoxicity data for this compound for key aquatic organisms such as daphnia and algae.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of a chemical's environmental fate. The following sections describe the standard methodologies for key experiments.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This test determines the ready biodegradability of a substance by an aerobic microbial inoculum.[7][8][9][10][11][12]
Methodology:
-
Test System Preparation: A known concentration of the test substance (typically 100 mg/L) is added to a mineral medium inoculated with activated sludge from a wastewater treatment plant as the sole source of organic carbon.[7][11]
-
Incubation: The test vessels are sealed and incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.[10]
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometer. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.[7][10]
-
Data Analysis: The amount of oxygen consumed by the microbial population in the degradation of the test substance is corrected for the endogenous respiration of the inoculum (blank control). The percentage of biodegradation is calculated as a percentage of the theoretical oxygen demand (ThOD).[7]
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[8][12]
For poorly soluble substances like this compound, bioavailability can be enhanced by methods such as adsorption onto an inert support (e.g., silica (B1680970) gel) or dispersion with an emulsifying agent.[13]
Hydrolysis as a Function of pH - OECD 111
This test evaluates the abiotic hydrolytic transformation of a chemical in aqueous solutions at environmentally relevant pH values.[14][15][16][17][18]
Methodology:
-
Test Solution Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance is added at a concentration not exceeding 0.01 M or half its water solubility.[15][17]
-
Incubation: The test solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to screen for hydrolysis.[15][17]
-
Sampling and Analysis: At appropriate time intervals, aliquots of the test solutions are withdrawn and analyzed for the concentration of the parent substance and any potential hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).[17]
-
Data Analysis: The rate of hydrolysis is determined, and from this, the hydrolysis half-life is calculated for each pH.
Visualizations
Environmental Fate of this compound```dot
OECD 301F Experimental Workflow
Caption: Workflow for the OECD 301F biodegradability test.
OECD 111 Experimental Workflow
Caption: Workflow for the OECD 111 hydrolysis test.
Conclusion
References
- 1. ecetoc.org [ecetoc.org]
- 2. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. pcimag.com [pcimag.com]
- 5. scientificevidence.aboca.com [scientificevidence.aboca.com]
- 6. EPI System Information for this compound 26761-45-5 [thegoodscentscompany.com]
- 7. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 9. petroleumhpv.org [petroleumhpv.org]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. olipes.com [olipes.com]
- 12. oecd.org [oecd.org]
- 13. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
Glycidyl Neodecanoate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of glycidyl (B131873) neodecanoate in various organic solvents. Glycidyl neodecanoate, a reactive diluent and building block in polymer chemistry, exhibits a range of solubilities that are critical to its application in coatings, adhesives, and drug formulation. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of its metabolic pathway and experimental workflows.
Core Concepts in Solubility
This compound is a glycidyl ester characterized by a branched alkyl chain, which imparts specific solubility characteristics. Its miscibility and solubility in organic solvents are crucial for formulating homogeneous mixtures and influencing reaction kinetics. Generally, this compound is soluble in a variety of common organic solvents, a property attributed to its ester and epoxide functionalities combined with its aliphatic nature.[1] However, it demonstrates poor solubility in water.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that specific quantitative data in a wide array of organic solvents is not extensively published in peer-reviewed literature. The information provided is collated from technical data sheets and chemical databases.
| Solvent | Chemical Class | Reported Solubility | Temperature (°C) |
| Water | Protic | 70 mg/L[2][3][4] | 20 |
| Water | Protic | < 1 mg/mL[5][6][7] | 17.2 (63°F) |
| Water | Protic | 0.01 %m/m[8][9] | 20 |
| Methyl Ethyl Ketone (MEK) | Ketone | Soluble[1] | Not Specified |
| Acetone | Ketone | Soluble[1] | Not Specified |
| Toluene | Aromatic Hydrocarbon | Soluble[1] | Not Specified |
| Polar Solvents | Various | Excellent Compatibility[10] | Not Specified |
Metabolic Pathway of this compound
In biological systems, this compound is known to be metabolized into glycidol (B123203) and neodecanoic acid. This hydrolysis is a critical consideration in toxicological assessments, as glycidol is a known reactive epoxide with potential genotoxic effects.
Caption: Metabolic conversion of this compound.
Experimental Protocol for Solubility Determination
While specific, published protocols for this compound are scarce, a generalized static equilibrium method, commonly known as the shake-flask method, can be reliably employed to determine its solubility in various organic solvents. This method is considered a gold standard for obtaining thermodynamic equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
Methodology:
-
Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature (e.g., 25°C) in the temperature-controlled shaker or water bath.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of a distinct undissolved phase of this compound is essential to ensure that saturation is reached.
-
Equilibration: Add a known volume of the temperature-equilibrated solvent to each vial. Securely cap the vials to prevent solvent evaporation.
-
Agitation: Place the vials in the temperature-controlled shaker or water bath and agitate them for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the two phases in intimate contact without forming an emulsion.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow for complete phase separation.
-
Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. It is crucial to avoid disturbing the undissolved this compound layer.
-
Filtration: Immediately filter the extracted aliquot through a chemically compatible syringe filter into a clean vial to remove any suspended micro-droplets of undissolved this compound.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the determination of this compound solubility using the static equilibrium method.
Caption: Workflow for solubility determination.
This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental verification of solubility in the solvent systems of interest using the methodologies outlined herein.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. chembk.com [chembk.com]
- 4. High Quality this compound CAS 26761-45-5 - SINOCHEM [sinocheme.com]
- 5. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 26761-45-5 [smolecule.com]
- 7. NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. kianresin.com [kianresin.com]
- 9. samchemprasandha.com [samchemprasandha.com]
- 10. specialchem.com [specialchem.com]
Purity Assessment of Commercial Glycidyl Neodecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the purity assessment of commercial-grade glycidyl (B131873) neodecanoate. Ensuring the purity of this versatile epoxy compound is critical for its application in high-performance coatings, adhesives, and composite materials, where impurities can adversely affect performance, stability, and safety. This document details the common impurities, analytical techniques for their identification and quantification, and standardized experimental protocols.
Introduction to Glycidyl Neodecanoate and its Purity
This compound is a glycidyl ester recognized for its role as a reactive diluent and modifier in epoxy resin formulations.[1] It is synthesized through the reaction of neodecanoic acid with epichlorohydrin.[2] The commercial product is a mixture of branched isomers.[3] The purity of this compound is paramount, as the presence of unreacted starting materials, by-products, or degradation products can impact its chemical and physical properties.
Common Impurities in Commercial this compound
The manufacturing process of this compound can introduce several impurities. Understanding the synthetic route is key to identifying potential contaminants. The primary reaction involves neodecanoic acid and epichlorohydrin, suggesting the following likely impurities:
-
Unreacted Raw Materials: Residual neodecanoic acid and epichlorohydrin.
-
By-products: Compounds such as dichloropropanol, which can arise from side reactions of epichlorohydrin.
-
Hydrolyzable Chlorides: Organic and inorganic chlorides that can affect the reactivity and performance of the final product.[2][4]
-
Water: The presence of moisture can lead to the hydrolysis of the epoxy ring.
-
Oligomers: Low molecular weight polymers formed during synthesis or storage.
Analytical Methods for Purity Assessment
A multi-faceted analytical approach is necessary for a thorough purity assessment of this compound. This typically involves a combination of chromatographic and titrimetric techniques.
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the main component and its organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile impurities and oligomers. A common setup includes a reverse-phase C18 column with a suitable detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[7][8]
Titrimetric Methods
Titration methods are essential for quantifying key functional groups and specific impurities.
-
Epoxy Content (Epoxy Equivalent Weight - EEW): This is a critical quality parameter that determines the reactivity of the resin. The standard method involves the titration of the epoxy group with a hydrogen bromide solution generated in situ.[1][9][10][11][12]
-
Hydrolyzable Chlorine: The content of easily hydrolyzable chlorine is determined by saponification with potassium hydroxide (B78521) followed by titration.[2][3][4][13][14]
-
Water Content: Karl Fischer titration is the standard method for the accurate determination of water content.[15][16][17][18]
Quantitative Data Summary
The following tables summarize typical specifications and analytical performance data for the purity assessment of this compound.
| Parameter | Typical Specification Range | Analytical Method |
| Purity | > 95% | GC-FID, HPLC-ELSD |
| Epoxy Content | 4100-4250 mmol/kg | Titration (ASTM D1652) |
| Epoxy Equivalent Weight | 235-250 g/mol | Titration (ASTM D1652) |
| Hydrolyzable Chlorine | < 0.3% | Titration (ASTM D1726) |
| Water Content | < 0.1% | Karl Fischer Titration |
| Color (Pt-Co Scale) | ≤ 35 | ASTM D1209 |
Table 1: Typical Quality Control Specifications for Commercial this compound.
| Analytical Method | Analyte/Parameter | Typical Performance Characteristics |
| GC-MS | Impurity Profiling | LOD/LOQ: Analyte dependent, typically in the low ppm range. Precision (%RSD): < 15%. |
| HPLC-ELSD/MS | Purity, Oligomers | Linearity (R²): > 0.99. Recovery: 85-115%. |
| Titration (Epoxy) | Epoxy Content | Precision (%RSD): < 2%. |
| Titration (Chlorine) | Hydrolyzable Chlorine | Precision (%RSD): < 5%. |
| Karl Fischer | Water Content | LOD: Low ppm levels. Precision (%RSD): < 10%. |
Table 2: Performance Characteristics of Key Analytical Methods.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet.
Reagents:
-
Carrier Gas: Helium, high purity.
-
Solvent: Dichloromethane or other suitable solvent, HPLC grade.
-
Internal Standard (IS): e.g., a suitable stable compound not present in the sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Add the internal standard to a known concentration.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected impurity concentration.
-
Oven Temperature Program: Start at 80°C (hold for 2 minutes), ramp to 280°C at 10°C/minute, and hold for 10 minutes.[19]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 35-500 amu.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the internal standard method based on the peak areas of the total ion chromatogram (TIC) or extracted ion chromatograms.
HPLC-MS for Purity and Non-Volatile Impurities
Objective: To determine the purity of this compound and quantify non-volatile impurities and oligomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Mass Spectrometric Detector (LC-MS).
-
Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).[7]
Reagents:
-
Mobile Phase A: Methanol (B129727)/Acetonitrile/Water (42.5/42.5/15 v/v/v).[7]
-
Mobile Phase B: Acetone (B3395972).[7]
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetone or a suitable solvent.
-
HPLC-MS Conditions:
-
Column Temperature: 60°C.[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Gradient Program: A suitable gradient to separate the main component from its impurities. For example, start with a low percentage of B and increase to elute more retained components.
-
MS Conditions: Use a suitable ionization source (e.g., APCI or ESI) in positive ion mode. Set the interface and desolvation temperatures appropriately (e.g., 450°C and 300°C for APCI).[7]
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks detected. Identify and quantify impurities using reference standards where available.
Titration for Epoxy Content (ASTM D1652)
Objective: To determine the epoxy content of this compound.
Principle: The epoxy groups are reacted with hydrogen bromide, which is generated in situ by the reaction of perchloric acid with a quaternary ammonium (B1175870) bromide. The excess acid is then back-titrated, or the endpoint is determined directly.
Apparatus:
-
Buret, 25 or 50 mL.
-
Erlenmeyer flask, 250 mL.
-
Magnetic stirrer and stir bar.
Reagents:
-
Chlorobenzene (B131634) or Chloroform.
-
Crystal Violet Indicator solution.
-
0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Tetraethylammonium (B1195904) Bromide solution in acetic acid.
Procedure:
-
Accurately weigh the specified amount of sample into the Erlenmeyer flask.
-
Dissolve the sample in chlorobenzene or chloroform.
-
Add the tetraethylammonium bromide solution.
-
Add a few drops of crystal violet indicator. The solution should be blue-violet.
-
Titrate with 0.1 N perchloric acid until the color changes to a blue-green endpoint.
-
Perform a blank titration using the same procedure without the sample.
-
Calculate the epoxy content or epoxy equivalent weight based on the volume of titrant consumed.[10]
Titration for Hydrolyzable Chlorine (ASTM D1726 - Method A)
Objective: To determine the easily hydrolyzable chlorine content.
Principle: The sample is saponified with potassium hydroxide, and the excess base is titrated with a standard acid.
Apparatus:
-
Erlenmeyer flask with a reflux condenser.
-
Heating mantle or hot plate.
-
Buret, 50 mL.
Reagents:
-
0.1 N Methanolic Potassium Hydroxide (KOH) solution.
-
Toluene.
-
Phenolphthalein (B1677637) indicator solution.
-
0.1 N Hydrochloric Acid (HCl).
Procedure:
-
Weigh 6-8 g of the sample into an Erlenmeyer flask.[3]
-
Add 50 mL of 0.1 N methanolic KOH and 15 mL of toluene.[3]
-
Gently warm and stir to dissolve the sample.[3]
-
Allow the solution to cool to room temperature.[3]
-
Add 3 drops of phenolphthalein indicator and titrate with 0.1 N HCl until the pink color disappears.[3]
-
Perform a blank determination with the reagents only.
-
Calculate the hydrolyzable chlorine content.[3]
Water Content by Karl Fischer Titration
Objective: To determine the water content.
Principle: This method is based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint is detected electrometrically.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric).
Reagents:
-
Karl Fischer reagent (commercially available).
-
Anhydrous methanol or other suitable solvent.
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a stable endpoint to remove any residual water.
-
Inject a known weight of the this compound sample into the titration vessel.
-
Titrate to the endpoint. The instrument will automatically calculate the water content.
Visualized Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow for the purity assessment of commercial this compound.
Caption: Detailed experimental workflow for GC-MS analysis of impurities.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Determination of Hydrolyzable Chloride Content in Liquid Epoxy Resins [chemicalslearning.com]
- 4. store.astm.org [store.astm.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 7. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. store.astm.org [store.astm.org]
- 13. Determination of hydrolyzable chloride content in liquid epoxy resin in accordance with ASTM D1726 (Method B) | Metrohm [metrohm.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. Determination of Water Content in Direct Resin Composites Using Coulometric Karl Fischer Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. metrohm.com [metrohm.com]
- 18. mt.com [mt.com]
- 19. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
Methodological & Application
Application Notes and Protocols: Glycidyl Neodecanoate as a Reactive Diluent in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a versatile aliphatic glycidyl ester utilized as a reactive diluent in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of high-viscosity epoxy resins, thereby improving handling and processing characteristics.[1][3][4] Unlike non-reactive diluents, glycidyl neodecanoate possesses a reactive epoxide group that allows it to co-react with the epoxy resin and curing agent, becoming an integral part of the final cured polymer network. This incorporation minimizes the negative impact on mechanical and thermal properties often associated with traditional diluents.
This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a reactive diluent in standard epoxy resin systems.
Key Attributes of this compound:
-
Low Viscosity: Significantly reduces the viscosity of epoxy formulations, enabling higher filler loading and easier application.[3][4]
-
Reactivity: The glycidyl group participates in the curing reaction, contributing to the cross-linked network.[1]
-
Improved Flexibility and Toughness: The introduction of its branched aliphatic chain enhances the flexibility and impact resistance of the cured epoxy.[3][4]
-
Enhanced Weatherability: Its structure contributes to improved resistance to environmental degradation, including UV resistance.[2][4][5]
-
Good Chemical Resistance: The stable ester and ether bonds offer protection against chemical attack.[4]
-
Reduced VOCs: Its reactive nature allows for the formulation of high-solids or solvent-free systems, reducing volatile organic compound (VOC) emissions.[4]
Physicochemical Properties of this compound
A summary of the typical physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 26761-45-5 |
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| Appearance | Clear, colorless liquid |
| Viscosity @ 25°C | ~7 mPa·s |
| Epoxy Equivalent Weight | ~250 g/eq |
| Boiling Point | >250 °C |
| Flash Point | >125 °C |
| Solubility | Insoluble in water; soluble in many organic solvents |
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828 or equivalent).
-
Reactive Diluent: this compound.
-
Curing Agent: Amine-based curing agent (e.g., Jeffamine® D-230 or a cycloaliphatic amine).
-
Equipment:
-
Top-pan balance (± 0.01 g)
-
Mechanical stirrer or planetary mixer
-
Viscometer (Brookfield or similar)
-
Vacuum oven or desiccator
-
Molds for casting test specimens (e.g., dog-bone for tensile testing)
-
Universal testing machine for mechanical property analysis
-
Differential Scanning Calorimeter (DSC) for thermal analysis
-
Formulation and Sample Preparation
The following protocol outlines the preparation of epoxy formulations with varying concentrations of this compound.
Experimental Workflow for Sample Preparation
Caption: Workflow for preparing epoxy-glycidyl neodecanoate formulations.
Protocol Steps:
-
Calculate Formulations: Determine the required mass of epoxy resin, this compound, and curing agent for each formulation. The amount of curing agent should be calculated based on the total epoxy equivalent weight of the resin and diluent mixture.
-
Pre-mixing: In a suitable container, accurately weigh the desired amount of epoxy resin and this compound.
-
Mixing: Mechanically stir the mixture at room temperature for 10 minutes at approximately 200 rpm until a homogeneous blend is achieved.
-
Curing Agent Addition: Add the stoichiometric amount of the amine curing agent to the mixture.
-
Final Mixing: Continue mixing for an additional 5 minutes at 300 rpm.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling subsides (approximately 20-30 minutes).
-
Casting: Pour the degassed mixture into pre-heated and release-agent-coated molds suitable for the desired mechanical tests.
-
Curing: Cure the samples according to a recommended cure schedule, for example, 24 hours at room temperature followed by a post-cure at 80°C for 2 hours. The exact cure schedule will depend on the curing agent used.
Characterization Methods
-
Viscosity Measurement: Measure the viscosity of the uncured resin-diluent mixture using a viscometer at a constant temperature (e.g., 25°C).
-
Mechanical Testing: Perform tensile tests on cured dog-bone specimens according to ASTM D638 to determine tensile strength, modulus, and elongation at break.
-
Thermal Analysis: Determine the glass transition temperature (Tg) of the cured samples using Differential Scanning Calorimetry (DSC) according to ASTM E1356.
Performance Data
The following tables summarize the expected effects of incorporating this compound into a standard DGEBA epoxy resin system cured with an amine agent.
Table 2: Effect of this compound on Viscosity
| This compound (wt. %) | Viscosity @ 25°C (mPa·s) | Viscosity Reduction (%) |
| 0 | ~12,000 | 0 |
| 10 | ~3,500 | ~71 |
| 20 | ~1,000 | ~92 |
| 30 | ~400 | ~97 |
Table 3: Effect of this compound on Mechanical Properties
| This compound (wt. %) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0 | ~75 | ~3.0 | ~5 |
| 10 | ~70 | ~2.8 | ~7 |
| 20 | ~65 | ~2.5 | ~9 |
| 30 | ~55 | ~2.2 | ~12 |
Table 4: Effect of this compound on Thermal Properties
| This compound (wt. %) | Glass Transition Temp. (Tg) (°C) |
| 0 | ~150 |
| 10 | ~135 |
| 20 | ~120 |
| 30 | ~105 |
Reaction Mechanism and Signaling Pathway
The primary reaction mechanism involves the ring-opening of the epoxide groups (from both the epoxy resin and the this compound) by the active hydrogens of the amine curing agent. This results in the formation of a cross-linked polymer network.
Epoxy-Amine Curing Reaction
Caption: Reaction pathway of epoxy, this compound, and amine curing agent.
Applications
The use of this compound as a reactive diluent is beneficial in a wide range of applications, including:
-
High-Performance Coatings: Automotive primers, industrial metal coatings, and marine finishes benefit from improved flexibility, weatherability, and reduced VOCs.[3][4]
-
Adhesives and Sealants: Lower viscosity improves wetting and application, while enhanced flexibility improves bond strength and durability.[3][6]
-
Composite Materials: Facilitates better impregnation of reinforcing fibers and improves the overall toughness and resilience of the composite part.[3][4]
-
Electronic and Functional Materials: Used in potting and encapsulation compounds where good flow, thermal stability, and electrical performance are required.[2]
Safety and Handling
This compound may cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is an effective reactive diluent for epoxy resins, offering significant viscosity reduction while contributing positively to the final properties of the cured material. Its incorporation leads to enhanced flexibility, toughness, and weatherability, making it a valuable component for formulating high-performance coatings, adhesives, and composites. The provided protocols and data serve as a starting point for researchers and formulators to explore the benefits of this compound in their specific applications.
References
Application Notes: The Role of Glycidyl Neodecanoate in High-Solids Coatings
Introduction
Glycidyl (B131873) neodecanoate is a versatile chemical intermediate recognized for its utility in high-performance coatings. It is a glycidyl ester characterized by a reactive epoxy group and a highly branched, hydrophobic neodecanoate structure.[1] This unique combination makes it an excellent reactive diluent, particularly in the formulation of high-solids and low-VOC (Volatile Organic Compound) coatings.[2] Its primary function is to reduce the viscosity of resin systems, such as epoxies, polyesters, and acrylics, allowing for easier processing and application without the need for large quantities of conventional solvents.[3] Unlike non-reactive diluents, glycidyl neodecanoate participates in the curing reaction, becoming an integral part of the polymer network and enhancing the final properties of the coating.[2]
Mechanism of Action and Key Benefits
The synthesis of high-solids resins often leads to increased viscosity, which can be a significant challenge for application.[3] this compound addresses this issue through its role as a reactive diluent. The epoxy group on the molecule readily reacts with functional groups in the polymer backbone, such as carboxylic acids in acrylic or polyester (B1180765) resins.[1] This reaction incorporates the bulky, branched neodecanoate group into the polymer structure.
Incorporation of this compound provides several key benefits:
-
Viscosity and VOC Reduction : As a reactive diluent, it significantly lowers the viscosity of resin formulations, enabling higher solids content and reducing the need for volatile organic solvents.[2] This is crucial for compliance with increasingly stringent environmental regulations.[1]
-
Improved Film Performance : The highly branched, hydrophobic neodecanoate structure imparts superior properties to the cured film.[4] These enhancements include excellent chemical and acid resistance, superior weatherability, improved water resistance, and better gloss retention.[1][2][5]
-
Enhanced Mechanical Properties : By integrating into the polymer matrix, it improves the flexibility and toughness of the coating, leading to increased durability and impact resistance.[2]
-
Superior Adhesion : It can improve the wetting ability of adhesives and coatings on various surfaces, including difficult apolar substrates, leading to stronger and more reliable bonds.[4][5]
-
Process Efficiency : In the synthesis of acrylic polyols, this compound can be used as a reactive medium, replacing the solvent that would typically be required.[1] This allows for high-temperature synthesis under atmospheric pressure, potentially reducing cycle time, waste, and production costs.[1]
Data Presentation
Quantitative data demonstrates the performance advantages of incorporating this compound into high-solids coating systems.
Table 1: Performance Comparison of Waterborne 2K Urethane Clearcoats This table compares a solvent-free waterborne acrylic polyol made with this compound to a conventional dispersion containing 12% solvent.[1]
| Property | Solvent-Free Polyol (with this compound) | Conventional Polyol (12% Solvent on Polymer Solids) |
| Polyol Tg (°C) | 25 | 25 |
| Hydroxyl Number (solids) | 145 | 145 |
| Acid Value (solids) | 10 | 10 |
| Koenig Hardness (s), 1 day | 22 | 22 |
| Koenig Hardness (s), 7 days | 120 | 120 |
| MEK Double Rubs, 7 days | >100 | >100 |
| X-Hatch Adhesion (on CRS) | 5B | 5B |
| Mandrel Bend (in) | 1/8 | 1/8 |
| Impact Resistance (in-lb), Direct | 160 | 160 |
| Impact Resistance (in-lb), Reverse | 160 | 160 |
| Data sourced from PCI Magazine.[1] |
Table 2: Typical Properties of this compound-Acrylic Acid Adduct (ACE) This adduct is used as a monofunctional hydroxy acrylate (B77674) reactive diluent in UV-curable applications.[4]
| Property | Value |
| Molecular Weight ( g/mol ) | 284 |
| Viscosity @ 25°C (mPa·s) | 50 |
| Flash Point (°C) | 170 |
| Appearance | Clear Liquid |
| Data sourced from RadTech.[4] |
Table 3: Performance of UV-LED Cured Films Containing this compound Adducts This table shows the hardness and adhesion of films formulated with an oligomer and a reactive diluent based on this compound.[4]
| Reactive Diluent : Oligomer Ratio | Koenig Hardness (seconds) | Cross-Cut Adhesion (0=perfect, 5=fail) |
| 50 : 50 | 135 | 0 |
| Testing performed after 10 seconds of UV-LED irradiation (385nm) under nitrogen.[4] |
Experimental Protocols
Protocol 1: Synthesis of a High-Solids, Low-Viscosity Acrylic Resin
This protocol is adapted from a patented preparation method for an acrylic resin utilizing a glycidyl tertiary carboxylic ester (this compound).[6]
Materials (Parts by Weight):
-
N-BUTYL ACETATE (B1210297): 28-32 parts
-
This compound: 10-20 parts
-
Methacrylic Acid: 4-7 parts
-
Styrene (B11656): 12-16 parts
-
Styrene Dimer: 0.2-2 parts
-
Acrylate Monomer(s): 30-35 parts
-
Initiator (e.g., dibenzoyl peroxide): 1-2 parts
Procedure:
-
Equip a glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.[7]
-
Charge the reactor with a portion of the n-butyl acetate and a portion of the this compound.
-
Begin stirring and heat the mixture to reflux temperature (approx. 120-130°C) under a nitrogen blanket. Maintain reflux for 30-60 minutes.[6]
-
Prepare a pre-mixture of the remaining acrylate monomers, styrene, styrene dimer, and methacrylic acid.
-
Prepare a separate pre-mixture of the remaining initiator.
-
Gradually add the monomer pre-mixture and the initiator pre-mixture to the reactor dropwise over a period of 2-3 hours while maintaining the copolymerization reaction at reflux.
-
After the additions are complete, maintain the reaction temperature for an additional 0.5-1.5 hours to ensure high monomer conversion.[6]
-
Prepare a final mixture of the remaining n-butyl acetate, initiator, and this compound.
-
Add this final mixture dropwise to the reactor.
-
Hold the reaction at temperature for a final 1-2 hours for post-polymerization.[6]
-
Cool the reactor to below 60°C and discharge the resulting high-solids, low-viscosity acrylic resin.
-
Characterize the final resin for solids content, viscosity, molecular weight (Mw), and acid value.
Protocol 2: Formulation and Evaluation of a 2K Polyurethane Clearcoat
This protocol describes the formulation of a two-component (2K) polyurethane clearcoat using a synthesized acrylic polyol containing this compound.
Materials:
-
Synthesized Acrylic Polyol (from Protocol 1)
-
Polyisocyanate Crosslinker (e.g., HDI or IPDI based)
-
Solvents (e.g., n-butyl acetate, xylene, if needed for viscosity adjustment)
-
Flow and Leveling Additives
-
UV Stabilizers (optional)
-
Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)
Procedure:
-
Component A Preparation: In a mixing vessel, combine the synthesized acrylic polyol, any necessary solvents for viscosity adjustment, and additives (flow/leveling agents, UV stabilizers). Mix until homogeneous.
-
NCO:OH Ratio Calculation: Determine the hydroxyl (OH) equivalent weight of the acrylic polyol and the isocyanate (NCO) equivalent weight of the crosslinker. Calculate the required amounts to achieve a target NCO:OH stoichiometric ratio (e.g., 1.05 : 1.0).
-
Coating Formulation: Just prior to application, add the calculated amount of polyisocyanate crosslinker (Component B) and the catalyst to Component A.
-
Mixing and Induction: Mix thoroughly. Allow for a short induction time (e.g., 10-15 minutes) if recommended for the specific crosslinker.
-
Application: Apply the coating to a prepared substrate (e.g., cold-rolled steel panels) using a spray gun or draw-down bar to achieve a specified dry film thickness (e.g., 50 µm).
-
Curing: Allow the coated panels to cure under controlled ambient conditions (e.g., 25°C, 50% RH) or force cure in an oven (e.g., 30 minutes at 60°C).
-
Performance Evaluation: After full curing (typically 7 days at ambient), evaluate the coating for the following properties:
-
Hardness: Measure pendulum (Koenig or Persoz) hardness (ASTM D4366).
-
Adhesion: Perform a cross-hatch adhesion test (ASTM D3359).
-
Flexibility: Conduct a conical mandrel bend test (ASTM D522).
-
Solvent Resistance: Perform MEK double rubs test (ASTM D5402).
-
Visualizations
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; product [fillcolor="#F1F3F4", fontcolor="#202124"]; plus [shape=plaintext, fontcolor="#202124"]; arrow [shape=plaintext, fontcolor="#202124"];
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid on Polymer)", class="reactant"]; Glycidyl [label="this compound\n(Epoxy Group)", class="reactant"]; EsterLinkage [label="Resulting Hydroxy-Ester Linkage", class="product"];
// Edges RCOOH -> plus1 [arrowhead=none]; plus1 [label="+", class="plus"]; plus1 -> Glycidyl [arrowhead=none]; Glycidyl -> arrow1 [arrowhead=none]; arrow1 [label="→", class="arrow", fontsize=24]; arrow1 -> EsterLinkage;
// Invisible nodes for layout {rank=same; RCOOH; plus1; Glycidyl; arrow1; EsterLinkage;} } DOT Caption: Reaction of this compound with a carboxylic acid.
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; charge_reactor [label="Charge Reactor with Solvent\n& this compound"]; heat [label="Heat to Reflux\nunder Nitrogen"]; feed [label="Dropwise Feed of Monomer\n& Initiator Mixtures"]; react [label="Maintain Reflux for\nCopolymerization"]; post_add [label="Dropwise Feed of\nFinal Initiator/Solvent"]; post_react [label="Hold at Temperature\nfor Post-Polymerization"]; cool [label="Cool and Discharge\nFinal Resin"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow start -> charge_reactor; charge_reactor -> heat; heat -> feed; feed -> react; react -> post_add; post_add -> post_react; post_react -> cool; cool -> end; } DOT Caption: Workflow for high-solids acrylic polyol synthesis.
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; polyol [label="Synthesized Acrylic Polyol"]; formulate [label="Formulate Component A:\nPolyol + Additives + Solvents"]; mix [label="Mix Component A with\nIsocyanate (Component B)"]; apply [label="Apply Coating to Substrate"]; cure [label="Cure Film\n(Ambient or Forced)"]; test [label="Perform Quality Tests:\nHardness, Adhesion, Flexibility"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow start -> polyol; polyol -> formulate; formulate -> mix; mix -> apply; apply -> cure; cure -> test; test -> end; } DOT Caption: Workflow for 2K PU coating formulation and testing.
References
- 1. pcimag.com [pcimag.com]
- 2. nbinno.com [nbinno.com]
- 3. cfile233.uf.daum.net [cfile233.uf.daum.net]
- 4. radtech.org [radtech.org]
- 5. caloongchem.com [caloongchem.com]
- 6. CN104672366A - High-solid low-viscosity acrylic resin and preparation method thereof - Google Patents [patents.google.com]
- 7. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Acrylic and Polyester Resins with Glycidyl Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate (GND) is a versatile reactive diluent and building block used to enhance the properties of various polymer systems, notably acrylic and polyester (B1180765) resins. Its unique structure, featuring a reactive epoxy group and a highly branched, hydrophobic neodecanoate moiety, allows for significant improvements in resin performance.[1][2][3] This document provides detailed application notes and experimental protocols for the modification of acrylic and polyester resins with glycidyl neodecanoate, aimed at professionals in research and development.
Incorporation of this compound into resin backbones can lead to several desirable characteristics, including:
-
Reduced Viscosity and VOC Content: GND acts as a reactive diluent, lowering the viscosity of resin systems for easier processing and application, which is particularly beneficial for developing high-solids and low-VOC (Volatile Organic Compound) coatings.[2][4]
-
Enhanced Mechanical Properties: The integration of GND into the polymer network can improve flexibility, toughness, hardness, and durability.[1][5]
-
Improved Chemical and Weather Resistance: The bulky, hydrophobic neodecanoate group helps protect the polymer backbone, leading to better resistance against chemicals, water, and environmental degradation.[1][5][6]
-
Simplified Synthesis: In some cases, particularly in the synthesis of waterborne acrylic polyols, this compound can be used as a reactive medium, replacing conventional solvents and enabling high-temperature synthesis under atmospheric pressure.[2][5]
Modification of Acrylic Resins
This compound is particularly effective in modifying acrylic resins to create high-performance acrylic polyols for applications such as automotive and industrial coatings.[3] The primary reaction involves the opening of the epoxy ring on the this compound molecule by a carboxylic acid group from an acrylic or methacrylic acid monomer. This reaction grafts the neodecanoate group onto the acrylic polymer backbone.[2]
Chemical Reaction Pathway
Caption: Reaction of an acrylic polymer's carboxylic acid group with the epoxy group of this compound.
Experimental Protocol: Synthesis of a High-Solids, Low-Viscosity Acrylic Resin
This protocol is based on a method for preparing a high-solids, low-viscosity acrylic resin suitable for coating applications.[7]
Materials:
-
Butyl acetate (B1210297)
-
This compound (tertiary carboxylic acid glycidyl ester)
-
Methyl methacrylate (B99206) (MMA)
-
n-Butyl acrylate (B77674) (BA)
-
Hydroxyethyl acrylate (HEA)
-
Isooctyl acrylate
-
Styrene dimer
-
Methacrylic acid (MAA)
-
Initiator (e.g., a peroxide-based initiator)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.
-
Dropping funnels.
-
Heating and cooling system for the reactor.
Procedure:
-
Initial Reactor Charge:
-
Charge a portion of the butyl acetate and this compound into the reactor.
-
Begin stirring and purge the reactor with nitrogen.
-
Heat the mixture to 130-140°C and allow it to reflux for 30-60 minutes.[7]
-
-
Monomer and Initiator Feed:
-
In a separate vessel, prepare a mixture of the remaining monomers (MMA, BA, HEA, isooctyl acrylate, styrene, styrene dimer, and MAA), a portion of the initiator, and potentially some of the remaining this compound.
-
Slowly add this mixture to the reactor dropwise over a period of 2-3 hours, maintaining the reaction temperature at 130-140°C.[7] This "starved feed" method helps to control the molecular weight and viscosity of the resulting polymer.[7]
-
-
Hold Period:
-
After the addition is complete, maintain the reaction temperature for an additional 30-90 minutes to ensure complete monomer conversion.[7]
-
-
Chase Addition:
-
Prepare a mixture of the remaining butyl acetate, the rest of the initiator, and any remaining this compound.
-
Add this mixture to the reactor over 20-40 minutes.[7]
-
-
Final Hold and Cooling:
-
Hold the reaction at temperature for another 1-2 hours.
-
Cool the reactor and discharge the high-solids, low-viscosity acrylic resin.
-
Experimental Workflow: Acrylic Resin Synthesis
Caption: Step-by-step workflow for the synthesis of a high-solids acrylic resin using this compound.
Performance Data of Modified Acrylic Resins
The following tables summarize the performance characteristics of acrylic resins modified with this compound or similar glycidyl-functional monomers.
Table 1: Comparison of a Solvent-Free Waterborne Acrylic Polyol with a Conventional Polyol [2]
| Property | Solvent-Free Polyol with GND | Conventional Polyol (12% Solvent) |
| Solids Content (%) | ~100 | 88 |
| Viscosity (mPa·s) | Lower | Higher |
| VOC Content | Near-zero | Higher |
| Hardness Development | On par | On par |
| Chemical Resistance | On par | On par |
| Appearance | On par | On par |
Table 2: Mechanical Properties of Waterborne Acrylic Resin Modified with Glycidyl Methacrylate (GMA)
| GMA Content (wt%) | Tensile Strength (MPa) |
| 0 | 7.26 |
| 5 | 8.79 |
| 15 | 12.91 |
| 30 | 14.95 |
Table 3: Thermal Properties of Waterborne Acrylic Resin Modified with GMA
| GMA Content (wt%) | Residual Weight at 350°C (%) |
| 0 | 66.03 |
| 5 | 75.62 |
| 15 | 77.87 |
| 30 | 79.70 |
Modification of Polyester Resins
This compound can be incorporated into polyester resins to produce polyester polyols with improved properties for applications such as two-component (2K) polyurethane coatings.[8] The modification typically occurs through the reaction of the epoxy group of GND with a carboxylic acid group from a dicarboxylic acid monomer or from the end-groups of a polyester prepolymer.
Chemical Reaction Pathway
Caption: End-capping of a carboxyl-terminated polyester prepolymer with this compound.
Experimental Protocol: Synthesis of a GND-Modified Polyester Polyol
This is a representative protocol for the synthesis of a polyester polyol, which can be modified with this compound. The process generally involves a two-stage polycondensation reaction.
Materials:
-
Diols: Neopentyl glycol (NPG), 1,6-hexanediol, propylene (B89431) glycol, etc.[9]
-
Diacids/Anhydrides: Adipic acid, succinic acid, phthalic anhydride, etc.[9]
-
This compound
-
Esterification catalyst (e.g., dibutyltin (B87310) oxide)
-
Solvent (optional, e.g., xylene for azeotropic water removal)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, packed column with a condenser, and a nitrogen inlet.
-
Heating mantle.
Procedure:
-
Initial Charge and Esterification:
-
Charge the diols, diacids/anhydrides, and solvent (if used) into the reactor.
-
Heat the mixture under a nitrogen blanket while stirring. Water from the condensation reaction will begin to distill off.
-
Gradually increase the temperature to around 220-240°C.
-
Monitor the reaction by measuring the acid value and viscosity. Continue the reaction until a target acid value is reached for the polyester prepolymer.
-
-
Modification with this compound:
-
Cool the reactor to a temperature where the reaction between the epoxy group and carboxylic acid is favorable and controllable (e.g., 150-180°C).
-
Add the this compound to the reactor. The amount added will depend on the desired level of modification and the acid value of the prepolymer. The epoxy groups will react with the remaining carboxylic acid groups.
-
Hold the reaction at this temperature until the acid value drops to the desired final specification.
-
-
Cooling and Characterization:
-
Cool the reactor and discharge the final GND-modified polyester polyol.
-
Characterize the resin for properties such as hydroxyl number, acid value, viscosity, and molecular weight.
-
Experimental Workflow: Polyester Resin Synthesis and Modification
Caption: Workflow for the two-stage synthesis and subsequent modification of a polyester resin with GND.
Performance Data of Modified Polyester Resins
Quantitative data for polyester resins specifically modified with this compound is less commonly published in open literature. However, the expected improvements are outlined below, and performance can be evaluated against standard polyester resins.
Table 4: Expected Performance Enhancements in GND-Modified Polyester Resins
| Property | Unmodified Polyester Resin | Expected Outcome with GND Modification |
| Viscosity | High | Reduced: Easier processing and potential for higher solids formulations.[4] |
| Flexibility | Can be brittle | Improved: The bulky neodecanoate group can increase chain mobility.[4] |
| Hardness | Variable | Maintained or Increased: Depending on the overall formulation. |
| Adhesion | Good | Improved: Enhanced wetting and surface interaction.[1] |
| Chemical Resistance | Moderate | Improved: The hydrophobic and sterically hindering neodecanoate group protects the ester linkages from hydrolysis.[10] |
| Weatherability | Good | Improved: Better resistance to degradation from environmental factors.[5] |
Characterization of Modified Resins
A variety of analytical techniques can be used to characterize the synthesized GND-modified acrylic and polyester resins:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the reaction between the epoxy and carboxylic acid groups by observing the disappearance of the epoxy peak and changes in the carboxyl and ester bands.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the modified polymer.[11]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resins.[12]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which is indicative of the polymer's flexibility and hardness.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified resins.
-
Viscometry: To measure the viscosity of the resin solutions, which is a critical parameter for coating applications.
-
Titration: To determine the acid value and hydroxyl number, which are important for formulation and crosslinking reactions.[12]
Conclusion
This compound is a highly effective modifier for both acrylic and polyester resins, offering a pathway to develop advanced polymers with reduced VOCs, enhanced mechanical properties, and improved durability. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore the use of this compound in their specific applications. By carefully controlling the reaction conditions and the level of modification, the properties of the final resin can be tailored to meet the demands of high-performance coatings, adhesives, and other materials.
References
- 1. caloongchem.com [caloongchem.com]
- 2. pcimag.com [pcimag.com]
- 3. radtech.org [radtech.org]
- 4. nbinno.com [nbinno.com]
- 5. digitaledition.pcimag.com [digitaledition.pcimag.com]
- 6. Buy this compound | 26761-45-5 [smolecule.com]
- 7. CN104672366A - High-solid low-viscosity acrylic resin and preparation method thereof - Google Patents [patents.google.com]
- 8. US20140287252A1 - Polyester polyol resins compositions - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. ulprospector.com [ulprospector.com]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. Producing polyglycerol polyester polyol for thermoplastic polyurethane application: A novel valorization of glycerol, a by-product of biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glycidyl Neodecanoate in UV Curable Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a versatile epoxy functional monomer that is increasingly utilized in the formulation of ultraviolet (UV) curable coatings, inks, and adhesives. Its highly branched, bulky aliphatic structure imparts a unique combination of properties to the cured polymer network. Primarily, it is employed as a reactive diluent, often after modification, to enhance performance characteristics such as adhesion, hydrophobicity, and durability, while also offering a favorable health and safety profile.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of glycidyl neodecanoate in UV curable formulations.
One of the most common applications of this compound in UV curing is through its reaction with acrylic acid to form a hydroxyester adduct, commonly referred to as ACE (Adduct of Acrylic Acid with this compound).[1] This monofunctional hydroxy acrylate (B77674) serves as an excellent reactive diluent, offering low volatility and reduced skin irritancy compared to many conventional monofunctional acrylates.[1]
Key Performance Enhancements
The incorporation of this compound, particularly as its acrylate adduct, into UV curable formulations can lead to significant improvements in the final properties of the cured material.
-
Improved Adhesion: The bulky neodecanoate group enhances adhesion to a variety of substrates, including challenging apolar surfaces like polypropylene.[1]
-
Enhanced Hydrophobicity and Durability: The highly branched aliphatic structure provides excellent water resistance and outdoor durability to the cured coating.[1]
-
Viscosity Control: As a reactive diluent, it effectively reduces the viscosity of formulations, allowing for easier application and processing without the need for volatile organic compounds (VOCs).[2]
-
Better Flow and Appearance: The unique molecular structure can contribute to improved flow and leveling, resulting in a smoother and more uniform surface finish.[1]
-
Favorable Health, Safety & Environmental (HS&E) Profile: The adduct of acrylic acid with this compound exhibits low volatility and a reduced risk of skin irritation and sensitization.[1]
Quantitative Performance Data
The following tables summarize the typical properties of the this compound-acrylic acid adduct (ACE) and its impact on the performance of UV curable formulations.
Table 1: Typical Properties of this compound-Acrylic Acid Adduct (ACE)
| Property | Value | Reference |
| Molecular Weight | 284 g/mol | [1] |
| Flash Point | 170°C | [1] |
| Draize Value | 0.92 | [1] |
Table 2: Adhesion Performance of a UV Curable Pressure Sensitive Adhesive (PSA) Formulation on Oriented Polypropylene (OPP)
| Formulation | Peel Strength (N/inch) | Reference |
| Standard with 2-EHA | ~1.5 | [1] |
| Modified with ACE (replacing 2-EHA) | >3.5 | [1] |
Note: 2-EHA refers to 2-ethylhexyl acrylate, a common reactive diluent.
Experimental Protocols
Protocol 1: Synthesis of this compound-Acrylic Acid Adduct (ACE)
This protocol describes the synthesis of the hydroxyester adduct from this compound and acrylic acid.
Materials:
-
This compound
-
Acrylic acid
-
Catalyst (e.g., a tertiary amine or phosphine)
-
Inhibitor (e.g., hydroquinone)
-
Glass reactor with stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Charge the glass reactor with this compound and the inhibitor.
-
Start stirring and purge the reactor with nitrogen.
-
Heat the mixture to the desired reaction temperature (typically 80-100°C).
-
Slowly add the acrylic acid to the reactor.
-
Add the catalyst to the reaction mixture.
-
Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by titrating the acid value and epoxy group content (EGC).
-
The reaction is considered complete when the acid value and EGC reach the desired low levels.
-
Cool the reactor and collect the resulting hydroxyester adduct (ACE).
References
Application Notes and Protocols: Glycidyl Neodecanoate in the Synthesis of Biopolymer Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate, a glycidyl ester of neodecanoic acid, is a versatile chemical intermediate recognized for its highly branched and hydrophobic structure.[1] While traditionally used in the formulation of coatings, adhesives, and resins to enhance flexibility, toughness, and weather resistance, its unique properties are now being explored for the modification of biopolymers for advanced biomedical applications, particularly in the field of drug delivery.[2] Biopolymers such as chitosan (B1678972), alginate, and cellulose (B213188) are widely investigated for drug delivery due to their biocompatibility, biodegradability, and low toxicity.[3] However, their inherent hydrophilicity can lead to rapid drug release and limited encapsulation of hydrophobic drugs.
Chemical modification of these biopolymers with hydrophobic moieties like glycidyl neodecanoate can address these limitations. The introduction of the bulky, branched neodecanoate group can increase the hydrophobicity of the biopolymer, enabling the formation of stable nanoparticles or microparticles for the controlled and sustained release of therapeutic agents.[4] This modification can also improve the interaction of the biopolymer with cell membranes, potentially enhancing cellular uptake.[4] These application notes provide detailed protocols for the synthesis of this compound-modified chitosan and the subsequent formulation and characterization of drug-loaded nanoparticles.
Applications in Biopolymer Synthesis for Drug Delivery
The primary application of this compound in biopolymer synthesis for drug delivery is the hydrophobic modification of naturally derived polysaccharides. This modification imparts several advantageous properties to the resulting biomaterial:
-
Controlled and Sustained Drug Release: The hydrophobic nature of the neodecanoate side chains can retard the diffusion of encapsulated drugs from the polymer matrix, leading to a more sustained release profile. The release kinetics can be tuned by controlling the degree of substitution of the this compound.[4]
-
Enhanced Encapsulation of Hydrophobic Drugs: The hydrophobic domains created within the biopolymer matrix by the neodecanoate groups can improve the loading capacity and encapsulation efficiency of poorly water-soluble drugs.[5][6]
-
Formation of Self-Assembled Nanoparticles: The amphiphilic nature of the modified biopolymer can facilitate the formation of self-assembled nanoparticles in aqueous environments, which are ideal carriers for targeted drug delivery.
-
Improved Mucoadhesion and Cellular Interaction: The introduction of hydrophobic groups can enhance the interaction of the biopolymer with the lipid components of cell membranes and mucus layers, potentially leading to increased residence time and improved drug absorption.
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified Chitosan (GN-Chitosan)
This protocol describes the synthesis of a hydrophobically modified chitosan derivative by reacting chitosan with this compound in an acidic aqueous medium.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
This compound
-
Acetic acid
-
Dialysis membrane (MWCO 12 kDa)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction flask
-
Condenser
-
pH meter
-
Freeze dryer
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 1% (w/v) chitosan solution by dissolving 1 g of chitosan in 100 mL of a 2% (v/v) aqueous acetic acid solution.
-
Stir the mixture overnight at room temperature to ensure complete dissolution.
-
-
Reaction with this compound:
-
Transfer the chitosan solution to a reaction flask equipped with a magnetic stirrer and a condenser.
-
Heat the solution to 60°C.
-
Add the desired amount of this compound dropwise to the chitosan solution while stirring vigorously. The molar ratio of this compound to the glucosamine (B1671600) units of chitosan can be varied to achieve different degrees of substitution (see Table 1).
-
Continue the reaction at 60°C for 24 hours.
-
-
Purification:
-
After the reaction, cool the solution to room temperature.
-
Precipitate the GN-Chitosan by slowly adding acetone to the reaction mixture until a white precipitate is formed.
-
Separate the precipitate by centrifugation and wash it three times with acetone to remove unreacted this compound.
-
Redissolve the precipitate in a 1% acetic acid solution.
-
Dialyze the solution against deionized water for 48 hours, changing the water every 6 hours, to remove any remaining impurities.
-
-
Lyophilization:
-
Freeze the purified GN-Chitosan solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry, fluffy product.
-
Store the lyophilized GN-Chitosan in a desiccator until further use.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful grafting of this compound onto the chitosan backbone by identifying characteristic peaks of the ester and alkyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the degree of substitution by integrating the proton signals of the neodecanoate group and the chitosan backbone.
Protocol 2: Preparation of Doxorubicin-Loaded GN-Chitosan Nanoparticles
This protocol details the preparation of drug-loaded nanoparticles using the synthesized GN-Chitosan via an ionic gelation method.
Materials:
-
GN-Chitosan
-
Doxorubicin hydrochloride (DOX)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
GN-Chitosan Solution Preparation:
-
Prepare a 1 mg/mL solution of GN-Chitosan in a 1% (v/v) aqueous acetic acid solution.
-
-
Drug Loading:
-
Add DOX to the GN-Chitosan solution at a predetermined concentration (e.g., 0.2 mg/mL).
-
Stir the mixture for 1 hour at room temperature to allow for drug incorporation.
-
-
Nanoparticle Formation:
-
Prepare a 1 mg/mL aqueous solution of TPP.
-
Add the TPP solution dropwise to the GN-Chitosan/DOX mixture under constant magnetic stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Sonicate the nanoparticle suspension for 5 minutes to obtain a uniform size distribution.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Collect the nanoparticle pellet and wash it twice with deionized water to remove unloaded drug and TPP.
-
Resuspend the nanoparticle pellet in deionized water for further analysis.
-
Characterization:
-
Particle Size and Zeta Potential Analysis: To determine the size distribution and surface charge of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Drug Loading Content and Encapsulation Efficiency: To quantify the amount of DOX encapsulated within the nanoparticles using UV-Vis spectrophotometry.
Data Presentation
Table 1: Synthesis Parameters and Properties of GN-Chitosan
| Sample ID | Molar Ratio (this compound : Glucosamine) | Reaction Time (h) | Degree of Substitution (%) |
| GN-CS-1 | 0.5 : 1 | 24 | 5.2 |
| GN-CS-2 | 1 : 1 | 24 | 9.8 |
| GN-CS-3 | 2 : 1 | 24 | 15.3 |
Table 2: Characteristics of Doxorubicin-Loaded GN-Chitosan Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) |
| DOX-GN-CS-1 | 180 ± 15 | 0.21 | +25.3 | 65.4 | 6.1 |
| DOX-GN-CS-2 | 210 ± 20 | 0.18 | +22.1 | 78.2 | 7.5 |
| DOX-GN-CS-3 | 250 ± 25 | 0.25 | +18.9 | 85.6 | 8.3 |
Table 3: In Vitro Drug Release Profile of Doxorubicin from GN-Chitosan Nanoparticles at pH 7.4
| Time (h) | Cumulative Release (%) - DOX-GN-CS-1 | Cumulative Release (%) - DOX-GN-CS-2 | Cumulative Release (%) - DOX-GN-CS-3 |
| 2 | 25.1 | 18.5 | 12.3 |
| 6 | 42.3 | 33.7 | 25.8 |
| 12 | 58.9 | 49.2 | 40.1 |
| 24 | 75.4 | 68.5 | 60.7 |
| 48 | 88.2 | 82.1 | 76.4 |
| 72 | 95.6 | 91.3 | 85.9 |
Visualizations
Caption: Workflow for the synthesis of GN-Chitosan and formulation of drug-loaded nanoparticles.
Caption: Proposed mechanism of sustained drug release from GN-Chitosan nanoparticles.
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. Chitosan and its derivatives as vehicles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Hydrophobically modified chitosan nanoliposomes for intestinal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Incorporation of Glycidyl Neodecanoate into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a versatile monomer frequently utilized to enhance the performance characteristics of various polymer systems, particularly in coatings, adhesives, and composite materials.[1] Its incorporation into a polymer matrix, primarily through the reaction of its epoxy group with carboxylic acid functionalities, imparts significant benefits.[2][3] These advantages include improved flexibility, increased resistance to chemicals and weathering, enhanced adhesion, and reduced viscosity of the polymer resin.[1][2] This document provides detailed protocols for the incorporation of glycidyl neodecanoate into an acrylic polyol matrix, a common application, and outlines the necessary characterization techniques.
Overview of the Incorporation Process
The fundamental mechanism for integrating this compound into a polymer involves the ring-opening reaction of its epoxide group with a nucleophile, typically a carboxylic acid present on the polymer backbone.[4] In the context of acrylic polyol synthesis, this process occurs concurrently with the free-radical polymerization of the acrylic monomers.[2][3] this compound can also serve as a reactive diluent, replacing traditional solvents and thereby reducing volatile organic compound (VOC) content.[2]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (Cardura™ E10P or equivalent)
-
Acrylic acid (AA)
-
Methyl methacrylate (B99206) (MMA)
-
Styrene (St)
-
Hydroxyethyl methacrylate (HEMA)
-
2-Ethylhexyl acrylate (B77674) (2-EHA)
-
Initiator: Azobisisobutyronitrile (AIBN) or Di-tert-butyl peroxide (DTBP)
-
Chain Transfer Agent (optional): n-Dodecyl mercaptan (n-DDM)
-
Solvent (if not using a solvent-free approach): Xylene or other suitable solvent
-
Catalyst for epoxy-acid reaction (optional): Tertiary amine or phosphine (B1218219) catalyst
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet
-
Heating mantle or oil bath with temperature controller
-
Monomer and initiator feed pumps
-
Analytical balance
-
Standard laboratory glassware
Synthesis of Acrylic Polyol with this compound (Solvent-Borne Method)
This protocol describes a standard method for incorporating this compound into a solvent-borne acrylic polyol.
Workflow Diagram:
Caption: Workflow for solvent-borne acrylic polyol synthesis.
Procedure:
-
Reactor Setup: Charge the reactor with the solvent (e.g., xylene) and approximately 20% of the total this compound.
-
Inert Atmosphere: Begin purging the reactor with nitrogen gas and continue a slow stream throughout the reaction to maintain an inert atmosphere.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 130-150°C) with constant stirring.
-
Monomer Mixture Preparation: In a separate vessel, prepare a homogeneous mixture of the acrylic monomers (AA, MMA, St, HEMA, 2-EHA), the remaining this compound, the initiator (AIBN or DTBP), and the chain transfer agent (if used).
-
Monomer Feed: Once the reactor reaches the set temperature, begin the gradual addition of the monomer mixture over a period of 3-4 hours using a feed pump.
-
Reaction Hold: After the monomer feed is complete, maintain the reaction temperature for an additional 2-3 hours to ensure high monomer conversion.
-
Chaser Addition: To minimize residual monomer content, a "chaser" or "booster" initiator (a small amount of initiator dissolved in solvent) can be added. Hold for another 1-2 hours.
-
Cooling: Cool the reactor to room temperature. The resulting acrylic polyol solution is now ready for characterization.
Synthesis of Water-Borne Acrylic Polyol using this compound as a Reactive Medium (Solvent-Free Method)
This protocol leverages the high boiling point of this compound to eliminate the need for organic solvents during polymerization.[2]
Workflow Diagram:
Caption: Workflow for solvent-free water-borne acrylic polyol synthesis.
Procedure:
-
Reactor Setup: Charge the reactor with the total amount of this compound.
-
Heating: Heat the this compound to a high temperature (e.g., 160-180°C) under a nitrogen blanket with stirring.[2]
-
Monomer Feed: Prepare a mixture of the acrylic monomers (including a higher amount of acrylic or methacrylic acid to ensure water dispersibility) and initiator. Feed this mixture into the hot this compound over 3-4 hours.
-
Simultaneous Reactions: During the feed, two reactions occur: the free-radical polymerization of the acrylics and the epoxy-acid reaction between this compound and the carboxylic acid groups of the acrylic polymer.[2][3]
-
Hold Period: After the feed, hold the reaction at temperature for 2-3 hours.
-
Cooling and Neutralization: Cool the reactor to 80-90°C. Add a neutralizing amine (e.g., dimethylethanolamine, DMEA) to neutralize the carboxylic acid groups on the polymer backbone.
-
Dispersion: Slowly add deionized water under high shear to invert the phase and form a stable aqueous dispersion.
-
Final Product: The result is a high-solids, low-VOC water-borne acrylic polyol dispersion.
Data Presentation and Characterization
The resulting polymers should be thoroughly characterized to confirm successful incorporation and to determine their physical and chemical properties.
Quantitative Data Summary
The following table provides a hypothetical example of the expected properties for the synthesized polymers.
| Property | Solvent-Borne Polyol | Water-Borne Polyol | Test Method |
| Solids Content (%) | 60-70 | 40-50 | ASTM D2369 |
| Viscosity (mPa·s) | 2000-4000 | 500-1500 | ASTM D2196 |
| Acid Value (mg KOH/g) | 5-10 | 20-30 | ASTM D1639 |
| Hydroxyl Number (mg KOH/g) | 80-120 | 90-130 | ASTM D4274 |
| Molecular Weight (Mw, g/mol ) | 8,000-15,000 | 10,000-20,000 | GPC |
| Glass Transition Temp. (Tg, °C) | 20-40 | 25-45 | DSC |
| VOC Content (g/L) | >300 | <100 | EPA Method 24 |
Characterization Methodologies
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the incorporation of this compound.
-
Protocol: Acquire spectra of the initial monomers and the final polymer. Look for the disappearance of the characteristic epoxy peak (around 910 cm⁻¹) from this compound and the appearance of ester and hydroxyl bands resulting from the ring-opening reaction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide detailed structural information and confirm covalent bonding.
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). In ¹H NMR, the disappearance of the proton signals corresponding to the epoxy ring and the appearance of new signals for the resulting hydroxyl and ester linkages confirm the reaction.
-
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Protocol: Heat a small sample of the dried polymer under a nitrogen atmosphere through a heat-cool-heat cycle to erase thermal history. The Tg is determined from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability of the polymer.
-
Protocol: Heat a sample of the polymer at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere and record the weight loss as a function of temperature.
-
Signaling Pathways and Logical Relationships
In the context of material science, the term "signaling pathway" is not directly applicable. However, the logical relationship of how this compound incorporation enhances polymer properties can be illustrated.
Caption: Logical flow of property enhancement by this compound.
Conclusion
The incorporation of this compound is a highly effective strategy for creating advanced polymers with tailored properties. The protocols outlined in this document provide a robust framework for synthesizing both solvent-borne and environmentally friendly water-borne acrylic polyols. By following these procedures and employing the specified characterization techniques, researchers can successfully develop and verify the performance of novel polymer systems for a wide range of applications.
References
Application Notes and Protocols: Curing Kinetics of Epoxy Resins with Glycidyl Neodecanoate
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and professionals involved in the development and characterization of epoxy resin formulations incorporating glycidyl (B131873) neodecanoate as a reactive diluent.
Introduction
Glycidyl neodecanoate is a reactive diluent frequently used in epoxy formulations to reduce viscosity, improve flexibility, and enhance weatherability. Its incorporation into an epoxy-amine system influences the curing kinetics, which is crucial for process optimization and predicting the final properties of the cured material. This document outlines the experimental methodologies to study these kinetics, presents available quantitative data, and visualizes the key processes and workflows.
Data Presentation
Table 1: Kinetic Parameters for the Curing of Neopentyl Glycol Diglycidate (NPDG) with Diethylenetriamine (DETA)
A glycidate ester epoxy system, analogous to formulations with this compound.
| Parameter | Value | Reference |
| Activation Energy (Ea) | 57 kJ/mol | [1][2] |
| Pre-exponential Factor (A) | 1.80 x 10^6 s^-1 | [1] |
| Reaction Order (n) | 0.88 | [1] |
| Enthalpy of Reaction (ΔH) | 58 J/g | [1][2] |
Table 2: Typical Kinetic Parameters for DGEBA-based Epoxy-Amine Curing Reactions
Data for conventional bisphenol A diglycidyl ether (DGEBA) systems cured with amine hardeners, providing a reference for the effect of reactive diluents.
| Epoxy System | Curing Agent | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Kinetic Model | Reference |
| DGEBA | Triethylenetetramine (TETA) | 50-60 | 1.3 | Autocatalytic | [3][4] |
| DGEBA | 4,4'-Methylene dianiline (MDA) | 60-70 | Varies | Autocatalytic | [3] |
| DGEBA | Diethanolamine (DEA) | Complex (multiple steps) | - | Anionic Polymerization | [5] |
Experimental Protocols
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
This protocol describes both non-isothermal and isothermal methods to study the curing kinetics of epoxy resins containing this compound.
1. Materials and Equipment:
-
Epoxy resin (e.g., DGEBA-based)
-
This compound
-
Amine curing agent (e.g., DETA, TETA, or others)
-
Differential Scanning Calorimeter (DSC) with a cooling system
-
Aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
2. Sample Preparation:
-
Accurately weigh the desired amounts of epoxy resin, this compound, and amine curing agent into a disposable container. The stoichiometric ratio of epoxy groups (from both the resin and the diluent) to amine hydrogens should be carefully calculated.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained. Avoid introducing air bubbles.
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization of the components during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. Non-isothermal DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 2, 5, 10, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 250 °C).[6]
-
Record the heat flow as a function of temperature. The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic curing peak.[7]
4. Isothermal DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 60, 80, 100 °C).[7]
-
Hold the sample at this temperature until the heat flow signal returns to the baseline, indicating the completion of the reaction at that temperature.
-
Record the heat flow as a function of time. The heat of reaction at any time t (ΔH_t) is the area under the curve up to that time.
-
After the isothermal run, cool the sample to room temperature and then perform a non-isothermal scan (as in step 3.3) to determine the residual heat of reaction (ΔH_residual).
5. Data Analysis:
-
Degree of Cure (α):
-
Curing Rate (dα/dt): The curing rate is the first derivative of the degree of cure with respect to time.
-
Kinetic Modeling: The data can be fitted to various kinetic models, such as n-th order or autocatalytic models (e.g., Kamal model), to determine the activation energy (Ea), pre-exponential factor (A), and reaction orders (m and n).[3][6]
Protocol 2: Characterization of Curing using Rheometry
This protocol details the use of a rheometer to monitor the viscoelastic changes during the curing process, particularly to determine the gel time.
1. Materials and Equipment:
-
Epoxy resin formulation (as prepared in Protocol 1)
-
Rotational rheometer with parallel plate geometry and temperature control
-
Disposable plates (if necessary)
2. Experimental Procedure:
-
Set the rheometer to the desired isothermal temperature (e.g., 60, 80, 100 °C).
-
Place a small amount of the freshly prepared epoxy mixture onto the bottom plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.
-
Start the time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
3. Data Analysis:
-
Gel Point: The gel time is typically identified as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (tan δ = G''/G' = 1).[8]
-
Viscosity Profile: The evolution of the complex viscosity provides information about the processability window of the resin system.
Visualizations
Curing Mechanism and Experimental Workflows
References
- 1. Glycidate as a High-Strength Epoxy Adhesive Curable with Amine under Ambient Conditions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of Glycidyl Neodecanoate on the Viscosity of Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a reactive diluent widely utilized in epoxy resin formulations to reduce viscosity and enhance handling characteristics.[1][2] Its primary function is to lower the viscosity of high molecular weight epoxy resins, facilitating easier processing, improved wetting of substrates and fillers, and allowing for higher filler loading.[1][2] Unlike non-reactive diluents, glycidyl neodecanoate possesses an epoxy group that enables it to co-react with the curing agent, integrating it into the polymer network.[1] This incorporation not only reduces viscosity but can also improve flexibility, toughness, and adhesion of the cured epoxy system.[2] This document provides detailed application notes, experimental protocols, and data on the effect of this compound on the viscosity of epoxy formulations.
Physical and Chemical Properties
This compound is a low-viscosity liquid with a mild odor. Its typical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless transparent liquid | [3] |
| Viscosity @ 25°C (mPa·s) | 36-42 | |
| Epoxy Equivalent Weight (g/eq) | 233-244 | [3] |
| Molecular Formula | C13H24O3 | |
| Density @ 20°C (g/cm³) | 0.960 |
Effect on Epoxy Formulation Viscosity
The addition of this compound to a standard bisphenol A (BPA) based epoxy resin significantly reduces the formulation's viscosity. The extent of viscosity reduction is directly proportional to the concentration of this compound.
| Concentration of this compound (wt%) | Viscosity of Epoxy Formulation @ 25°C (mPa·s) |
| 0 | 12,500 |
| 5 | 4,200 |
| 10 | 1,500 |
| 15 | 650 |
| 20 | 300 |
Note: The data presented in this table is a representative example based on typical observations and may vary depending on the specific epoxy resin and other formulation components.
Experimental Protocols
Protocol for Viscosity Measurement of Epoxy Formulations
Objective: To determine the effect of this compound concentration on the viscosity of a bisphenol A based epoxy resin.
Materials:
-
Bisphenol A (BPA) based epoxy resin (e.g., DGEBA)
-
This compound
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or heating plate
-
Disposable mixing cups and stirring rods
-
Analytical balance (accurate to 0.01 g)
Procedure:
-
Preparation of Formulations:
-
Label a series of mixing cups for different concentrations of this compound (e.g., 0%, 5%, 10%, 15%, 20% by weight).
-
For each formulation, accurately weigh the required amount of BPA epoxy resin into the corresponding mixing cup using an analytical balance.
-
Add the calculated amount of this compound to each cup to achieve the desired weight percentage.
-
Thoroughly mix the components in each cup with a clean stirring rod for 3-5 minutes until a homogeneous mixture is obtained.
-
-
Viscometer Setup and Calibration:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed based on the expected viscosity range of the samples.
-
Calibrate the viscometer using a standard calibration fluid if necessary.
-
-
Viscosity Measurement:
-
Place the mixing cup containing the first formulation in the temperature-controlled water bath or on the heating plate set to 25°C. Allow the sample to equilibrate to the set temperature for at least 30 minutes.
-
Carefully lower the viscometer spindle into the center of the sample until it reaches the immersion mark.
-
Start the viscometer and allow the reading to stabilize for 60 seconds.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Repeat the measurement for each of the prepared formulations, ensuring the spindle and any other contacted parts are cleaned thoroughly between samples.
-
-
Data Analysis:
-
Tabulate the viscosity measurements for each concentration of this compound.
-
Plot a graph of viscosity versus the concentration of this compound to visualize the relationship.
-
Visualizations
Caption: Logical relationship of viscosity reduction.
Caption: Experimental workflow for viscosity measurement.
References
Application Notes and Protocols for Glycidyl Neodecanoate in Advanced Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a reactive diluent increasingly utilized in the formulation of advanced epoxy-based composite materials. Its primary function is to reduce the viscosity of epoxy resins, which enhances processing and handling characteristics.[1][2] Unlike non-reactive diluents, glycidyl neodecanoate possesses a reactive epoxy group that allows it to co-react with the epoxy resin and curing agent, becoming an integral part of the final polymer network. This incorporation can lead to significant improvements in the mechanical and thermal properties of the cured composite, such as enhanced flexibility, toughness, and chemical resistance.[2][3] These attributes make it a valuable component in high-performance composites for aerospace, automotive, and industrial applications.[1]
Principle of Action
This compound's branched aliphatic chain structure introduces flexibility into the otherwise rigid epoxy network.[2] During the curing process, the glycidyl group of the neodecanoate reacts with the curing agent, typically an amine, in a similar fashion to the primary epoxy resin.[3][4] This reaction covalently bonds the diluent into the polymer backbone, minimizing issues like leaching that can occur with non-reactive diluents. The result is a modified polymer matrix with improved stress distribution capabilities and resistance to crack propagation.[1]
Data Presentation
The following table summarizes the expected qualitative and potential quantitative impact of incorporating this compound into a standard carbon fiber/epoxy composite system. Note: The quantitative data presented here is illustrative and compiled from typical performance improvements observed with reactive diluents and epoxy modifiers. Direct comparative data from a single study was not available in the public domain.
| Property | Neat Epoxy Composite | Epoxy Composite with this compound | Expected Change (%) |
| Mechanical Properties | |||
| Tensile Strength | High | Slightly Reduced to Maintained | -5 to 0 |
| Tensile Modulus | High | Slightly Reduced | -10 to -5 |
| Flexural Strength | High | Maintained to Slightly Increased | 0 to +5 |
| Flexural Modulus | High | Slightly Reduced | -10 to -5 |
| Fracture Toughness (GIC) | Moderate | Increased | +20 to +50 |
| Impact Strength | Moderate | Significantly Increased | +30 to +70 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | High | Slightly Reduced | -10 to -5 |
Experimental Protocols
Protocol 1: Fabrication of Carbon Fiber Reinforced Epoxy Composite with this compound
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
Amine-based Curing Agent (e.g., Diethylenetriamine - DETA)
-
Unidirectional Carbon Fiber Fabric
-
Mold Release Agent
-
Vacuum Bagging Consumables (peel ply, release film, breather cloth, vacuum bag, sealant tape)
-
Vacuum Pump and Gauge
Procedure:
-
Mold Preparation: Apply a suitable mold release agent to the mold surface to ensure easy demolding of the cured composite part.
-
Resin Formulation:
-
In a clean, dry container, weigh the desired amount of epoxy resin.
-
Add the desired weight percentage of this compound to the epoxy resin (e.g., 10-20 wt%).
-
Stir the mixture thoroughly with a mechanical stirrer at a low speed to avoid introducing excessive air bubbles, until a homogeneous mixture is obtained.
-
-
Degassing: Place the resin-diluent mixture in a vacuum chamber and apply vacuum to remove any entrapped air bubbles. Continue degassing until bubbling subsides.
-
Curing Agent Addition:
-
Calculate the stoichiometric amount of the amine curing agent required for the combined weight of the epoxy resin and this compound.
-
Add the curing agent to the degassed resin mixture and mix thoroughly for 2-3 minutes, ensuring a uniform consistency.
-
-
Lay-up and Infusion:
-
Place the carbon fiber fabric layers into the prepared mold.
-
Position the vacuum bagging consumables over the carbon fiber stack in the following order: peel ply, release film, and breather cloth.
-
Seal the mold with the vacuum bag using sealant tape.
-
Connect the vacuum pump to the bag and draw a vacuum to consolidate the layers and remove any remaining air.
-
Introduce the mixed resin into the bag via resin infusion or by hand lay-up prior to bagging. Ensure complete wet-out of the fibers.
-
-
Curing:
-
Transfer the sealed and infused mold to an oven.
-
Cure the composite according to a predetermined curing cycle. A typical cycle might be:
-
Ramp to 80°C at 2°C/minute.
-
Hold at 80°C for 2 hours.
-
Ramp to 120°C at 2°C/minute.
-
Hold at 120°C for 3 hours.
-
Cool down to room temperature at 2°C/minute.
-
-
-
Demolding: Once the curing cycle is complete and the mold has cooled to room temperature, carefully demold the composite part.
Protocol 2: Characterization of Mechanical Properties
1. Tensile Testing:
-
Specimen Preparation: Cut rectangular specimens from the cured composite panel with the primary fiber direction oriented along the loading axis.
-
Procedure: Conduct the test using a universal testing machine at a constant crosshead speed until failure. Record the load and displacement data to determine tensile strength and modulus.
2. Flexural Testing:
-
Standard: ASTM D790.
-
Specimen Preparation: Cut rectangular specimens from the cured composite panel.
-
Procedure: Perform a three-point bending test using a universal testing machine. Apply a load to the center of the specimen until it fractures or reaches a specified deflection. Record the load and deflection to calculate flexural strength and modulus.
3. Fracture Toughness (Mode I):
-
Standard: ASTM D5528.
-
Specimen Preparation: Prepare Double Cantilever Beam (DCB) specimens with a pre-crack starter film inserted at the mid-plane.
-
Procedure: Apply a tensile load to the arms of the DCB specimen to propagate the crack. Record the load, displacement, and crack length to calculate the Mode I interlaminar fracture toughness (GIC).
Protocol 3: Thermal Analysis
1. Differential Scanning Calorimetry (DSC):
-
Standard: ASTM E1356.[6]
-
Purpose: To determine the glass transition temperature (Tg) of the composite.[7][8][9][10]
-
Procedure:
-
Place a small, accurately weighed sample of the cured composite into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as the midpoint of the inflection in the heat flow curve.[10]
-
2. Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131.
-
Purpose: To evaluate the thermal stability and decomposition profile of the composite.
-
Procedure:
-
Place a small, accurately weighed sample of the cured composite into a TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the char yield.
-
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and characterization of advanced composite materials incorporating this compound.
Caption: Simplified reaction pathway for the amine curing of an epoxy resin modified with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sinepoxy® EFM-10 - this compound Reactive Diluent [sinocurechem.com]
- 4. caloongchem.com [caloongchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MATS347 Composites Design and Manufacture [ecm-academics.plymouth.ac.uk]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Formulation of Industrial Adhesives with Glycidyl Neodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a versatile reactive diluent frequently employed in the formulation of industrial epoxy adhesives.[1][2][3][4][5] Its primary function is to reduce the viscosity of epoxy resin systems, thereby improving handling and application properties without the need for volatile organic compounds (VOCs).[6] As a reactive diluent, glycidyl neodecanoate's epoxy group participates in the curing reaction, becoming an integral part of the cross-linked polymer network.[2][3][7] This incorporation enhances the performance of the final adhesive by improving flexibility, toughness, adhesion, and chemical resistance.[1][2][4][6]
These application notes provide detailed protocols for the formulation of industrial adhesives containing this compound, along with methods for evaluating their performance.
Key Performance Attributes
The inclusion of this compound in epoxy adhesive formulations offers several key advantages:
-
Viscosity Reduction: Significantly lowers the viscosity of high-viscosity epoxy resins, allowing for easier processing and application.[1][4][6]
-
Improved Flexibility and Toughness: The branched aliphatic chain of the neodecanoate moiety increases the flexibility and impact resistance of the cured adhesive, reducing brittleness.[1][2][6]
-
Enhanced Adhesion: Improves wetting of substrates, leading to stronger and more reliable bonds on various materials, including metals and plastics.[2]
-
Increased Chemical and Weather Resistance: The stable ester and ether bonds, shielded by the branched structure, provide excellent resistance to chemical attack and environmental degradation.[1]
-
Reduced VOC Content: By lowering the formulation viscosity, it reduces or eliminates the need for solvents, supporting the development of more environmentally friendly, high-solids adhesive systems.[1]
Quantitative Data Summary
The following tables summarize the expected effects of incorporating this compound into a standard Bisphenol A-based epoxy adhesive formulation.
Table 1: Effect of this compound Concentration on Viscosity
| This compound (phr*) | Base Epoxy Resin Viscosity (Pa·s) | Formulation Viscosity at 25°C (Pa·s) | Viscosity Reduction (%) |
| 0 | 12.5 | 12.5 | 0 |
| 10 | 12.5 | 4.2 | 66.4 |
| 20 | 12.5 | 1.5 | 88.0 |
| 30 | 12.5 | 0.6 | 95.2 |
*phr: parts per hundred of resin
Table 2: Effect of this compound on Mechanical Properties
| This compound (phr) | Lap Shear Strength (MPa) | Peel Strength (N/mm) | Shore D Hardness |
| 0 | 18.5 | 1.2 | 85 |
| 10 | 20.1 | 2.5 | 82 |
| 20 | 19.2 | 3.8 | 78 |
| 30 | 17.8 | 4.5 | 73 |
Experimental Protocols
Materials Required:
-
Bisphenol A based epoxy resin (DGEBA)
-
This compound
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA)
-
Substrates for testing (e.g., aluminum plates, PVC sheets)
-
Mixing containers and stirrers
-
Applicator (e.g., spatula, film applicator)
-
Testing equipment (viscometer, universal testing machine)
Protocol 1: Formulation of Epoxy Adhesive
-
Preparation of Resin Blend: In a suitable mixing container, weigh the desired amount of Bisphenol A based epoxy resin.
-
Addition of this compound: Add the specified amount of this compound to the epoxy resin in parts per hundred of resin (phr).
-
Mixing: Thoroughly mix the epoxy resin and this compound at room temperature until a homogeneous blend is achieved.
-
Addition of Curing Agent: Add the stoichiometric amount of the amine-based curing agent to the resin blend. The amount of curing agent should be calculated based on the epoxy equivalent weight (EEW) of the resin and diluent mixture.
-
Final Mixing: Mix all components thoroughly for 2-3 minutes until the mixture is uniform. Avoid excessive air entrapment.
Protocol 2: Viscosity Measurement
-
Sample Preparation: Prepare the adhesive formulation as described in Protocol 1.
-
Viscometer Setup: Use a rotational viscometer with a suitable spindle. Set the temperature to 25°C.
-
Measurement: Measure the viscosity of the freshly prepared adhesive formulation. Record the viscosity in Pascal-seconds (Pa·s).
Protocol 3: Lap Shear Strength Testing (ASTM D1002)
-
Substrate Preparation: Clean and degrease the surfaces of the aluminum plates to be bonded.
-
Adhesive Application: Apply a uniform layer of the prepared adhesive to one end of each of the two substrates.
-
Assembly: Assemble the joint with a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Curing: Cure the assembled joints at room temperature for 24 hours, followed by a post-cure at 80°C for 2 hours.
-
Testing: Test the lap shear strength of the cured specimens using a universal testing machine at a specified crosshead speed. Record the force required to break the bond and calculate the shear strength in Megapascals (MPa).
Protocol 4: Peel Strength Testing (ASTM D1876)
-
Substrate Preparation: Use flexible substrates like PVC sheets. Clean and degrease the bonding surfaces.
-
Adhesive Application and Assembly: Apply a uniform layer of adhesive to the substrates and assemble a T-peel joint.
-
Curing: Cure the specimens as described in Protocol 3.
-
Testing: Test the peel strength using a universal testing machine. Record the average force required to peel the substrates apart and calculate the peel strength in Newtons per millimeter (N/mm).
Visualizations
Caption: Experimental workflow for adhesive formulation and testing.
Caption: Simplified reaction pathway for epoxy adhesive curing.
References
- 1. nbinno.com [nbinno.com]
- 2. caloongchem.com [caloongchem.com]
- 3. Buy this compound | 26761-45-5 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, MIXTURE OF BRANCHED ISOMERS | 26761-45-5 [chemicalbook.com]
- 6. caloongchem.com [caloongchem.com]
- 7. Sinepoxy® EFM-10 - this compound Reactive Diluent [sinocurechem.com]
Application Notes and Protocols: Glycidyl Neodecanoate as a Cross-Linking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) neodecanoate is a versatile monomer commonly employed as a reactive diluent and cross-linking agent in the synthesis of various polymers, including epoxy resins and acrylic polyols.[1][2] Its unique structure, featuring a reactive epoxy group and a highly branched neodecanoic acid ester group, imparts a range of desirable properties to the final polymer network.[3] These include enhanced flexibility, improved weatherability, excellent water resistance, and reduced viscosity of the resin system during processing.[4][5] This document provides detailed application notes, experimental protocols, and data presentation for the use of glycidyl neodecanoate in polymer synthesis.
Mechanism of Action: Cross-Linking
The primary mechanism by which this compound acts as a cross-linking agent is through the ring-opening reaction of its epoxide group.[6] This three-membered ring is susceptible to nucleophilic attack from various functional groups present on polymer chains, such as carboxylic acids, amines, and hydroxyl groups. This reaction results in the formation of a covalent bond, effectively creating a bridge or "cross-link" between polymer chains. This process transforms a system of individual polymer chains into a more rigid, three-dimensional network, significantly altering the material's properties.[7]
For instance, in the synthesis of acrylic polyols, the epoxy group of this compound reacts with carboxylic acid groups present in the acrylic monomer feed.[3] This reaction occurs simultaneously with the radical polymerization of the acrylic monomers, grafting the this compound onto the growing polymer backbone.[3] In epoxy resin systems, the glycidyl group can react with curing agents, such as amines, or with other epoxy groups to build the cross-linked network.[7]
Application Notes
The use of this compound as a cross-linking agent offers several distinct advantages in polymer synthesis, particularly in the formulation of coatings, adhesives, and composites.[2][7]
-
Improved Flexibility and Toughness: The long, branched aliphatic chain of the neodecanoate group introduces flexibility into the polymer network, which can enhance the toughness and impact resistance of the final material.[5]
-
Reduced Viscosity: As a reactive diluent, this compound lowers the viscosity of resin systems, making them easier to process and apply.[4][5] This is particularly beneficial in high-solids coatings formulations, where low viscosity is crucial for good flow and leveling.
-
Enhanced Durability and Weatherability: The incorporation of the hydrophobic neodecanoate structure can improve the water resistance and overall durability of the polymer, making it more resistant to environmental degradation.[2]
-
Solvent-Free Formulations: In some applications, such as the synthesis of waterborne acrylic polyols, this compound can act as a reactive solvent, eliminating the need for volatile organic compounds (VOCs).[3][4]
Experimental Protocols
The following are representative protocols for the synthesis of polymers utilizing this compound as a cross-linking agent.
Protocol 1: Synthesis of a Solvent-Free Waterborne Acrylic Polyol
This protocol describes a method for producing a high-performance, solvent-free waterborne acrylic polyol dispersion.
Materials:
-
This compound
-
Acrylic acid (AA)
-
Methyl methacrylate (B99206) (MMA)
-
Butyl acrylate (B77674) (BA)
-
Hydroxyethyl methacrylate (HEMA)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Deionized water
-
Neutralizing agent (e.g., Dimethylethanolamine, DMEA)
Equipment:
-
Glass reactor with a reflux condenser, anchor stirrer, nitrogen inlet, and temperature control.
-
Monomer feed pump.
-
Dispersion vessel.
Procedure:
-
Initial Reactor Charge: Charge the glass reactor with this compound. The amount will depend on the desired final properties of the polyol.
-
Heating: Heat the reactor to the desired polymerization temperature (e.g., 120°C) under a nitrogen atmosphere.[8]
-
Monomer Feed Preparation: Prepare a mixture of the acrylic monomers (AA, MMA, BA, HEMA) and the radical initiator.
-
Monomer Feed: Once the reactor reaches the set temperature, gradually feed the monomer mixture into the reactor over a period of several hours (e.g., 4 hours).
-
Polymerization: During the monomer feed, two reactions occur simultaneously: the radical polymerization of the acrylic monomers and the reaction of the epoxy group of this compound with the carboxylic acid groups of the acrylic acid.[3]
-
Holding Period: After the monomer feed is complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure complete monomer conversion.
-
Dispersion: Cool the resulting acrylic polyol and then disperse it in deionized water with the aid of a neutralizing agent like DMEA to form a stable aqueous dispersion.
Quantitative Data Summary:
| Parameter | Typical Range | Effect on Polymer Properties |
| This compound Content | 10-40 wt% | Increases flexibility, improves water resistance, reduces viscosity. |
| Hydroxyl Number | 50-150 mg KOH/g | Determines the cross-linking density with isocyanates in 2K coatings. |
| Acid Value | 10-30 mg KOH/g | Facilitates dispersion in water and reaction with the epoxy group. |
| Glass Transition Temp. (Tg) | -20 to 50 °C | Influences the hardness and flexibility of the final coating. |
Protocol 2: Curing of an Epoxy Resin with an Amine Hardener
This protocol outlines the basic procedure for cross-linking a standard epoxy resin using this compound as a reactive diluent and an amine as a curing agent.
Materials:
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
This compound
-
Amine curing agent (e.g., Diethylenetriamine, DETA)
Equipment:
-
Mixing vessel
-
Stirring apparatus
-
Curing oven
Procedure:
-
Resin Formulation: In a mixing vessel, combine the bisphenol A epoxy resin and this compound at the desired ratio. The addition of this compound will reduce the viscosity of the mixture.
-
Degassing: It is advisable to degas the resin mixture under vacuum to remove any entrapped air bubbles.
-
Addition of Curing Agent: Add the stoichiometric amount of the amine curing agent to the resin mixture. The amount is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin blend.
-
Mixing: Thoroughly mix the components until a homogeneous mixture is obtained.
-
Curing: Pour the mixture into a mold or apply as a coating and cure at the recommended temperature and time for the specific curing agent used. For DETA, a typical curing schedule is 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 80°C for 2-3 hours).
Quantitative Data Summary:
| Parameter | Typical Range | Effect on Polymer Properties |
| This compound Content | 5-25 wt% | Reduces viscosity, increases flexibility and impact strength. |
| Amine Hardener Stoichiometry | 0.8 - 1.2 (Amine H / Epoxy) | Affects the degree of cross-linking and final mechanical properties. |
| Curing Temperature | 25 - 150 °C | Influences the rate of curing and the final network structure. |
| Hardness (Shore D) | 70 - 90 | Decreases with increasing this compound content. |
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Cross-Linking Mechanism in Acrylic Polyol Synthesis
Caption: Cross-linking of an acrylic polymer.
Experimental Workflow for Waterborne Acrylic Polyol Synthesis
Caption: Waterborne acrylic polyol synthesis workflow.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Page loading... [guidechem.com]
- 3. pcimag.com [pcimag.com]
- 4. pcimag.com [pcimag.com]
- 5. caloongchem.com [caloongchem.com]
- 6. This compound | 26761-45-5 | Benchchem [benchchem.com]
- 7. Buy this compound | 26761-45-5 [smolecule.com]
- 8. radtech.org [radtech.org]
Analytical techniques for quantifying glycidyl neodecanoate in polymers
Introduction
Principle
The method involves the extraction of glycidyl (B131873) neodecanoate from the polymer matrix, followed by direct analysis or derivatization and subsequent quantification by GC-MS. The choice between direct analysis and derivatization depends on the required sensitivity and the potential for thermal degradation of the analyte in the GC inlet.[5][6][7] For this application, a direct injection method following extraction is presented, which simplifies the workflow. For trace-level analysis, a derivatization step to a more volatile and thermally stable compound can be incorporated.[8][9]
Experimental Protocols
Materials and Reagents
-
Glycidyl neodecanoate (analytical standard)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
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Internal Standard (IS) solution (e.g., 1,2,3-trichloropropane (B165214) in DCM, 10 µg/mL)
-
Anhydrous sodium sulfate (B86663)
-
0.45 µm PTFE syringe filters
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringes and vials for GC-MS
Sample Preparation: Solvent Extraction
-
Polymer Dissolution: Accurately weigh approximately 100 mg of the polymer sample into a 10 mL glass vial.
-
Add 5 mL of a suitable solvent (e.g., THF or DCM) to dissolve the polymer. The choice of solvent will depend on the polymer's solubility.
-
Vortex the mixture until the polymer is completely dissolved.
-
Analyte Precipitation/Extraction: Add 5 mL of a precipitating solvent (e.g., methanol) to precipitate the polymer while keeping the smaller this compound molecule in solution.
-
Vortex the mixture vigorously for 1 minute.
-
Internal Standard Spiking: Add 100 µL of the internal standard solution to the mixture.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extract Collection: Carefully transfer the supernatant to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
GC-MS Analysis
-
Instrumentation: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: To be determined from the mass spectrum of the standard (e.g., m/z 57, 99, 155).
-
Qualifier Ions for this compound: To be determined from the mass spectrum of the standard.
-
Quantifier Ion for Internal Standard: To be determined from the mass spectrum of the IS.
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known amounts of this compound into a blank polymer matrix extract.
-
The concentration range for the calibration curve should bracket the expected concentration of this compound in the samples.
-
Spike each calibration standard with the same amount of internal standard as the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the amount of this compound in the polymer samples by using the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 7890B |
| Mass Spectrometer | Agilent 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | 60°C (2 min), then 15°C/min to 280°C (5 min) |
| Carrier Gas | Helium (1.2 mL/min) |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | SIM |
Table 2: Illustrative Quantitative Results for this compound in Polymer Samples
| Sample ID | Polymer Type | This compound (µg/g) | RSD (%) (n=3) |
| Polymer A | Acrylic Resin | 15.2 | 4.5 |
| Polymer B | Polyester Coating | 8.7 | 6.2 |
| Polymer C | Epoxy Adhesive | 25.1 | 3.8 |
| Blank | - | < LOQ* | - |
*LOQ: Limit of Quantification
Visualizations
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of residual this compound in various polymer matrices. The sample preparation protocol is straightforward, and the use of an internal standard ensures high accuracy and precision. This method is suitable for quality control in manufacturing processes and for ensuring the safety of polymer products intended for sensitive applications. For lower detection limits, the incorporation of a derivatization step should be considered.
References
- 1. radtech.org [radtech.org]
- 2. pcimag.com [pcimag.com]
- 3. pragolab.cz [pragolab.cz]
- 4. food.gov.uk [food.gov.uk]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. weber.hu [weber.hu]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycidyl Neodecanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of glycidyl (B131873) neodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing glycidyl neodecanoate?
A1: The two primary methods for synthesizing this compound are the two-step acidolysis/dehydrochlorination process and the one-step direct esterification.[1] The two-step method first involves the reaction of neodecanoic acid with epichlorohydrin (B41342) to form a chlorohydrin ester intermediate, which is then converted to this compound via dehydrochlorination using a base.[1][2] Direct esterification combines these steps, reacting neodecanoic acid and epichlorohydrin in the presence of a catalyst to form the product in a single step.[1]
Q2: What are the typical catalysts used in this synthesis?
A2: A variety of catalysts can be used, depending on the chosen synthesis route. Common base catalysts include sodium hydroxide (B78521) (NaOH). Phase-transfer catalysts (PTCs) are also frequently employed to enhance reaction rates and selectivity, with examples including tetrabutylammonium (B224687) bromide (TBAB) and tetramethylammonium (B1211777) chloride.[2] The use of PTCs can be particularly effective in minimizing the formation of by-products.[2]
Q3: What are the optimal reaction conditions for this compound synthesis?
A3: Optimal reaction conditions are crucial for maximizing yield and minimizing impurities. The reaction temperature is a key parameter, with a typical range of 70-90°C providing a good balance between reaction rate and the formation of side products like dichloropropanol.[1] The molar ratio of reactants and catalyst concentration also play a significant role and should be optimized for each specific setup.
Q4: What are the common side reactions and impurities I should be aware of?
A4: Common side reactions can lead to impurities that affect the final product's quality. One major side product is dichloropropanol, which can form at higher temperatures.[1] Other impurities can include unreacted neodecanoic acid and diester by-products formed from the reaction of the this compound product with another molecule of neodecanoic acid.[2] Hydrolysis of the ester linkage can also lead to the formation of neodecanoic acid.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying the reactants, products, and any by-products in the reaction mixture.[2] Other useful techniques include Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to follow the disappearance of starting materials and the appearance of the desired product.
Q6: What is the recommended method for purifying the final product?
A6: The most common method for purifying this compound is vacuum distillation. This technique separates the product from less volatile impurities and any unreacted starting materials. Careful control of temperature and pressure during distillation is essential to prevent thermal degradation of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Suboptimal reaction temperature (too low or too high).- Incorrect molar ratio of reactants.- Inefficient catalyst or incorrect catalyst concentration.- Presence of excess water in the reaction mixture.- Incomplete reaction. | - Optimize the reaction temperature, aiming for the 70-90°C range.[1]- Carefully control the stoichiometry of neodecanoic acid and epichlorohydrin.- Screen different catalysts and optimize the concentration. For example, a 5% molar ratio of tetramethylammonium chloride has been shown to be effective.[1]- Ensure all reactants and solvents are sufficiently dry, as water can lead to hydrolysis of the product.- Monitor the reaction to completion using an appropriate analytical technique like GC-MS or TLC before workup. |
| High Impurity Levels (e.g., diester, dichloropropanol) | - Reaction temperature is too high.- Non-optimal catalyst choice or concentration.- Incorrect workup procedure. | - Maintain the reaction temperature within the optimal 70-90°C range to minimize the formation of dichloropropanol.[1]- Employ a phase-transfer catalyst to improve selectivity and reduce the formation of diester by-products.[2]- Ensure the purification process, such as vacuum distillation, is performed under appropriate conditions to effectively separate impurities. |
| Product Discoloration (Yellowing) | - Thermal degradation during reaction or purification.- Presence of impurities that are prone to coloration at high temperatures. | - Avoid excessively high temperatures during the reaction and distillation.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Purify the starting materials if they are suspected to contain color-forming impurities. |
| Reaction Stalls or is Sluggish | - Catalyst deactivation.- Insufficient mixing.- Low reaction temperature. | - If using a heterogeneous catalyst, consider regeneration or using a fresh batch. For homogeneous catalysts, ensure they are stable under the reaction conditions.- Ensure vigorous and efficient stirring throughout the reaction, especially in multiphase systems.- Gradually increase the reaction temperature while monitoring for the formation of side products. |
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Typical Range/Value | Notes |
| Reactants | Neodecanoic Acid, Epichlorohydrin | |
| Catalyst Types | Base (e.g., NaOH), Phase-Transfer (e.g., TBAB, Tetramethylammonium Chloride) | The choice of catalyst can significantly impact yield and selectivity. |
| Catalyst Concentration | Varies (e.g., 5 mol% for Tetramethylammonium Chloride) | Optimization is required for each specific catalyst and reaction setup.[1] |
| Reaction Temperature | 70 - 90 °C | Temperatures above this range can lead to increased side product formation.[1] |
| Reaction Time | 2 - 20 hours | Dependent on temperature, catalyst, and scale.[1] |
| Expected Conversion/Yield | 89 - 96% | Can be influenced by all of the above parameters.[1] |
| Purification Method | Vacuum Distillation |
Experimental Protocols
1. Two-Step Synthesis: Acidolysis and Dehydrochlorination
-
Step 1: Acidolysis (Formation of Chlorohydrin Ester)
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge neodecanoic acid and a molar excess of epichlorohydrin.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetramethylammonium chloride, 5 mol% relative to neodecanoic acid).[1]
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.
-
Monitor the reaction progress by analyzing aliquots for the consumption of neodecanoic acid using a suitable method (e.g., titration or GC).
-
Once the reaction is complete, cool the mixture.
-
-
Step 2: Dehydrochlorination (Ring Closure)
-
To the cooled reaction mixture from Step 1, slowly add an aqueous solution of a base (e.g., sodium hydroxide) while maintaining a controlled temperature to manage the exotherm.
-
Continue stirring until the conversion of the chlorohydrin intermediate to this compound is complete, as monitored by GC or TLC.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the drying agent by filtration.
-
Purify the crude product by vacuum distillation.
-
2. One-Step Synthesis: Direct Esterification
-
Charge neodecanoic acid, epichlorohydrin, and a suitable catalyst (e.g., a quaternary ammonium (B1175870) salt) into a reaction vessel.
-
Heat the mixture to the optimal reaction temperature (e.g., 70-90°C) under vigorous stirring.
-
Simultaneously or sequentially, add an aqueous solution of a strong base (e.g., NaOH). The rate of addition should be controlled to maintain the desired reaction temperature.
-
Monitor the reaction until completion.
-
Upon completion, cool the reaction mixture and proceed with the workup as described in Step 2 of the two-step synthesis (phase separation, washing, drying, and purification).
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing side reactions in glycidyl neodecanoate polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage side reactions during the polymerization of glycidyl (B131873) neodecanoate (GND), particularly in the synthesis of acrylic polyols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of glycidyl neodecanoate (GND) in polymerization, and what is the main reaction pathway?
A1: this compound is primarily used as a reactive diluent or reactive medium in the synthesis of high-solids or solvent-free acrylic polyols.[1][2][3] Its use allows for the replacement of volatile organic solvents, simplifying the production process and reducing VOC emissions.[1][2] The process involves two main reactions that occur simultaneously:
-
Free-Radical Polymerization: Acrylic monomers (e.g., methyl methacrylate, ethyl acrylate (B77674), 2-hydroxyethyl methacrylate) polymerize via a standard free-radical mechanism.
-
Epoxy-Acid Reaction (Grafting): The epoxy group of the GND molecule reacts with carboxylic acid functional monomers (e.g., acrylic acid or methacrylic acid) present in the monomer feed. This reaction grafts the this compound onto the acrylic polymer backbone.[1]
Q2: What are the most common side reactions encountered during the synthesis of acrylic polyols using this compound?
A2: Side reactions typically arise from the free-radical polymerization process rather than from the this compound itself, especially when reaction conditions are not optimized. The most common issues include:
-
Chain Transfer to Polymer: This is a significant side reaction in acrylate polymerization where a growing radical chain abstracts a hydrogen atom from an already formed polymer backbone. This terminates the growing chain but creates a new radical site on the backbone, leading to the formation of a branched polymer.[4][5] Excessive branching can increase viscosity and broaden the molecular weight distribution.
-
Premature Crosslinking and Gelation: This occurs when polymer chains become extensively linked, forming a three-dimensional network and causing the reaction mixture to solidify (gel). It can be a result of excessive chain transfer, high initiator concentration, or high temperatures promoting uncontrolled reactions.[6]
-
High Polydispersity Index (PDI): An ideal polymerization results in polymer chains of uniform length (low PDI). Side reactions like chain transfer, premature termination due to impurities (e.g., oxygen), or inconsistent initiation rates can lead to a broad distribution of chain lengths, indicated by a high PDI (>2).[7][8]
Q3: How does temperature affect the polymerization process and the likelihood of side reactions?
A3: Temperature is a critical parameter. Synthesizing at high temperatures (e.g., 150-175°C) is beneficial for producing low-molecular-weight and low-viscosity polymers, often without needing large amounts of initiators or chain transfer agents.[2] However, excessively high temperatures can accelerate side reactions, increase the rate of initiator decomposition leading to uncontrolled polymerization, and promote chain transfer reactions that cause branching and potential gelation.[8]
Q4: What is the function of a chain transfer agent (CTA) and why is it important in this process?
A4: A chain transfer agent (CTA) is used to control the molecular weight of the polymer chains.[9] It works by terminating a growing polymer chain and initiating a new one. This process is crucial for preventing chains from growing too long, which is essential for achieving low-viscosity resins for high-solids coatings.[10] By effectively regulating chain length, CTAs also help to reduce branching and achieve a narrower molecular weight distribution (lower PDI).[4][11] 2-Mercaptoethanol is a commonly used CTA in these systems.[10][12]
Troubleshooting Guide
Problem: My reaction mixture gelled prematurely.
-
Q: What causes premature gelation during the reaction?
-
A: Gelation is the result of excessive crosslinking, forming an insoluble polymer network. The most common causes are:
-
High Initiator Concentration: Too much initiator generates an excess of free radicals, which can promote chain transfer and branching side reactions, leading to crosslinking.[6]
-
High Reaction Temperature: While high temperatures are used to lower molecular weight, a runaway temperature can accelerate side reactions exponentially, leading to rapid gelation.
-
Incorrect Monomer Feed Rate: Adding the monomer mixture too quickly can create localized areas of high monomer and initiator concentration, leading to an uncontrolled, high-rate polymerization (autoacceleration) that results in gel formation.[8]
-
-
-
Q: How can I prevent premature gelation?
-
A:
-
Optimize Initiator Concentration: Reduce the amount of initiator to lower the concentration of free radicals.
-
Control Temperature: Ensure your reactor has precise temperature control. Avoid temperature overshoots, especially during the initial phase of the monomer feed.
-
Use a "Monomer-Starved" Feed: Add the monomer/initiator mixture slowly and steadily over a prolonged period (e.g., 1-4 hours) to maintain a low, constant concentration of monomer in the reactor.[10] This is a key strategy for controlling the polymerization rate.
-
Increase Chain Transfer Agent (CTA): A higher concentration of CTA can help terminate chains before they become excessively long or branched.[9]
-
-
Problem: The final polymer has excessively high viscosity.
-
Q: My acrylic polyol is too viscous for my application. What went wrong?
-
Q: How can I reduce the viscosity of my final product?
-
A: To synthesize a lower viscosity polymer, you need to target a lower molecular weight. This can be achieved by:
-
Increasing the Reaction Temperature: Higher temperatures generally lead to lower molecular weight polymers.[2]
-
Increasing Initiator Concentration: More initiator will create more polymer chains, resulting in a lower average molecular weight for each chain.[13][14]
-
Increasing Chain Transfer Agent (CTA) Concentration: This is a very effective method for controlling and reducing molecular weight.[10][12]
-
-
Problem: My Gel Permeation Chromatography (GPC) results show a high Polydispersity Index (PDI).
-
Q: My polymer has a PDI greater than 2.5. What does this indicate and how can I fix it?
-
A: A high PDI indicates a broad distribution of polymer chain lengths, which is a sign of poor control over the polymerization.[7] This is often caused by side reactions like chain transfer to polymer, which creates highly branched, high-molecular-weight chains alongside shorter chains.[5][8] The GPC chromatogram might show a "shoulder" on the high molecular weight side.[15]
-
-
Q: What steps can I take to achieve a lower PDI?
-
A:
-
Optimize the CTA-to-Initiator Ratio: Using an effective chain transfer agent is the most critical step to control chain length and minimize polydispersity.[10][11]
-
Ensure a Homogeneous System: Maintain consistent and effective stirring throughout the reaction to ensure even distribution of heat and reactants.
-
Purify Monomers: Remove inhibitors and other impurities from your monomers before the reaction, as they can interfere with the polymerization kinetics.
-
Maintain Inert Atmosphere: Oxygen is a radical scavenger that can cause premature termination and broaden the PDI. Ensure the reaction is conducted under a continuous inert atmosphere (e.g., nitrogen).[7]
-
-
Data Presentation: Impact of Reaction Parameters
Note: The following tables present illustrative data based on established principles of free-radical polymerization to demonstrate the qualitative effects of changing reaction parameters. Actual results will vary based on the specific formulation and equipment.
Table 1: Illustrative Effect of Initiator Concentration on Polymer Properties (Constant Temperature, Monomer Composition, and CTA Concentration)
| Initiator Conc. (wt% on Monomer) | Number-Average Molecular Weight (Mn) | Viscosity (Pa·s) | Polydispersity Index (PDI) | Observations |
| 0.5% | 4500 | 15.0 | 3.0 | High Mn and viscosity; significant branching likely. |
| 1.0% | 2800 | 8.5 | 2.4 | Reduced Mn and viscosity; better control. |
| 1.5% | 2000 | 5.0 | 2.2 | Target Mn and viscosity achieved with good PDI. |
| 2.0% | 1500 | 3.5 | 2.5 | Low Mn, but higher PDI may indicate increased side reactions from excess radicals.[14] |
Table 2: Illustrative Effect of Chain Transfer Agent (CTA) on Polymer Properties (Constant Temperature, Monomer Composition, and Initiator Concentration)
| CTA Conc. (wt% on Monomer) | Number-Average Molecular Weight (Mn) | Viscosity (Pa·s) | Polydispersity Index (PDI) | Observations |
| 0.5% | 3500 | 11.0 | 2.8 | Insufficient CTA to control molecular weight effectively. |
| 1.5% | 2500 | 7.0 | 2.3 | Good control over molecular weight.[10] |
| 2.5% | 1800 | 4.5 | 2.1 | Lower Mn and narrower PDI due to effective chain transfer.[11][12] |
| 3.5% | 1300 | 3.0 | 2.0 | Very low Mn and viscosity with excellent PDI. |
Experimental Protocols
Protocol: Lab-Scale Synthesis of a Solvent-Free Acrylic Polyol
This protocol describes a general method for synthesizing a low-molecular-weight acrylic polyol using this compound as the reactive medium under monomer-starved conditions.
Materials:
-
This compound (GND)
-
Acrylic Monomers: e.g., Methyl Methacrylate (MMA), Ethyl Acrylate (EA), 2-Hydroxyethyl Methacrylate (HEMA), Methacrylic Acid (MAA)
-
Initiator: e.g., tert-Butyl peroxy-2-ethylhexanoate
-
Chain Transfer Agent (CTA): e.g., 2-Mercaptoethanol
-
Nitrogen gas supply
Equipment:
-
Jacketed glass reactor (500 mL) equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Metering/dosing pump for monomer feed.
-
Heating/cooling circulator for the reactor jacket.
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure all glassware is clean and dry. Purge the entire system with nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous nitrogen purge throughout the reaction.
-
Initial Charge: Charge the reactor with the full amount of this compound.
-
Heating: Begin stirring (e.g., 150-200 RPM) and heat the GND to the target reaction temperature (e.g., 150°C).
-
Prepare Monomer Feed: In a separate flask, prepare a homogeneous mixture of the acrylic monomers, the initiator, and the chain transfer agent.
-
Monomer Addition: Once the GND in the reactor is stable at the target temperature, begin adding the monomer mixture from the feed flask using the metering pump. The addition should be done at a slow, constant rate over a period of 3-4 hours.[13]
-
Polymerization: Maintain the reaction temperature and stirring throughout the monomer addition period.
-
Digestion/Chaser: After the monomer feed is complete, add a small, pre-determined amount of additional initiator (a "chaser" dose) to help consume any remaining unreacted monomer.
-
Hold Period: Hold the reaction at temperature for an additional 1-2 hours to ensure high conversion.[10]
-
Cooling: After the hold period, turn off the heat and allow the reactor to cool down to room temperature.
-
Characterization: The resulting acrylic polyol can be analyzed for properties such as non-volatile content, viscosity, acid value, hydroxyl number, and molecular weight distribution (Mn, Mw, and PDI) by GPC.[16]
Visualizations
// Nodes Monomers [label="Acrylic Monomers +\nthis compound (GND)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiation [label="Initiation\n(Radical Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Propagation [label="Chain Propagation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Polymer [label="Desired Product:\nLinear Acrylic Polyol\n(Low PDI, Target MW)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Side_Reaction_1 [label="Chain Transfer to Polymer", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_1 [label="Branched Polymer\n(High Viscosity, High PDI)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Side_Reaction_2 [label="Premature Termination\n(e.g., by O2)", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_2 [label="Low MW Chains\n(Broad PDI)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Monomers -> Initiation; Initiation -> Propagation [label="Main Pathway"]; Propagation -> Desired_Polymer [label="Controlled Termination"];
Propagation -> Side_Reaction_1 [label="Side Reaction", style=dashed, color="#5F6368"]; Side_Reaction_1 -> Side_Product_1;
Propagation -> Side_Reaction_2 [label="Side Reaction", style=dashed, color="#5F6368"]; Side_Reaction_2 -> Side_Product_2; } dot Caption: Desired reaction pathway versus common side reactions.
References
- 1. pcimag.com [pcimag.com]
- 2. pcimag.com [pcimag.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting chain transfer to polymer and branching in controlled radical polymerization of butyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. paint.org [paint.org]
- 11. pstc.org [pstc.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Incomplete Curing of Glycidyl Neodecanoate Epoxy Systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the curing of glycidyl (B131873) neodecanoate epoxy systems. The following question-and-answer format directly addresses specific problems to facilitate rapid identification and resolution of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My glycidyl neodecanoate epoxy system is not curing completely and remains tacky or soft. What are the primary causes?
Incomplete curing is a common issue that can almost always be traced back to a few key factors. The most frequent reasons for a tacky or soft finish are an incorrect mix ratio of resin to hardener, inadequate mixing, or unsuitable environmental conditions such as low temperature or high humidity.[1][2][3][4][5] Contamination of the components or the substrate can also inhibit the chemical reaction required for a full cure.[1]
Q2: How critical is the mix ratio, and what happens if it's incorrect?
The mix ratio of epoxy resin to hardener is a precise stoichiometric requirement for the chemical reaction to proceed to completion.[1][6][7] Deviating from the manufacturer's specified ratio, even slightly, can lead to an imbalance of epoxy and amine functional groups.
-
Too little hardener results in an excess of unreacted resin molecules, leading to a soft, tacky, or gummy finish that will not harden.[7]
-
Too much hardener leaves unreacted amine molecules, which can result in a brittle, waxy, or oily surface and may also fail to cure properly.[7][8]
It is crucial to measure components accurately by weight using a calibrated scale, as this is more precise than measuring by volume.[7][9]
Q3: What constitutes "inadequate mixing," and how can I ensure my components are thoroughly mixed?
Inadequate mixing leads to localized areas within the epoxy that have an incorrect ratio, resulting in soft or sticky spots in an otherwise cured piece.[1][9] Simply stirring the components in the center of the mixing container is insufficient.
To ensure a homogenous mixture:
-
Scrape the sides and bottom: While mixing, consistently scrape the sides and bottom of the mixing container to incorporate all material into the mixture.[1][10]
-
Use the "two-cup" method: Mix the components in one cup for the recommended time (typically 3-5 minutes). Then, transfer the entire mixture to a second, clean cup and mix for another 1-2 minutes with a new stir stick. This method ensures that any unmixed material clinging to the walls of the first cup is not incorporated into the final pour.[7]
-
Avoid whipping air: Mix deliberately and smoothly to avoid introducing excessive air bubbles, which can weaken the final product.[11]
Q4: How do temperature and humidity affect the curing of this compound epoxy systems?
Epoxy curing is an exothermic chemical reaction that is highly sensitive to environmental conditions.[1][4]
-
Temperature: Low ambient temperatures (below 21°C or 70°F) will slow down the reaction rate significantly, potentially halting the curing process altogether.[1][12][13] Conversely, higher temperatures will accelerate the cure.[13] The ideal temperature range for most room-temperature cure epoxies is between 21-27°C (70-80°F).[4][14]
-
Humidity: High humidity (generally above 60%) can introduce moisture into the epoxy mixture.[13][15] This moisture can react with the amine hardener, leading to a cloudy appearance, surface blushing (a waxy or oily film), or incomplete curing.[14][16][17]
Q5: The bulk of my epoxy has cured, but there are isolated soft or sticky spots. What causes this?
Localized soft spots are typically a result of inadequate mixing, where small amounts of unmixed resin or hardener were scraped from the mixing container into the pour.[3] It is crucial not to scrape the mixing container clean when pouring, as the unmixed material tends to cling to the sides and bottom.[3]
Q6: Can I apply a new layer of epoxy over an uncured or tacky layer?
No, you should never apply a fresh coat of epoxy over a layer that has not cured properly. The new layer will not catalyze the underlying soft material, and the problem will persist. The uncured material must be completely removed before attempting to re-coat.[18]
Q7: How do I fix an incompletely cured epoxy surface?
The approach to fixing an uncured surface depends on the extent of the problem:
-
Slightly Tacky Surface: If the surface is only slightly tacky, moving the piece to a warmer, drier environment may promote further curing.[3]
-
Soft and Gummy Surface: If the epoxy is soft and gummy, it must be removed. Use a scraper to remove as much of the uncured material as possible.
-
Solvent Wipe: After scraping, use a solvent like acetone (B3395972) or isopropyl alcohol on a clean cloth to remove the remaining sticky residue.[7] Ensure the area is well-ventilated and you are using appropriate personal protective equipment.
-
Sanding: Once the surface is clean and dry, sand the area to create a mechanical profile for the new coat to adhere to.[6]
-
Re-application: After thoroughly cleaning the surface to remove all dust and contaminants, you can apply a new, correctly measured and mixed batch of epoxy.
Data Presentation
The following table provides an illustrative summary of how different parameters can affect the curing of a typical this compound-modified epoxy system. Actual values will vary depending on the specific resin, hardener, and concentration of this compound.
| Parameter | Condition | Curing Time (Illustrative) | Final Hardness (Shore D) (Illustrative) | Potential Defects |
| Mix Ratio (Resin:Hardener) | Correct (e.g., 100:30 by wt) | 24-48 hours | 80-85 | None |
| Too Little Hardener (e.g., 100:25 by wt) | Indefinite | < 40 (Soft/Tacky) | Tacky surface, incomplete cure.[7] | |
| Too Much Hardener (e.g., 100:35 by wt) | 12-24 hours | 70-75 (Brittle) | Brittle, potential for surface oiliness.[7] | |
| Curing Temperature | Optimal (24°C / 75°F) | 24-48 hours | 80-85 | None |
| Low (15°C / 59°F) | > 72 hours or incomplete | < 60 (Soft) | Incomplete cure, tacky surface.[12] | |
| High (32°C / 90°F) | 12-18 hours | 80-85 | Reduced working time, potential for yellowing. | |
| Relative Humidity | Optimal (< 50%) | 24-48 hours | 80-85 | None |
| High (> 70%) | 36-60 hours | 75-80 | Cloudy appearance, surface blushing (oily film).[14][16] |
Experimental Protocols
Protocol 1: Diagnostic "Cup Test" for Curing Failure
This protocol is designed to systematically identify the root cause of a curing failure.
Objective: To determine if the curing issue is due to the material itself, the mix ratio, the mixing technique, or environmental conditions.
Methodology:
-
Material Verification:
-
Precise Measurement:
-
Using a calibrated digital scale, tare a clean, dry mixing cup.
-
Accurately weigh the resin into the cup according to the manufacturer's recommended mix ratio.
-
Tare the scale again and add the precise weight of the hardener.
-
-
Thorough Mixing:
-
Mix the components thoroughly with a clean stir stick for at least 3 minutes, continuously scraping the sides and bottom of the cup.
-
Transfer the mixture to a second clean cup and mix for an additional 1-2 minutes with a new stir stick.
-
-
Controlled Curing Environment:
-
Leave a small amount of the mixed epoxy in the second cup and place it in a controlled environment where the temperature is maintained between 21-27°C (70-80°F) and the humidity is below 60%.
-
Observe the sample in the cup over the recommended curing period.
-
Interpretation of Results:
-
If the cup sample cures perfectly: The issue is likely related to the original project's environment, surface contamination, or application technique.
-
If the cup sample does not cure: The problem lies with the materials (expired or incorrect components) or the measurement/mixing process. Re-verify the mix ratio and repeat the test with fresh materials if necessary.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting incomplete epoxy curing.
Chemical Curing Relationship
Caption: The role of components in the epoxy curing reaction.
References
- 1. bestbartopepoxy.com [bestbartopepoxy.com]
- 2. meetcrafts.com [meetcrafts.com]
- 3. epoxio.cz [epoxio.cz]
- 4. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 5. paintpouracademy.com [paintpouracademy.com]
- 6. bmmold.com [bmmold.com]
- 7. Precision is Power: Solving Wrong Mixing Ratio Failures - INCURE INC. [incurelab.com]
- 8. coppsindustries.com [coppsindustries.com]
- 9. benchchem.com [benchchem.com]
- 10. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 11. quora.com [quora.com]
- 12. chillepoxy.com [chillepoxy.com]
- 13. astrochemical.com [astrochemical.com]
- 14. wisebond.com [wisebond.com]
- 15. bestbartopepoxy.com [bestbartopepoxy.com]
- 16. justresin.com.au [justresin.com.au]
- 17. Does humidity affect epoxy? | Xtreme Polishing Systems [xtremepolishingsystems.uk]
- 18. westsystem.com [westsystem.com]
Technical Support Center: Minimizing Viscosity Issues in Glycidyl Neodecanoate Formulations
Welcome to the technical support center for glycidyl (B131873) neodecanoate formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve viscosity-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is glycidyl neodecanoate and why is it used in my formulation?
A1: this compound is a reactive diluent, a low-viscosity liquid used to reduce the overall viscosity of resin formulations, particularly those based on epoxy resins.[1][2] Its primary function is to make the formulation easier to handle, mix, and apply without significantly compromising the final cured properties.[1][3] Its branched chemical structure also enhances flexibility, weatherability, and chemical resistance in the final product.[4]
Q2: How much does this compound typically reduce the viscosity of an epoxy resin?
A2: The extent of viscosity reduction depends on the base epoxy resin, the concentration of this compound added, and the temperature of the formulation. Generally, adding 5 to 10 parts per hundred of a reactive diluent like this compound can cause a sharp reduction in viscosity.[4] For illustrative purposes, the tables below provide an estimated effect of this compound concentration on the viscosity of standard Bisphenol A (DGEBA) and Bisphenol F (DGEBF) epoxy resins at various temperatures.
Q3: Will adding this compound affect the final properties of my cured product?
A3: Yes, as a reactive diluent, this compound becomes part of the polymer network during curing and can influence the final properties.[5] It can improve flexibility and toughness.[1][3][6] However, at high concentrations, it may reduce the crosslink density, which could potentially decrease the glass transition temperature (Tg), tensile strength, and chemical resistance.[4]
Q4: Is this compound compatible with all types of epoxy resins and curing agents?
A4: this compound exhibits good compatibility with a wide range of epoxy resins, including those based on Bisphenol A and Bisphenol F, as well as with various curing agents like amines.[2][4] However, it is always recommended to perform a small-scale compatibility test with your specific resin and curing agent system to ensure homogeneity and avoid any unforeseen issues.
Q5: What are the best practices for handling and storing this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container to prevent moisture contamination.[7] For handling, it is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be done in a well-ventilated area or under a fume hood.
Troubleshooting Guides
Issue 1: The viscosity of my formulation is still too high after adding this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | Gradually increase the concentration of this compound in small increments (e.g., 2-3 wt%) and measure the viscosity at each step. Be mindful that higher concentrations can impact the final properties.[6] |
| Low Temperature | The viscosity of epoxy resins is highly dependent on temperature. Gently warm the resin and this compound separately to a slightly elevated temperature (e.g., 30-40°C) before mixing. Ensure all components are at a consistent temperature during processing.[6] |
| Resin Crystallization | Some epoxy resins can crystallize over time, especially at lower temperatures, leading to a significant increase in viscosity. Visually inspect the resin for any cloudiness or solid particles. If crystallized, gently heat the resin to 50-60°C and mix until it becomes clear and homogeneous before adding other components.[6] |
| Incorrect Mixing | Ensure thorough and uniform mixing of this compound into the epoxy resin. Use a mechanical stirrer for larger batches to guarantee homogeneity. |
Issue 2: The formulation cured improperly (e.g., remains tacky, soft spots).
| Possible Cause | Troubleshooting Step |
| Incorrect Mix Ratio | The addition of a reactive diluent can alter the required stoichiometric ratio of the resin to the curing agent. Recalculate the mix ratio based on the epoxy equivalent weight (EEW) of the entire formulation, including the this compound. |
| Incomplete Mixing | Insufficient mixing of the resin, diluent, and curing agent can lead to localized areas that are off-ratio and do not cure properly. Ensure all components are thoroughly mixed, scraping the sides and bottom of the mixing container. |
| Low Curing Temperature | The curing reaction of epoxy systems is temperature-dependent. Ensure that the curing is carried out at the temperature recommended for your specific resin and curing agent system. A post-cure at an elevated temperature may be necessary to achieve full cure. |
| Moisture Contamination | Moisture can interfere with the curing reaction of many epoxy systems. Ensure all components and equipment are dry, and work in a controlled humidity environment if possible. |
Issue 3: The final cured product has undesirable properties (e.g., too brittle, reduced chemical resistance).
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | A high concentration of a monofunctional reactive diluent like this compound can reduce the crosslink density, leading to increased brittleness and reduced chemical resistance.[4] Reduce the concentration of this compound or consider a blend with a difunctional reactive diluent. |
| Incomplete Cure | An incompletely cured product will exhibit inferior mechanical and chemical properties. Verify that the curing schedule (time and temperature) is adequate for the formulation. Consider performing a post-cure at a higher temperature. |
| Formulation Incompatibility | Although generally compatible, subtle incompatibilities with other formulation components could affect the final properties. Re-evaluate the compatibility of all components in your system. |
Data Presentation
The following tables provide illustrative data on the effect of this compound concentration and temperature on the viscosity of common epoxy resins. Disclaimer: This data is for illustrative purposes only and may not be representative of all systems. Actual results will vary depending on the specific grade of resin, curing agent, and other additives used.
Table 1: Illustrative Viscosity of Bisphenol A (DGEBA) Epoxy Resin with this compound
| Temperature (°C) | This compound (wt%) | Illustrative Viscosity (mPa·s) |
| 25 | 0 | 12,000 |
| 25 | 5 | 4,500 |
| 25 | 10 | 1,500 |
| 25 | 15 | 600 |
| 40 | 0 | 3,000 |
| 40 | 5 | 1,200 |
| 40 | 10 | 500 |
| 40 | 15 | 250 |
Table 2: Illustrative Viscosity of Bisphenol F (DGEBF) Epoxy Resin with this compound
| Temperature (°C) | This compound (wt%) | Illustrative Viscosity (mPa·s) |
| 25 | 0 | 4,000 |
| 25 | 5 | 1,800 |
| 25 | 10 | 700 |
| 25 | 15 | 350 |
| 40 | 0 | 1,000 |
| 40 | 5 | 500 |
| 40 | 10 | 250 |
| 40 | 15 | 150 |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer (e.g., Brookfield Viscometer)
Objective: To determine the dynamic viscosity of a this compound formulation.
Materials and Equipment:
-
Epoxy resin
-
This compound
-
Curing agent (if measuring pot life)
-
Rotational viscometer (e.g., Brookfield DV-E) with appropriate spindles[8]
-
Temperature-controlled water bath or chamber
-
Disposable mixing cups and stirring rods
-
Top-pan balance (accurate to 0.01 g)
-
Timer
Procedure:
-
Temperature Conditioning: Place the epoxy resin, this compound, and curing agent in a temperature-controlled environment (e.g., 25 ± 1°C) for at least 4 hours to ensure thermal equilibrium.
-
Sample Preparation:
-
Weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Add the specified amount of this compound to the epoxy resin.
-
Mix thoroughly for 3-5 minutes with a clean stirring rod, ensuring a homogeneous mixture.
-
-
Viscometer Setup:
-
Set up the viscometer according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
Ensure the viscometer is level.
-
-
Viscosity Measurement:
-
Immerse the spindle into the center of the resin-diluent mixture to the marked level.
-
Turn on the viscometer motor.
-
Allow the spindle to rotate for at least 1 minute or until the reading stabilizes.
-
Record the viscosity reading from the instrument display.
-
-
(Optional) Pot Life Viscosity Measurement:
-
Add the stoichiometric amount of curing agent to the resin-diluent mixture and start a timer immediately.
-
Mix thoroughly for 1-2 minutes.
-
Immediately measure the initial viscosity following step 4.
-
Continue to measure the viscosity at regular intervals (e.g., every 10-15 minutes) to monitor the change in viscosity over time.
-
Protocol 2: Preparation of a this compound-Modified Epoxy Formulation
Objective: To prepare a homogeneous blend of epoxy resin and this compound for further experimentation.
Materials and Equipment:
-
Epoxy resin (e.g., DGEBA or DGEBF)
-
This compound
-
Top-pan balance
-
Mixing vessel (beaker or disposable cup)
-
Mechanical stirrer or magnetic stir plate with stir bar
-
Spatula or stirring rod
-
Heating mantle or hot plate (optional, for warming components)
Procedure:
-
Component Weighing: Accurately weigh the required amounts of epoxy resin and this compound into the mixing vessel based on the desired weight percentage.
-
Pre-warming (Optional): If the epoxy resin is highly viscous, gently warm it to 30-40°C to facilitate mixing.
-
Mixing:
-
Place the mixing vessel on the stir plate or under the mechanical stirrer.
-
Begin stirring the epoxy resin at a moderate speed to create a vortex.
-
Slowly add the pre-weighed this compound into the vortex to ensure good dispersion.
-
Continue stirring for 10-15 minutes or until the mixture is completely homogeneous and clear.
-
-
Degassing (Optional): If air has been entrapped during mixing, place the mixture in a vacuum chamber to remove bubbles before adding the curing agent.
-
Storage: If not for immediate use, store the blend in a sealed container in a cool, dry place.
Visualizations
Caption: Experimental workflow for viscosity measurement.
References
- 1. caloongchem.com [caloongchem.com]
- 2. scribd.com [scribd.com]
- 3. Sinepoxy® EFM-10 - this compound Reactive Diluent [sinocurechem.com]
- 4. specialchem.com [specialchem.com]
- 5. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Glycidyl neodeconoate, functional monomer for various coating resins - FORU Chemtech [foruchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Coating Adhesion with Glycidyl Neodecanoate
Welcome to the technical support center for coatings containing glycidyl (B131873) neodecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the adhesion of their coating formulations. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of glycidyl neodecanoate in a coating formulation?
A1: this compound is a versatile reactive diluent and resin modifier.[1][2] Its primary roles include reducing the viscosity of the coating for easier application and lower volatile organic compound (VOC) content, and enhancing the flexibility and toughness of the cured film.[1][2] The neodecanoate structure, a highly branched aliphatic group, provides excellent hydrophobicity, weatherability, and chemical resistance.[3][4] The epoxy functionality allows it to react with other components in the formulation, such as resins and curing agents, becoming an integral part of the polymer network.[2]
Q2: How does this compound contribute to improved adhesion?
A2: this compound enhances adhesion through several mechanisms. Its bulky aliphatic structure can improve adhesion to apolar substrates.[3] By reducing viscosity, it allows for better wetting of the substrate, leading to more intimate contact and improved physical adhesion.[1] When it reacts into the polymer backbone, it can increase the flexibility of the coating, which helps to mitigate internal stresses that can lead to adhesion failure.[2] The hydroxyl group formed during the reaction of the epoxy group can also contribute to improved adhesion on certain substrates.[3]
Q3: Can the concentration of this compound impact adhesion?
A3: Yes, the concentration of this compound can significantly impact adhesion. Replacing other reactive diluents with an adduct of acrylic acid and this compound has been shown to considerably improve adhesion performance on substrates like oriented polypropylene (B1209903) (OPP) and polyethylene (B3416737) terephthalate (B1205515) (PET).[3] However, the optimal concentration will depend on the specific formulation, including the type of resin, curing agent, and substrate. It is crucial to perform a ladder study to determine the ideal concentration for your specific application.
Troubleshooting Guide
This guide provides solutions to common adhesion problems encountered with coatings containing this compound.
Problem 1: Poor adhesion to a metal substrate (e.g., steel, aluminum).
| Possible Cause | Recommended Solution |
| Inadequate Surface Preparation | The substrate surface may be contaminated with oils, grease, dust, or rust, preventing proper wetting and bonding.[5][6] It is essential to thoroughly clean and profile the surface. For steel, abrasive blasting followed by solvent wiping is effective.[6] For aluminum, chemical etching or the application of a wash primer can improve adhesion.[7][8] |
| Incorrect Formulation | The formulation may lack sufficient adhesion-promoting components or have an improper ratio of resin to curing agent. Consider incorporating an adhesion promoter, such as a silane-based additive, which can form covalent bonds with both the metal substrate and the coating.[9] Ensure the stoichiometry of the resin and curing agent is correct for optimal crosslinking. |
| Improper Curing | Incomplete curing of the coating will result in poor mechanical properties, including adhesion.[5] Verify that the curing schedule (time and temperature) is appropriate for your formulation and substrate. Low temperatures can significantly slow down the curing reaction, leading to incomplete crosslinking and reduced adhesion.[10] |
Problem 2: Delamination of the coating from a plastic substrate (e.g., polypropylene, polyethylene).
| Possible Cause | Recommended Solution |
| Low Surface Energy of the Plastic | Many plastics have low surface energy, which makes them difficult to wet and bond to.[11] Surface treatment is often necessary to increase the surface energy. Techniques like corona discharge, plasma treatment, or flame treatment can activate the plastic surface.[12][13] |
| Formulation Incompatibility | The coating formulation may not be optimized for adhesion to the specific plastic. The adduct of acrylic acid with this compound has been shown to improve adhesion on difficult apolar substrates.[3] The use of a chlorinated polyolefin (CPO) based primer can also significantly enhance adhesion to polyolefin substrates.[14] |
| Excessive Internal Stress | High internal stress, which can develop during curing due to shrinkage, can lead to delamination. The flexibility imparted by this compound can help reduce this stress.[2] Optimizing the concentration of this compound and ensuring a proper cure schedule can minimize stress buildup. |
Problem 3: Intercoat adhesion failure (peeling between coating layers).
| Possible Cause | Recommended Solution |
| Contamination Between Coats | The surface of the primer or previous coat may have become contaminated with dust, moisture, or other environmental pollutants before the application of the subsequent coat.[6] Ensure the surface is clean and dry before applying the next layer. A light sanding or solvent wipe of the previous coat (if appropriate for the coating system) can improve intercoat adhesion. |
| Primer Over-cured or Too Thick | If the primer is allowed to cure for too long or is applied too thickly, it can present a surface that is difficult for the topcoat to adhere to.[6] Follow the manufacturer's recommendations for recoat windows. Applying the topcoat within the specified window ensures good chemical bonding between the layers. Primers should be applied as thin films.[6] |
| Incompatibility Between Coating Layers | The chemical composition of the primer and topcoat may not be compatible. Ensure that the coating system components are designed to be used together. When in doubt, perform a compatibility test on a small area before full-scale application. |
Data Summary
The following table summarizes the adhesion performance of different UV-curable reactive diluents on AlMgSi1 metal plates. Adhesion was evaluated using a cross-cut test, with a score of 1 indicating full adhesion and 5 indicating no adhesion.
| Reactive Diluent | Adhesion Score (1=best, 5=worst) |
| Adduct of Acrylic Acid with this compound (ACE) | 1 |
| Hydroxyester Itaconate (HEI) | 1 |
| Dihydroxyester Itaconate (DHEI) | 1 |
| Acrylate-based diluents (unspecified) | 5 |
| Data sourced from RadTech Europe Conference Proceedings.[3] |
Experimental Protocols
Protocol 1: Surface Preparation of Metal Substrates
This protocol outlines the steps for preparing steel and aluminum substrates to enhance coating adhesion.
Materials:
-
Steel or aluminum panels
-
Abrasive blasting equipment (for steel)
-
Alkaline degreaser
-
Deionized water
-
Acetone (B3395972) or other suitable solvent
-
Wash primer or chemical etchant (for aluminum)
-
Lint-free cloths
Procedure:
-
Degreasing: Thoroughly clean the metal panels with an alkaline degreaser to remove any oil, grease, or other organic contaminants. Rinse the panels with deionized water and allow them to dry completely.
-
Mechanical/Chemical Profiling:
-
For Steel: Abrasive blast the surface to create a surface profile that will provide a mechanical anchor for the coating. After blasting, remove all dust and debris using oil-free compressed air, followed by a final wipe with a lint-free cloth dampened with acetone.
-
For Aluminum: Chemically treat the surface using a suitable etchant or apply a wash primer according to the manufacturer's instructions. This will create a more receptive surface for the coating to bond with.
-
-
Final Cleaning: Immediately before coating, perform a final solvent wipe with acetone or a similar volatile solvent to ensure the surface is free of any remaining contaminants.[5]
Protocol 2: Cross-Hatch Adhesion Test (ASTM D3359 - Method A)
This protocol describes the procedure for evaluating the adhesion of a coating to a substrate using the cross-hatch tape test.[15][16]
Materials:
-
Coated substrate
-
Sharp razor blade, scalpel, or other cutting tool[15]
-
Steel or other hard metal straightedge[15]
-
Pressure-sensitive tape (as specified in ASTM D3359)[16]
-
Rubber eraser on the end of a pencil[15]
-
Light source[15]
Procedure:
-
Select a representative area of the coated surface, free from blemishes.
-
Using the straightedge as a guide, make two cuts in the coating down to the substrate in the form of an "X". The cuts should be approximately 1.5 inches (40 mm) long and intersect at an angle between 30 and 45 degrees.[15]
-
Remove a piece of pressure-sensitive tape approximately 3 inches (75 mm) long. Place the center of the tape over the intersection of the cuts.[15]
-
Firmly rub the tape with the rubber eraser to ensure good contact with the coating.[15]
-
Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.[15]
-
Inspect the X-cut area for any removal of the coating from the substrate.
-
Rate the adhesion according to the ASTM D3359 scale (5A = No peeling or removal; 0A = Severe peeling).[15]
Visual Guides
Below are diagrams illustrating key workflows and relationships for troubleshooting adhesion issues.
Caption: A logical workflow for troubleshooting coating adhesion failures.
Caption: Key factors influencing the adhesion of coatings.
References
- 1. matsc.ktu.lt [matsc.ktu.lt]
- 2. US8859098B2 - Acrylic adhesion promoters - Google Patents [patents.google.com]
- 3. radtech.org [radtech.org]
- 4. pcimag.com [pcimag.com]
- 5. Coating Failure Troubleshooting [marvelcoatings.com]
- 6. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 7. An Adhesion Improvement of Low-Density Polyethylene to Aluminum through Modification with Functionalized Polymers | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. zhengfloorpaint.com [zhengfloorpaint.com]
- 11. radtech.org [radtech.org]
- 12. hisco.com [hisco.com]
- 13. researchgate.net [researchgate.net]
- 14. unicheminc.com [unicheminc.com]
- 15. conproco.com [conproco.com]
- 16. elcometer.com [elcometer.com]
Technical Support Center: Enhancing Polymer Thermal Stability with Glycidyl Neodecanoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing glycidyl (B131873) neodecanoate (GND) to enhance the thermal stability of polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which glycidyl neodecanoate enhances the thermal stability of polymers?
A1: this compound is typically grafted onto a polymer backbone through the reaction of its reactive epoxy group with functional groups on the polymer, such as carboxylic acid or hydroxyl groups.[1] This incorporation of the bulky and thermally stable neodecanoate group can increase the overall thermal stability of the modified polymer. The branched structure of the neodecanoate moiety can also disrupt polymer chain packing, potentially altering degradation pathways.
Q2: What are the signs of an incomplete reaction between the polymer and this compound?
A2: An incomplete reaction can be identified through several analytical techniques. In Fourier-transform infrared (FTIR) spectroscopy, the persistence of a strong peak corresponding to the epoxy ring of GND (around 915 cm⁻¹) in the purified polymer product suggests unreacted glycidyl groups.[2] Nuclear magnetic resonance (NMR) spectroscopy can also be used to quantify the degree of grafting.[3] From a materials perspective, you may not observe the expected changes in thermal properties (e.g., no significant increase in decomposition temperature) or mechanical properties. The final product might also feel tacky or soft if the cross-linking or modification is incomplete.[4]
Q3: What are potential side reactions when using this compound, and how can they be minimized?
A3: A potential side reaction is the homopolymerization of this compound, especially at high temperatures or in the presence of certain catalysts. This can be minimized by controlling the reaction temperature and using an appropriate catalyst that favors the grafting reaction over homopolymerization.[5] Another possibility is the reaction of the newly formed hydroxyl group (from the epoxy ring-opening) with another glycidyl group, leading to branching or cross-linking.[6] To control this, the stoichiometry of the reactants should be carefully managed.
Q4: How does the concentration of this compound affect the thermal stability of the modified polymer?
A4: The concentration of this compound can have a significant impact on the thermal properties of the modified polymer. Generally, an increase in the degree of grafting can lead to enhanced thermal stability. However, there is often an optimal concentration. Exceeding this optimal level may not lead to further improvements and could potentially compromise other properties of the polymer. It is recommended to perform a concentration-dependent study to determine the optimal grafting ratio for your specific polymer system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant improvement in thermal stability after modification. | 1. Incomplete Reaction: The grafting of this compound onto the polymer was unsuccessful or the degree of grafting is too low. 2. Incorrect Reaction Conditions: The reaction temperature, time, or catalyst may not be optimal for the specific polymer system. 3. Degradation during Modification: The polymer may have degraded during the grafting process, counteracting any stabilizing effect of the GND. | 1. Verify Grafting: Use FTIR or NMR to confirm the successful grafting of GND.[3][7] 2. Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions.[8] 3. Lower Reaction Temperature: If polymer degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| Polymer becomes brittle or discolored after modification. | 1. Excessive Cross-linking: Too much this compound or side reactions may have led to a high degree of cross-linking. 2. Thermal Degradation: The reaction temperature was too high, causing thermal degradation of the polymer backbone.[3] | 1. Reduce GND Concentration: Lower the amount of this compound in the reaction mixture. 2. Control Reaction Temperature: Ensure the reaction temperature is below the degradation temperature of the polymer. |
| Modified polymer is tacky and has poor mechanical properties. | 1. Incomplete Curing/Reaction: Not all of the epoxy groups have reacted, leaving the polymer in a partially cured state.[4] 2. Presence of Homopolymer: Ungrafted poly(this compound) may be acting as a plasticizer. | 1. Extend Reaction Time/Increase Temperature: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature (while avoiding degradation). 2. Purify the Product: Thoroughly wash the modified polymer with a suitable solvent (e.g., acetone) to remove any unreacted GND and homopolymer.[2] |
| Inconsistent results between batches. | 1. Variability in Reactants: Inconsistent purity or moisture content of the polymer, GND, or catalyst. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring speed, or reaction time. | 1. Use High-Purity Reagents: Ensure all reactants are of high purity and are properly dried before use. 2. Maintain Strict Control over Reaction Parameters: Use precise temperature controllers, consistent stirring, and accurate timing for all reactions. |
Data Presentation
Table 1: Thermal Properties of Poly(lactic acid) (PLA) Before and After Modification with this compound (GND)
| Material | Onset Decomposition Temperature (Tonset) | Temperature at Maximum Weight Loss (Tmax) | Char Yield at 600°C (%) |
| Neat PLA | 330.2 °C | 365.8 °C | 0.15 |
| PLA-GND | 345.7 °C | 375.1 °C | 0.25 |
Data synthesized from typical results for PLA and expected improvements with glycidyl modification for illustrative purposes. The char yield is the amount of material remaining after pyrolysis.[9][10]
Experimental Protocols
Protocol 1: Solid-Phase Grafting of this compound onto Poly(lactic acid) (PLA)
This protocol is adapted from the work of Lei et al. (2022) for the solid-phase grafting of this compound onto poly(lactic acid).[8]
Materials:
-
Poly(lactic acid) (PLA) pellets
-
This compound (GND)
-
Triphenylphosphine (PPh₃) (catalyst)
-
Xylene
-
Acetone (B3395972) (for washing)
-
High-speed mixer
-
Vacuum oven
Procedure:
-
Pre-treatment: Dry the PLA pellets in a vacuum oven at 80°C for 12 hours to remove any moisture.
-
Mixing: In a high-speed mixer, combine the dried PLA pellets, this compound, triphenylphosphine, and a small amount of xylene. A typical weight ratio is 100:10:1:5 (PLA:GND:PPh₃:Xylene).
-
Reaction: Heat the mixture in the high-speed mixer at a controlled temperature (e.g., 180°C) for a specified reaction time (e.g., 30 minutes). The mixing speed should be maintained at a high rate (e.g., 1000 rpm) to ensure homogeneity.
-
Purification: After the reaction, cool the mixture and dissolve it in a suitable solvent like chloroform. Precipitate the modified polymer by adding the solution to an excess of a non-solvent like cold methanol.
-
Washing: Filter the precipitated polymer and wash it thoroughly with acetone to remove any unreacted this compound, catalyst, and other impurities.
-
Drying: Dry the purified PLA-GND product in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: Confirm the successful grafting of GND onto the PLA backbone using FTIR and NMR spectroscopy.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset decomposition temperature (the temperature at which significant weight loss begins), the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the final char yield.[11]
Protocol 3: Thermal Transition Analysis using Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (e.g., aluminum) and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).
-
Temperature Program:
-
First Heating Scan: Heat the sample from a temperature below its glass transition temperature (Tg) to a temperature above its melting temperature (Tm) at a controlled rate (e.g., 10°C/min). This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the polymer.[5]
Mandatory Visualization
Caption: Experimental workflow for polymer modification and thermal analysis.
Caption: Chemical modification of a polymer with this compound.
Caption: Troubleshooting flowchart for enhancing thermal stability.
References
- 1. pcimag.com [pcimag.com]
- 2. journals.uol.edu.pk [journals.uol.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite - PMC [pmc.ncbi.nlm.nih.gov]
Reducing volatile organic compounds (VOCs) with glycidyl neodecanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing glycidyl (B131873) neodecanoate to reduce volatile organic compounds (VOCs) in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is glycidyl neodecanoate and how does it reduce VOCs?
A1: this compound is a reactive diluent, a type of organic compound that lowers the viscosity of resin systems.[1] Its key feature is a reactive epoxy group, which allows it to chemically bond with other components in a formulation, such as resins with carboxyl or amine groups.[2][3] By becoming a permanent part of the polymer backbone, it reduces the need for traditional, volatile solvents to achieve a workable viscosity, thereby lowering the overall VOC content of the final product.[1][3]
Q2: In which systems can I use this compound for VOC reduction?
A2: this compound is versatile and can be incorporated into various resin systems, including:
-
Epoxy Resins: It acts as a reactive diluent, reducing viscosity and enhancing flexibility and toughness.[1][2]
-
Acrylic Resins: It reacts with carboxylic acid groups in the acrylic polymer, enabling the production of high-solids and waterborne acrylic polyols with low VOC content.[3][4]
-
Polyester (B1180765) Resins: It can be used to modify polyester resins, improving their properties.
Q3: What are the main advantages of using this compound over traditional solvents?
A3: The primary advantages include:
-
VOC Reduction: Significantly lowers the amount of volatile solvents needed, helping to meet stringent environmental regulations.[1][3]
-
Improved Performance: As a reactive component, it can enhance the mechanical properties of the cured product, such as flexibility, impact resistance, and adhesion.[1][2]
-
Enhanced Durability: The highly branched structure of the neodecanoate group provides excellent resistance to weathering, chemicals, and UV degradation.[5]
Q4: Will adding this compound affect the curing time of my formulation?
A4: Yes, the addition of a reactive diluent can alter the curing kinetics.[6] The extent of this effect depends on the specific resin system and curing agent. It is advisable to perform preliminary tests to determine the optimal curing schedule (time and temperature) for your modified formulation. A post-cure at an elevated temperature may be necessary to achieve full crosslinking.[6]
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, it is important to handle this compound with care. It can be a skin and eye irritant. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation in your workspace.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Higher than expected viscosity after adding this compound. | 1. Incorrect amount of diluent: Insufficient this compound was added. 2. Low ambient temperature: The viscosity of resins is highly temperature-dependent.[6] 3. Incompatible resin system: The polarity or chemical nature of the resin may not be ideal for this compound. | 1. Adjust concentration: Gradually increase the amount of this compound, monitoring the viscosity at each step. 2. Increase temperature: Gently warm the resin and diluent separately before mixing.[6] 3. Consult compatibility charts: Refer to technical datasheets or conduct small-scale compatibility tests. |
| Incomplete or slow curing. | 1. Altered stoichiometry: The addition of the reactive diluent may have shifted the optimal ratio of resin to hardener. 2. Inappropriate curing temperature: The modified formulation may require a different curing schedule.[6] | 1. Recalculate stoichiometry: Adjust the amount of curing agent based on the epoxy equivalent weight of the entire formulation, including the this compound. 2. Optimize curing conditions: Experiment with different curing temperatures and durations. Consider a post-cure step.[6] |
| Reduced mechanical strength or hardness in the cured product. | 1. Excessive diluent: Too much this compound can lead to a more flexible but weaker polymer network.[7] 2. Incomplete reaction: The this compound may not have fully reacted into the polymer backbone. | 1. Reduce diluent concentration: Find the optimal balance between viscosity reduction and desired mechanical properties through a design of experiments. 2. Ensure complete curing: Verify that the curing schedule is sufficient for the reaction to go to completion. |
| Phase separation or cloudiness in the formulation. | 1. Poor compatibility: The this compound may not be fully soluble in the resin system. 2. Moisture contamination: Water can interfere with the curing process and cause cloudiness. | 1. Check compatibility: Conduct compatibility tests before scaling up. 2. Use dry components: Ensure all components and mixing equipment are free from moisture. |
| Yellowing of the cured product. | 1. Exposure to UV light: Epoxy-based systems can yellow upon exposure to sunlight.[8] 2. Excessive curing temperature: High temperatures can sometimes cause discoloration. | 1. Add UV stabilizers: Incorporate UV absorbers and hindered amine light stabilizers (HALS) into the formulation for applications requiring UV resistance. 2. Optimize curing temperature: Avoid excessively high curing temperatures. |
Quantitative Data
Table 1: Effect of this compound on Viscosity and VOC Content of an Epoxy-Amine Coating
| Formulation | This compound (wt%) | Viscosity (cP at 25°C) | VOC Content (g/L) | VOC Reduction (%) |
| Control (with solvent) | 0 | 2500 | 250 | 0 |
| Formulation A | 5 | 1800 | 150 | 40 |
| Formulation B | 10 | 1200 | 50 | 80 |
| Formulation C | 15 | 800 | <10 | >96 |
Table 2: Impact of this compound on Mechanical Properties of a Cured Epoxy System
| Property | Control (No Diluent) | 10 wt% this compound |
| Tensile Strength (MPa) | 75 | 65 |
| Elongation at Break (%) | 4 | 7 |
| Shore D Hardness | 85 | 80 |
Experimental Protocols
Protocol 1: Preparation and VOC Measurement of a High-Solids Acrylic Resin
Objective: To synthesize a high-solids acrylic polyol using this compound as a reactive diluent and determine the VOC content.
Materials:
-
Acrylic acid
-
Methyl methacrylate
-
Butyl acrylate
-
This compound
-
Initiator (e.g., AIBN)
-
Solvent (e.g., xylene for comparison)
-
Amine for neutralization (if preparing a waterborne dispersion)
Procedure:
-
Reactor Setup: Assemble a glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple.
-
Initial Charge: Charge the reactor with a portion of the this compound. For a control experiment, use a conventional solvent like xylene.
-
Heating: Heat the initial charge to the desired reaction temperature (e.g., 120°C) under a nitrogen blanket.[5]
-
Monomer Feed: Prepare a mixture of the acrylic monomers, the remaining this compound, and the initiator.
-
Polymerization: Slowly feed the monomer mixture into the reactor over a period of 2-3 hours while maintaining the reaction temperature. The epoxy groups of this compound will react with the carboxylic acid groups of the acrylic acid.[3]
-
Holding Period: After the feed is complete, hold the reaction at temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Discharge: Cool the reactor and discharge the resulting acrylic resin.
-
VOC Content Determination (ASTM D3960 / D2369):
-
Accurately weigh a small sample of the resin into an aluminum dish.[9]
-
Add an appropriate solvent if required by the standard.[9]
-
Heat the dish in an oven at 110 ± 5°C for 60 minutes.[9][10]
-
After cooling in a desiccator, weigh the dish again.
-
The weight loss represents the volatile content.
-
Calculate the VOC content in g/L using the equations provided in ASTM D3960, accounting for the density of the resin and any exempt solvents.[11][12]
-
Protocol 2: Viscosity Reduction and Pot Life Determination of an Epoxy Formulation
Objective: To evaluate the effectiveness of this compound in reducing the viscosity of an epoxy resin and to determine the pot life of the resulting formulation.
Materials:
-
Bisphenol A epoxy resin
-
This compound
-
Amine curing agent (e.g., TETA)
-
Viscometer (e.g., Brookfield viscometer)
-
Timer
Procedure:
-
Sample Preparation: In a beaker, accurately weigh the epoxy resin and the desired amount of this compound.
-
Mixing: Mix the resin and diluent thoroughly until a homogeneous mixture is obtained.
-
Initial Viscosity Measurement: Measure the viscosity of the resin-diluent mixture using a viscometer at a constant temperature (e.g., 25°C).
-
Addition of Curing Agent: Add the stoichiometric amount of the amine curing agent to the mixture and start the timer immediately.
-
Mixing: Mix thoroughly for 2-3 minutes.
-
Viscosity Monitoring: Measure the viscosity of the reacting mixture at regular intervals (e.g., every 10-15 minutes).
-
Pot Life Determination: The pot life is typically defined as the time it takes for the initial viscosity to double or quadruple. Record this time.
Visualizations
Caption: Logical workflow comparing high VOC vs. low VOC formulations.
Caption: Experimental workflow for VOC content determination.
Caption: Reaction pathway of this compound with an acrylic resin.
References
- 1. nbinno.com [nbinno.com]
- 2. caloongchem.com [caloongchem.com]
- 3. pcimag.com [pcimag.com]
- 4. digitaledition.pcimag.com [digitaledition.pcimag.com]
- 5. radtech.org [radtech.org]
- 6. benchchem.com [benchchem.com]
- 7. specialchem.com [specialchem.com]
- 8. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 9. trl.com [trl.com]
- 10. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 11. store.astm.org [store.astm.org]
- 12. kelid1.ir [kelid1.ir]
Technical Support Center: Addressing Skin Sensitization Potential of Glycidyl Neodecanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of the skin sensitization potential of glycidyl (B131873) neodecanoate. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is glycidyl neodecanoate and why is its skin sensitization potential a concern?
This compound is a chemical compound used in a variety of industrial applications, including paints, coatings, and as a stabilizer in some plastics. Its skin sensitization potential is a significant concern as it has been identified as a potent skin sensitizer (B1316253), meaning it can elicit an allergic skin reaction after repeated contact. Evidence from in vivo studies, such as the Guinea Pig Maximisation Test (GPMT), has demonstrated its ability to cause skin sensitization, leading to its classification as a substance with extreme potency.
Q2: What is the underlying mechanism of skin sensitization?
Skin sensitization is a complex immunological process that is described by the Adverse Outcome Pathway (AOP). The AOP for skin sensitization outlines a sequence of key events:
-
Molecular Initiating Event (KE1): The chemical (or its metabolite), acting as a hapten, covalently binds to skin proteins.
-
Keratinocyte Activation (KE2): This binding triggers stress responses in skin cells (keratinocytes), including the activation of inflammatory pathways and antioxidant response elements like the Keap1-Nrf2-ARE pathway.
-
Dendritic Cell Activation (KE3): Dendritic cells, which are immune cells in the skin, are activated and mature.
-
T-Cell Proliferation and Response (KE4): Activated dendritic cells migrate to the lymph nodes and present the hapten-protein complex to T-cells, leading to the proliferation of allergen-specific T-cells and the development of allergic memory.
Subsequent exposure to the same chemical can then trigger an accelerated and more robust inflammatory response, leading to allergic contact dermatitis.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 1: Illustrative Direct Peptide Reactivity Assay (DPRA) Results for this compound
| Parameter | Cysteine Peptide | Lysine (B10760008) Peptide | Mean Depletion | Reactivity Class | Prediction |
| Percent Depletion (%) | 85.2 | 45.8 | 65.5 | High | Sensitizer |
Table 2: Illustrative KeratinoSens™ Assay Results for this compound
| Parameter | Value | Unit | Prediction |
| EC1.5 | 15.7 | µM | Sensitizer |
| IC50 | >2000 | µM | - |
| Imax | 8.3 | -fold induction | - |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key in vitro and in chemico assays used to assess skin sensitization potential, along with troubleshooting guidance for common issues.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
Q3: What is the principle of the DPRA?
The DPRA is an in chemico method that assesses the first key event (KE1) of the skin sensitization AOP: the covalent binding of a chemical to proteins.[1] It measures the depletion of synthetic peptides containing either cysteine or lysine following incubation with the test chemical. The percentage of peptide depletion is then used to classify the chemical's reactivity and predict its skin sensitization potential.[1][2]
Q4: Can you provide a step-by-step protocol for the DPRA?
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
-
Preparation of Peptide Solutions:
-
Prepare a cysteine-containing peptide solution (e.g., Ac-RFAACAA-COOH) at a concentration of 0.667 mM in phosphate (B84403) buffer (pH 7.5).
-
Prepare a lysine-containing peptide solution (e.g., Ac-RFAAKAA-COOH) at a concentration of 0.667 mM in ammonium (B1175870) acetate (B1210297) buffer (pH 10.2).
-
-
Preparation of Test Chemical:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a stock concentration of 100 mM.
-
-
Incubation:
-
For the cysteine peptide, mix the peptide solution with the test chemical solution at a 1:10 molar ratio.
-
For the lysine peptide, mix the peptide solution with the test chemical solution at a 1:50 molar ratio.
-
Incubate the mixtures for 24 ± 1 hours at 25 ± 1 °C in the dark.
-
-
Sample Analysis:
-
Following incubation, analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.
-
-
Data Calculation:
-
Calculate the percent peptide depletion for both cysteine and lysine peptides relative to a reference control (peptide solution with solvent only).
-
Use the mean of the cysteine and lysine depletion to classify the reactivity according to the prediction model in the OECD guideline.
-
Q5: What are common problems encountered during a DPRA and how can I troubleshoot them?
Troubleshooting Guide: DPRA
| Issue | Potential Cause | Troubleshooting Steps |
| Test chemical precipitation | Poor solubility of the test chemical in the reaction buffer. | - Try alternative solvents compatible with the assay (e.g., acetone, DMSO/acetonitrile mixtures).- If solubility is still an issue, a positive result can be considered, but a negative result may be inconclusive. |
| Co-elution of the test chemical with the peptide peak in HPLC | Similar retention times of the test chemical and the peptide. | - Adjust the HPLC gradient or mobile phase composition to improve separation.- Run a control sample of the test chemical alone to identify its retention time. |
| High variability between replicates | Inaccurate pipetting, improper mixing, or instability of the test chemical or peptides. | - Ensure accurate pipetting and thorough mixing of all solutions.- Check the stability of the peptide solutions and the test chemical under the experimental conditions. |
| Unexpected peptide depletion in the negative control | Contamination of buffers or solvents, or degradation of the peptide. | - Prepare fresh buffers and use high-purity solvents.- Store peptide solutions appropriately and check for signs of degradation. |
KeratinoSens™ Assay - OECD TG 442D
Q6: What is the principle of the KeratinoSens™ assay?
The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event (KE2) of the skin sensitization AOP, which is keratinocyte activation.[3][4] It uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of an Antioxidant Response Element (ARE).[4][5] Skin sensitizers can induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be measured as a light signal.[3][5]
Q7: Can you provide a step-by-step protocol for the KeratinoSens™ assay?
Experimental Protocol: KeratinoSens™ Assay
-
Cell Culture:
-
Culture KeratinoSens™ cells in appropriate medium and seed them into 96-well plates. Incubate for 24 hours.
-
-
Preparation of Test Chemical:
-
Prepare a stock solution of this compound in a suitable solvent (typically DMSO) at a high concentration (e.g., 200 mM).
-
Perform serial dilutions to create a range of 12 test concentrations.
-
-
Cell Exposure:
-
Expose the cells to the different concentrations of the test chemical for 48 hours. Include a solvent control and a positive control (e.g., cinnamic aldehyde).
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer and an appropriate luciferase substrate.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, assess cell viability using a cytotoxicity assay (e.g., MTT assay) to ensure that the observed luciferase induction is not due to cellular stress from toxicity.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity compared to the solvent control.
-
Determine the EC1.5 value (the concentration at which there is a 1.5-fold induction of luciferase activity).
-
A chemical is classified as a sensitizer if the EC1.5 is below 1000 µM and the luciferase induction is statistically significant at a concentration where cell viability is above 70%.[6]
-
Q8: What are common problems encountered during a KeratinoSens™ assay and how can I troubleshoot them?
Troubleshooting Guide: KeratinoSens™ Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity at low concentrations | The test chemical is highly toxic to the cells, masking a potential sensitization response. | - Use a narrower and lower concentration range for the test chemical.- Ensure the final solvent concentration is not contributing to cytotoxicity. |
| No luciferase induction with the positive control | Problems with the cells, reagents, or experimental procedure. | - Check the viability and passage number of the KeratinoSens™ cells.- Verify the concentration and activity of the positive control.- Ensure the luciferase substrate is fresh and properly prepared. |
| High background luminescence | Contamination of the cell culture or reagents. | - Use sterile techniques and check for microbial contamination.- Use fresh, high-quality reagents. |
| Inconsistent results between experiments | Variability in cell seeding density, incubation times, or reagent preparation. | - Standardize all experimental parameters, including cell passage number and seeding density.- Ensure consistent preparation of all solutions and reagents. |
Mandatory Visualizations
Signaling Pathway: Keap1-Nrf2-ARE Activation
Caption: The Keap1-Nrf2-ARE signaling pathway activated by an electrophilic sensitizer.
Experimental Workflow: Integrated Testing Strategy for Skin Sensitization
Caption: An integrated testing strategy workflow for skin sensitization hazard assessment.
References
- 1. KeratinoSens (TM) - Eurofins Deutschland [eurofins.de]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Purity analysis and impurity profiling of glycidyl neodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis and impurity profiling of glycidyl (B131873) neodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is glycidyl neodecanoate and what is its typical purity?
This compound is a reactive diluent commonly used in the formulation of epoxy resins.[1][2] It is synthesized by reacting neodecanoic acid with epichlorohydrin.[1][2][3] Commercially available this compound is typically stated to be around 95% pure, though this can vary.[1][4]
Q2: What are the potential impurities I should be looking for in a this compound sample?
Impurities can originate from the synthesis process, storage, or degradation. It is crucial to monitor for:
-
Starting Materials: Unreacted neodecanoic acid and epichlorohydrin.[2]
-
Synthesis By-products: These can include dichloropropanol (B8674427) and inorganic salts (e.g., sodium chloride) if a base catalyst is used.[1][5]
-
Degradation Products: The epoxide ring is susceptible to hydrolysis, which can form glycidol. Glycidol is a significant concern as it is classified as a potential carcinogen.[5][6] Polymerization of the this compound can also occur over time.[1]
-
Isomers: The synthesis process can produce a mixture of branched isomers.[3][7]
Q3: Which analytical techniques are most suitable for purity and impurity analysis of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile and semi-volatile impurities. Derivatization may be required to improve the peak shape and response of certain analytes.[1][8]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for quantification. Due to the lack of a strong UV chromophore in this compound, detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS) are often necessary.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[1][9]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Primarily used for functional group identification and to confirm the presence of the characteristic epoxy and ester groups.[1]
Q4: How can I assess the stability of my this compound sample?
Stability is assessed through forced degradation studies, which intentionally expose the sample to harsh conditions to predict its degradation pathways.[10][11] This involves subjecting the material to hydrolysis (acidic and basic conditions), oxidation, photolysis (light exposure), and thermolysis (heat).[10][12] By analyzing the resulting degradation products, you can develop stability-indicating analytical methods.[10]
Troubleshooting Guides
Gas Chromatography (GC-MS) Analysis
Q: I am seeing poor peak shape (tailing) and low sensitivity for this compound in my GC-MS analysis. What could be the cause?
A: This is a common issue related to the polarity of the molecule.
-
Problem: The epoxy and ester functional groups can interact with active sites in the GC inlet and column, leading to peak tailing and reduced response.
-
Solution 1 (Derivatization): Convert the polar functional groups into less polar, more volatile derivatives. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for compounds with active hydrogens, though for this compound itself, improving inlet and column inertness is the primary focus. For related impurities like diols (from hydrolysis), silylation is highly effective.[8]
-
Solution 2 (System Inertness): Ensure your GC system is highly inert. Use an inert inlet liner (e.g., deactivated glass wool liner) and a high-quality, low-bleed column. Check for and eliminate any potential cold spots in the system.
-
Solution 3 (Injection Parameters): Optimize the injection temperature and mode. A pulsed splitless injection can help transfer the analyte onto the column more efficiently.
Q: I have several unknown peaks in my chromatogram. How do I identify them?
A: Identifying unknown peaks is a systematic process.
-
Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against commercial libraries (e.g., NIST, Wiley). This is the fastest way to get a tentative identification.
-
Analyze Fragmentation Patterns: Manually interpret the mass spectrum. Look for the molecular ion (M+) and characteristic fragment ions that correspond to logical losses from the parent molecule. For example, fragments related to the glycidyl group or the neodecanoyl side chain.
-
Consider Potential Impurities: Refer to the known synthesis route and potential degradation pathways (see FAQ Q2). Do the molecular weights of your unknown peaks match any expected impurities like neodecanoic acid, epichlorohydrin, or glycidol?
-
Confirmation with Standards: The most definitive method is to inject a pure reference standard of the suspected impurity and confirm that its retention time and mass spectrum match the unknown peak.
High-Performance Liquid Chromatography (HPLC) Analysis
Q: I am not detecting this compound using my HPLC-UV system. Why?
A: The most likely reason is that this compound lacks a significant chromophore, meaning it does not absorb UV light strongly at typical wavelengths (e.g., 210-400 nm).
-
Solution 1 (Alternative Detectors): Use a universal detector that does not rely on UV absorbance. Recommended options include:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (MS)
-
-
Solution 2 (Derivatization): If a UV detector must be used, you can perform a pre- or post-column derivatization reaction to attach a UV-active tag to the analyte. This adds complexity to the method but can be effective.
Q: My main peak for this compound is broad and not well-resolved from impurities. How can I improve the separation?
A: Improving chromatographic resolution requires method development.
-
Mobile Phase Optimization: Adjust the solvent strength and composition. If using reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Adding a small amount of acid (e.g., formic acid) can sometimes improve peak shape for certain compounds.
-
Column Selection: Choose a column with a different selectivity. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column to achieve different interactions with the analyte and impurities.[13]
-
Gradient Optimization: If using a gradient elution, adjust the slope of the gradient. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can reduce mobile phase viscosity and improve peak efficiency.
Quantitative Data Summary
Table 1: Typical Product Specifications for this compound
| Parameter | Specification | Analytical Method | Purpose |
| Purity / Assay | > 95% | GC-FID, qNMR | Ensures product quality and performance. |
| Epoxy Content | 4100-4250 mmol/kg | Titration | Verifies the concentration of the reactive epoxy group.[2] |
| Water Content | < 0.1% m/m | Karl Fischer Titration | Prevents hydrolysis of the epoxy ring, which leads to impurities.[5] |
| Hydrolyzable Chlorine | < 264 mg/kg | Titration | Monitors residual chlorinated by-products from synthesis.[5] |
| Color | < 35 Pt-Co | ASTM D1209 | A visual check for product purity and degradation.[2][5] |
Table 2: Comparison of Primary Analytical Techniques
| Technique | Advantages | Disadvantages | Best For |
| GC-MS | High separation efficiency for volatile compounds. Provides structural information for peak identification. High sensitivity. | May require derivatization for polar compounds. Not suitable for non-volatile or thermally labile impurities. | Comprehensive impurity profiling, identification of starting materials and volatile by-products. |
| HPLC-MS/ELSD | Suitable for a wide range of polarities and molecular weights. Direct analysis of the sample without derivatization. | Lower chromatographic efficiency than capillary GC. Mobile phase can suppress MS ionization. ELSD/CAD response may be non-linear. | Quantification of the main component and non-volatile impurities (e.g., oligomers, hydrolysis products). |
| qNMR | Highly accurate and precise for purity determination without a specific reference standard (using a universal standard). Provides definitive structural confirmation. | Lower sensitivity compared to chromatographic methods. Can be complex to interpret with overlapping signals. | Accurate purity assignment of the main component and quantification of major impurities. |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound.
-
Calculate purity based on area percent (Note: this assumes all components have the same response factor and is only an estimate).
-
Identify impurity peaks by comparing their mass spectra with a reference library and known impurity data.
-
Protocol 2: HPLC-ELSD Method for Purity Assay
This protocol is suitable for quantifying this compound when a UV detector is not feasible.
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration within the calibration range.
-
-
HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM (optimize as needed).
-
-
Data Analysis:
-
Plot a calibration curve of log(peak area) vs. log(concentration) for the reference standards.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General workflow for purity analysis.
Caption: Potential sources of impurities.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. caloongchem.com [caloongchem.com]
- 3. This compound, MIXTURE OF BRANCHED ISOMERS | 26761-45-5 [chemicalbook.com]
- 4. This compound, 26761-45-5 [thegoodscentscompany.com]
- 5. Buy this compound | 26761-45-5 [smolecule.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 26761-45-5 CAS MSDS (this compound, MIXTURE OF BRANCHED ISOMERS) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Separation of Glycidyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Controlling Molecular Weight Distribution in Glycidyl Neodecanoate Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of glycidyl (B131873) neodecanoate. The following sections offer insights into controlling molecular weight (MW) and polydispersity index (PDI), along with detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of glycidyl neodecanoate and related glycidyl-functional monomers.
Question: My polymerization is resulting in a broad molecular weight distribution (high PDI). What are the potential causes and how can I fix this?
Answer: A broad molecular weight distribution, indicated by a high polydispersity index (PDI), is a common issue that can arise from several factors during polymerization. Here are the primary causes and their corresponding solutions:
-
Inadequate Control Over Initiation: Uncontrolled or slow initiation relative to propagation is a frequent cause of high PDI.
-
Solution: Ensure your initiator is appropriate for the chosen polymerization temperature and solvent system. For thermally initiated polymerizations, confirm that the reaction temperature is suitable for the initiator's half-life. In living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the ratio of initiator to catalyst or chain transfer agent is critical.
-
-
Presence of Impurities: Water, oxygen, and other protic or electrophilic impurities can act as terminating or chain transfer agents, leading to a loss of control over the polymerization.[1] Anionic polymerizations are particularly sensitive to such impurities.[1]
-
Solution: Thoroughly purify all reagents and solvents. Monomers should be distilled or passed through an inhibitor removal column. Solvents should be dried using appropriate methods. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Degassing the reaction mixture using techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) is crucial to remove dissolved oxygen.
-
-
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to an increase in side reactions and termination events.
-
Solution: Monitor the reaction kinetics and consider stopping the polymerization at a moderate conversion (e.g., 50-80%) to maintain a narrow PDI. The unreacted monomer can be removed after polymerization.
-
-
Side Reactions: Undesirable side reactions, such as chain transfer to monomer, polymer, or solvent, can lead to the formation of polymer chains of varying lengths. In the case of this compound, the epoxy group can potentially undergo side reactions depending on the polymerization conditions.
-
Solution: Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, monomer concentration, or choosing a more appropriate solvent. For cationic polymerization of glycidyl ethers, the formation of stable secondary oxonium ions can affect the polymerization behavior.[2][3]
-
-
Inappropriate Polymerization Technique: For precise control over molecular weight and a narrow PDI, conventional free radical polymerization may not be suitable.
-
Solution: Employ controlled/"living" polymerization techniques such as ATRP or RAFT. These methods are designed to minimize termination and chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and low PDIs.
-
Question: The molecular weight of my polymer is significantly different from the theoretical value. What could be the reason?
Answer: Discrepancies between the theoretical and experimental molecular weight can stem from several factors related to the stoichiometry of your reaction and the efficiency of the initiation process.
-
Incorrect Monomer-to-Initiator Ratio: The theoretical number-average molecular weight (Mn) is directly calculated from the initial molar ratio of monomer to initiator.
-
Solution: Carefully and accurately weigh all reactants. Ensure the purity of your initiator, as impurities will affect its effective concentration.
-
-
Low Initiator Efficiency: Not all initiator molecules may successfully initiate a polymer chain. This is particularly relevant in conventional free radical polymerization.
-
Solution: Determine the initiator efficiency for your specific system if possible. For controlled polymerizations like ATRP and RAFT, initiator efficiency is generally high, but can be affected by impurities or improper reaction setup.
-
-
Chain Transfer Reactions: The presence of chain transfer agents (either intentionally added or as impurities) will lower the molecular weight of the resulting polymer.
-
Solution: Purify all reagents to remove unwanted chain transfer agents. If a chain transfer agent is used to control molecular weight, ensure its concentration is accurate.
-
Question: My polymerization is not initiating or is proceeding very slowly. What should I check?
Answer: Slow or non-existent polymerization can be frustrating. Here are the most common culprits:
-
Presence of Inhibitors: Monomers are often shipped with inhibitors to prevent spontaneous polymerization.
-
Solution: Remove the inhibitor from the monomer before use, for example, by passing it through an alumina (B75360) column.
-
-
Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting free radical polymerizations.
-
Solution: As mentioned previously, thoroughly degas the reaction mixture.
-
-
Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose at a reasonable rate.
-
Solution: Increase the reaction temperature to a range appropriate for your initiator. Consult the initiator's documentation for its half-life at various temperatures.
-
-
Inactive Initiator or Catalyst: The initiator or catalyst may have degraded due to improper storage or handling.
-
Solution: Use fresh, properly stored reagents.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the molecular weight and PDI of this compound polymers?
A1: Temperature has a significant impact on polymerization kinetics and, consequently, on the molecular weight and PDI. Generally, increasing the temperature increases the rate of polymerization.[4] In conventional radical polymerization, higher temperatures can lead to lower molecular weights due to an increased rate of termination and chain transfer reactions.[5] For controlled polymerizations, there is an optimal temperature range to maintain good control. Excessively high temperatures can increase the rate of side reactions, leading to a broader PDI.
Q2: What is the effect of the monomer-to-initiator ratio on the molecular weight?
A2: The monomer-to-initiator ([M]/[I]) ratio is a primary determinant of the number-average molecular weight (Mn) in a living or controlled polymerization. A higher [M]/[I] ratio will result in a higher molecular weight, as each initiator molecule will be responsible for polymerizing a larger number of monomer units.[6] This relationship is a key feature of controlled polymerization techniques.
Q3: Which polymerization method is best for achieving a low PDI with this compound?
A3: For achieving a low polydispersity index (PDI < 1.3), controlled/"living" polymerization techniques are highly recommended. These include:
-
Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile controlled radical polymerization technique that provides excellent control over the polymer architecture.
-
Anionic Ring-Opening Polymerization: Anionic polymerization of the epoxy group can also yield polymers with low PDI, but it is extremely sensitive to impurities.[1][7]
Q4: How can I characterize the molecular weight and PDI of my this compound polymer?
A4: The most common and effective technique for determining the molecular weight and PDI of polymers is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).[8]
Quantitative Data on Polymerization of Glycidyl Methacrylate (B99206) (as a model for this compound)
The following tables summarize quantitative data from the literature for the polymerization of glycidyl methacrylate (GMA), a structurally similar monomer. These data can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Effect of Monomer-to-Initiator Ratio in RAFT Polymerization of GMA
| Monomer:CTA:Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 100:1 (Monomer:RAFT agent) | - | - | ~1.2 | [9] |
| 300:3:1 | - | linear increase with conversion | narrow | [1] |
Table 2: Representative Data from ATRP of GMA
| Target DP | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| - | Diphenyl ether | - | < 1.25 | [10] |
| 100 | Toluene (B28343)/DMF | ~10,000 | < 1.1 |
Table 3: Photoradical Polymerization of GMA
| Conditions | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| MTEMPO-mediated | 58 | 13,300 | 1.48 | |
| MTEMPO-mediated, no tBuS | 38 | 11,000 | 1.48 |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Glycidyl Methacrylate (GMA)
This protocol is a general guideline and should be adapted based on the specific RAFT agent and initiator used.
-
Reagent Purification:
-
Pass GMA through a basic alumina column to remove the inhibitor.
-
Recrystallize the initiator (e.g., AIBN) from an appropriate solvent.
-
Ensure the RAFT agent (Chain Transfer Agent - CTA) is of high purity.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the initiator.
-
Add the purified GMA and the desired amount of anhydrous solvent (e.g., toluene or dioxane).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., argon).
-
Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and begin stirring.
-
-
Monitoring and Termination:
-
To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe.
-
Analyze the aliquots for monomer conversion (by ¹H NMR) and molecular weight/PDI (by GPC).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter the polymer and wash it several times with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: General Procedure for ATRP of Glycidyl Methacrylate (GMA)
This protocol is a general guideline for a typical ATRP reaction.
-
Reagent Purification:
-
Purify GMA as described in the RAFT protocol.
-
Purify the ligand (e.g., PMDETA) by distillation if necessary.
-
Ensure the initiator (e.g., ethyl 2-bromoisobutyrate) is pure.
-
-
Reaction Setup:
-
In a dry Schlenk flask with a stir bar, add the copper(I) halide catalyst (e.g., CuBr).
-
Seal the flask and cycle between vacuum and an inert gas three times.
-
Under a positive pressure of inert gas, add the solvent, the ligand, and the purified GMA.
-
Stir the mixture until the copper complex forms (the solution will become colored).
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles.
-
-
Initiation:
-
After the final thaw and backfilling with inert gas, inject the initiator via a syringe to start the polymerization.
-
-
Polymerization and Monitoring:
-
Place the flask in a thermostated oil bath at the desired temperature.
-
Take aliquots periodically to monitor conversion and molecular weight evolution.
-
-
Termination and Purification:
-
Terminate the reaction by opening the flask to air, which will oxidize the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Visualizations
Caption: General workflow for controlled polymerization.
Caption: Troubleshooting high polydispersity index (PDI).
References
- 1. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of multifunctional glycidyl ethers that undergo frontal polymerization [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. pcimag.com [pcimag.com]
- 6. Synthetis Methods in Polymer Che [faculty.csbsju.edu]
- 7. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Phase Separation in Glycidyl Neodecanoate Blends
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing phase separation issues in glycidyl (B131873) neodecanoate blends.
Troubleshooting Guide
Issue: My glycidyl neodecanoate blend appears cloudy or hazy after mixing or during curing.
Question: What causes the cloudiness in my blend, and how can I fix it?
Answer: Cloudiness or haziness is a primary indicator of phase separation at a microscopic level. This occurs when the components of your blend are not fully miscible, leading to the formation of distinct domains that scatter light. This compound, while often used to improve compatibility, can still phase separate from the primary resin system under certain conditions.
Troubleshooting Steps:
-
Component Ratio Adjustment: The ratio of this compound to the primary resin and other additives is critical. An excess of the reactive diluent can lead to immiscibility.
-
Recommendation: Systematically vary the concentration of this compound in small increments (e.g., 2-5 wt%) to identify the miscibility window.
-
-
Curing Agent Selection: The choice of curing agent significantly influences the curing kinetics and the final morphology of the blend.[1] A curing agent that reacts preferentially with one component can induce phase separation.
-
Recommendation: Experiment with different classes of curing agents (e.g., amines, anhydrides) to find one that promotes a more uniform reaction rate across all components. The reactivity of the curing agent should be compatible with both the primary epoxy resin and the this compound.
-
-
Curing Temperature and Schedule: The temperature profile during curing affects both the reaction rate and the mobility of the polymer chains. Rapid curing can sometimes "trap" a homogenous mixture before phase separation can occur, while a slow cure might allow time for domains to form and grow.
-
Recommendation:
-
For thermally cured systems: Try a step-wise curing schedule. An initial lower temperature hold can promote uniform reaction before a higher temperature post-cure completes the crosslinking.
-
For radiation-cured systems: Adjust the radiation intensity or exposure time.
-
-
-
Mixing and Degassing: Inadequate mixing can leave localized areas of high or low concentrations, which can act as nucleation points for phase separation. Entrapped air can also contribute to haziness.
-
Recommendation: Ensure thorough and uniform mixing of all components. A high-shear mixer may be beneficial. Subsequently, degas the mixture under vacuum to remove any entrapped air bubbles.
-
-
Use of a Compatibilizer: If adjusting the above parameters does not resolve the issue, the addition of a compatibilizer may be necessary. A compatibilizer is a substance that is miscible with all components of the blend and helps to stabilize the mixture.
-
Recommendation: Consider adding a small amount of a block copolymer or a reactive surfactant that has affinities for both the this compound and the primary resin.
-
Issue: The cured blend has poor mechanical properties (e.g., brittleness, low tensile strength).
Question: Why is my cured blend brittle, and how can I improve its mechanical performance?
Answer: Poor mechanical properties in a cured blend are often a direct consequence of significant phase separation. The interfaces between the separated phases can act as stress concentration points, leading to premature failure under mechanical load. This compound is often added to increase flexibility, so brittleness is a strong indicator of a formulation issue.[2]
Troubleshooting Steps:
-
Characterize the Morphology: Understanding the scale and nature of the phase separation is crucial.
-
Recommendation: Use analytical techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or Atomic Force Microscopy (AFM) to visualize the morphology of the cured blend.[3] This will reveal the size and distribution of the phase-separated domains.
-
-
Re-evaluate Component Ratios and Curing: As with cloudiness, the formulation and curing process are the primary factors to investigate.
-
Recommendation: Refer to the troubleshooting steps for cloudiness. A more homogenous blend will almost certainly exhibit improved mechanical properties.
-
-
Optimize Curing for Improved Crosslink Density: Incomplete curing can also lead to poor mechanical properties.
-
Recommendation: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and to ensure the blend has reached its optimal cure state. A low Tg or the presence of residual reaction exotherms can indicate under-curing. Adjust the curing time and/or temperature accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in blends?
A1: this compound is a reactive diluent with a glycidyl epoxy group and a branched aliphatic chain.[4][5] It is commonly used in epoxy and other resin formulations to reduce viscosity, improve processability, and enhance properties such as flexibility, adhesion, and weatherability.[2][6] Its structure can also improve compatibility between different polymer types.
Q2: What are the common signs of phase separation in this compound blends?
A2: The most common visual sign is a transition from a clear, transparent mixture to a cloudy, hazy, or opaque appearance. Other indicators include a glossy or oily surface finish on the cured product, layering or sedimentation of components in the liquid state, and a significant drop in mechanical performance such as increased brittleness or reduced toughness.
Q3: Can the order of addition of components affect phase separation?
A3: Yes, the order of addition can be important. It is generally recommended to first thoroughly mix the this compound with the primary epoxy resin before adding the curing agent and any other additives. This helps to ensure a more uniform distribution of the reactive diluent in the resin matrix before the curing reaction begins.
Q4: How can I quantitatively assess the degree of phase separation?
A4: Several analytical techniques can be used to characterize and quantify phase separation:
-
Microscopy (SEM, TEM, AFM): These methods provide direct visualization of the phase-separated morphology, allowing for the measurement of domain size and distribution.[3]
-
Light Scattering (Dynamic Light Scattering - DLS, Small-Angle Light Scattering - SALS): These techniques can be used to probe the length scales of phase separation in the liquid or solid state.
-
Differential Scanning Calorimetry (DSC): The presence of multiple glass transition temperatures (Tgs) is a strong indicator of a phase-separated system, with each Tg corresponding to a different phase.
-
Dynamic Mechanical Analysis (DMA): Similar to DSC, DMA can reveal multiple damping peaks (tan δ) corresponding to the Tgs of the different phases.
Data Presentation
Table 1: Influence of Curing Agent on Mechanical Properties of a Generic Epoxy-Glycidyl Azide Polymer (GAP) Blend *
| Curing Agent System | Tensile Strength (kgf/cm²) | Elongation (%) |
| Desmodour N-100 (tri-isocyanate) | 1.19 | 160 |
| Desmodour N-100 + MDI (di-isocyanate) | 3.66 | 64.27 |
*Note: This data is for a Glycidyl Azide Polymer (GAP) system but illustrates the significant impact of the curing agent choice on the final mechanical properties, a principle that applies to this compound blends.[7] The balance between tensile strength and elongation is often indicative of the blend's morphology and degree of phase separation.
Experimental Protocols
Protocol 1: Preparation of a this compound-Epoxy Blend
-
Materials:
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
This compound
-
Amine-based curing agent (e.g., TETA - Triethylenetetramine)
-
Vacuum oven
-
Mechanical stirrer
-
Molds for curing
-
-
Procedure:
-
Pre-heat the epoxy resin to 60°C to reduce its viscosity.
-
Add the desired amount of this compound to the pre-heated epoxy resin.
-
Mix thoroughly with a mechanical stirrer for 15-20 minutes until a homogenous mixture is obtained.
-
Degas the mixture in a vacuum oven at 60°C for 30 minutes or until all air bubbles are removed.
-
Cool the mixture to room temperature.
-
Add the stoichiometric amount of the curing agent to the resin mixture.
-
Mix thoroughly for 5-10 minutes, ensuring uniform distribution of the curing agent. Avoid introducing excessive air bubbles.
-
Pour the final mixture into pre-heated molds.
-
Cure the samples in an oven according to the recommended curing schedule for the chosen resin and curing agent system (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Allow the samples to cool slowly to room temperature before demolding.
-
Protocol 2: Characterization of Phase Separation using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cryo-fracture the cured blend sample by immersing it in liquid nitrogen for 5-10 minutes and then fracturing it with a sharp impact. This provides a clean fracture surface for analysis.
-
Mount the fractured sample on an SEM stub using conductive carbon tape.
-
If the sample is non-conductive, it must be sputter-coated with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam.
-
-
SEM Analysis:
-
Load the prepared sample into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the fracture surface of the sample.
-
Acquire images at various magnifications to observe the morphology. Look for distinct domains, differences in texture, or other features indicative of phase separation.
-
The size, shape, and distribution of the phase-separated domains can be analyzed using image analysis software.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for phase separation issues.
References
Validation & Comparative
Glycidyl Neodecanoate: A Performance Benchmark for Reactive Diluents
Glycidyl (B131873) neodecanoate, a glycidyl ester of neodecanoic acid, has carved a significant niche as a high-performance reactive diluent and modifier in various thermosetting resin systems. Its unique branched-chain structure imparts a combination of desirable properties, setting it apart from other glycidyl esters. This guide offers a comparative overview of glycidyl neodecanoate's performance characteristics, supported by available data and outlining key experimental methodologies for its evaluation.
Core Performance Advantages of this compound
This compound is primarily recognized for its role in enhancing the performance of epoxy, acrylic, and polyester (B1180765) resins.[1] Its key contributions to a formulation include:
-
Efficient Viscosity Reduction: Like other reactive diluents, this compound effectively lowers the viscosity of high molecular weight resins, improving handling and processing.[1][2] This is particularly beneficial in applications requiring good flow and impregnation, such as in coatings and composites.[3]
-
Enhanced Flexibility and Toughness: The bulky, branched neodecanoate structure introduces steric hindrance and flexibility into the polymer backbone. This leads to improved toughness and resistance to mechanical stress and cracking in the cured product.[2]
-
Superior Weatherability and Chemical Resistance: The hydrophobic nature of the neodecanoate group contributes to excellent water and chemical resistance.[4] This, in turn, enhances the durability and outdoor performance of coatings and composites.[1][5]
-
Improved Adhesion: The presence of this compound can improve the adhesion of coatings to various substrates, including those that are typically challenging to bond to.[4][6]
Comparative Performance Insights
While direct, publicly available, side-by-side quantitative comparisons with other specific glycidyl esters are limited, the performance benefits of this compound can be contextualized. For instance, in contrast to simpler, linear-chain glycidyl esters, the highly branched structure of this compound is a key differentiator. This branching is responsible for its pronounced effect on flexibility and hydrophobicity.
The following table summarizes the key properties of this compound, which can be used as a benchmark for comparison against other glycidyl esters.
| Property | Typical Value | Significance in Performance |
| Appearance | Clear, colorless to pale yellow liquid | Indicates purity and suitability for clear coating applications.[4] |
| Viscosity @ 25°C | 36-42 mPa·s | Low viscosity allows for effective reduction of resin viscosity at lower addition levels. |
| Density @ 20°C | 0.960 g/cm³ | Important for formulation calculations and material density predictions. |
| Boiling Point | 200-205°C | High boiling point indicates low volatility, which is advantageous for reducing volatile organic compound (VOC) content in formulations. |
| Solubility | Soluble in organic solvents, insoluble in water | Dictates its compatibility with different resin systems and its contribution to water resistance.[5] |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of this compound and compare it with other glycidyl esters, a series of standardized experimental protocols should be employed.
Viscosity Reduction Efficiency
-
Objective: To determine the effectiveness of the glycidyl ester in reducing the viscosity of a standard epoxy resin.
-
Methodology:
-
Prepare a series of blends of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with varying weight percentages (e.g., 5%, 10%, 15%, 20%) of the glycidyl ester.
-
Thoroughly mix each blend until homogeneous.
-
Measure the viscosity of each blend at a constant temperature (e.g., 25°C) using a rotational viscometer.
-
Plot the viscosity as a function of the glycidyl ester concentration to compare the viscosity reduction profiles.
-
Mechanical Properties of Cured Systems
-
Objective: To evaluate the impact of the glycidyl ester on the mechanical properties of the cured resin.
-
Methodology:
-
Formulate epoxy systems with a stoichiometric amount of a suitable curing agent (e.g., an amine or anhydride) and a fixed concentration of the glycidyl ester.
-
Cast the formulated resin into standard molds for tensile, flexural, and impact testing (e.g., ASTM D638, D790, D256).
-
Cure the specimens according to a specified schedule.
-
Conduct the mechanical tests on the cured specimens and compare the results for tensile strength, modulus, elongation at break, flexural strength, and impact strength.
-
Chemical Resistance Testing
-
Objective: To assess the resistance of the cured resin to various chemical agents.
-
Methodology:
-
Prepare cured coupons of the epoxy formulation containing the glycidyl ester.
-
Immerse the coupons in different chemical solutions (e.g., acids, bases, solvents) for a specified period (e.g., 24 hours, 7 days).
-
After immersion, remove the coupons, clean them, and evaluate any changes in weight, appearance (e.g., swelling, discoloration), and hardness.
-
Synthesis and Reaction Pathways
The performance of this compound is a direct result of its chemical structure, which is obtained through a specific synthesis process. Understanding the synthesis and subsequent reactions is crucial for its effective application.
References
A Comparative Study: Glycidyl Neodecanoate vs. Glycidyl Methacrylate in Polymer and Drug Delivery Applications
In the realm of polymer chemistry and advanced material science, glycidyl (B131873) esters play a pivotal role as versatile monomers and reactive diluents. Among them, glycidyl neodecanoate and glycidyl methacrylate (B99206) (GMA) are two prominent compounds frequently utilized to enhance the performance of coatings, adhesives, and biomedical materials. This guide provides a comprehensive comparison of their properties, performance in various applications, and relevant experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal glycidyl functionalized monomer for their specific needs.
Physicochemical Properties: A Tale of Two Structures
The distinct chemical structures of this compound and glycidyl methacrylate underpin their differing physical and chemical properties. This compound possesses a highly branched, hydrophobic neodecanoate group, while glycidyl methacrylate features a polymerizable methacrylate group alongside its epoxy functionality.
| Property | This compound | Glycidyl Methacrylate |
| Molecular Formula | C13H24O3 | C7H10O3 |
| Molecular Weight | 228.33 g/mol | 142.15 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | Colorless liquid with a fruity odor |
| Boiling Point | 269-272 °C | 189 °C |
| Density | ~0.96 g/cm³ | ~1.07 g/cm³ |
| Water Solubility | Insoluble | ca. 50 g/L |
| Key Functional Groups | Epoxy, Branched Alkyl Ester | Epoxy, Methacrylate (vinyl) |
Performance in Polymer Systems: Reactive Diluents and Beyond
Both this compound and glycidyl methacrylate are employed as reactive diluents in resin formulations, primarily to reduce viscosity and improve handling characteristics. However, their impact on the final properties of the cured polymer differs significantly.
This compound as a Reactive Diluent:
This compound is particularly valued in high-performance coatings and resins for its ability to significantly reduce viscosity while enhancing flexibility, weatherability, and chemical resistance.[1][2] The bulky, hydrophobic neodecanoate structure contributes to improved water resistance and durability of the final product. In the synthesis of waterborne acrylic polyols, using a glycidyl ester of neodecanoic acid can enable the production of solvent-free dispersions with performance on par with conventional solvent-containing systems.[3]
Glycidyl Methacrylate as a Reactive Diluent and Comonomer:
Glycidyl methacrylate also acts as a reactive diluent, effectively lowering the viscosity of epoxy resins.[4] More importantly, its methacrylate group allows it to be readily copolymerized with a wide range of other vinyl monomers, leading to the formation of functional polymers with pendant epoxy groups.[5] These epoxy groups can then be further modified through various ring-opening reactions, allowing for the introduction of diverse functionalities.[6] This versatility makes GMA a popular choice for creating tailored polymers for a multitude of applications, including adhesives, coatings, and biomedical devices.[7]
A study on reactive diluents in epoxy resin showed that a terpolymer of GMA, butyl acrylate (B77674), and methyl methacrylate successfully reduced the viscosity of an epoxy resin from 8592 mPa·s to 1900 mPa·s.[4]
Comparative Performance in Coatings
A direct comparison of a solvent-free waterborne acrylic polyol made with Cardura™ E10P glycidyl ester (a glycidyl ester of neodecanoic acid) and a conventional waterborne polyol highlights the performance advantages imparted by the this compound structure.
| Property | 2K Urethane Clearcoat with Conventional WB Polyol | 2K Urethane Clearcoat with Cardura™ E10P based WB Polyol |
| Solvent Content on Polymer Solids | 12% | 0% |
| Appearance | Hazy | Clear |
| Hardness (König, seconds) | 145 | 150 |
| Adhesion (ASTM D3359) | 5B | 5B |
| Chemical Resistance (Xylene, 100 double rubs) | Slight Mar | No Effect |
| Chemical Resistance (50% H2SO4, 1 hr) | Slight Mar | No Effect |
| Table adapted from data presented in a 2017 PCI Magazine article.[3] |
Applications in Drug Development and Biomedical Fields
The biocompatibility and reactivity of the epoxy group make glycidyl methacrylate a valuable monomer in the development of materials for biomedical applications.
Glycidyl Methacrylate in Biomedical Applications:
GMA is frequently used to synthesize hydrogels and functionalize polymer scaffolds for tissue engineering and drug delivery systems.[8][9][10] The pendant epoxy groups on GMA-containing polymers provide reactive sites for the covalent attachment of bioactive molecules, such as peptides, proteins, and drugs.[6] However, it is crucial to consider the potential cytotoxicity of residual GMA monomers, which have been shown to induce DNA damage and apoptosis in human lymphocytes at certain concentrations.[11] Therefore, thorough purification of GMA-based biomaterials is essential.
This compound in Biomedical Applications:
Currently, there is limited published research on the direct application of this compound in drug delivery or tissue engineering. Its high hydrophobicity and lack of a readily polymerizable group (like the methacrylate in GMA) make it less suitable for typical hydrogel and functional polymer synthesis in aqueous environments. However, research into its potential role in developing biopolymer materials is ongoing.[2]
Experimental Protocols
Synthesis of Poly(glycidyl methacrylate-co-butyl acrylate) Copolymers:
This protocol describes the free radical copolymerization of glycidyl methacrylate (GMA) and butyl acrylate (BA).
Materials:
-
Glycidyl methacrylate (GMA)
-
Butyl acrylate (BA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired molar ratios of GMA and BA in toluene.
-
Add AIBN (typically 1-2 mol% relative to the total monomer concentration).
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 70-80 °C with constant stirring.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., epoxy, ester).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the copolymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.
Hydrolysis of Glycidyl Esters for Analysis:
This protocol describes a general procedure for the enzymatic hydrolysis of glycidyl esters to quantify the glycidol (B123203) content, which is a common method for assessing these compounds in various matrices.[12][13]
Materials:
-
Sample containing glycidyl esters
-
Lipase (B570770) (e.g., from Candida rugosa)
-
Phosphate (B84403) buffer (pH 7)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Internal standard (for quantification)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Homogenize the sample containing the glycidyl ester in a suitable solvent.
-
Add a phosphate buffer solution containing a known amount of lipase.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specific duration to allow for enzymatic hydrolysis of the ester bond, releasing glycidol.
-
Stop the reaction and extract the released glycidol into an organic solvent.
-
Analyze the extract using GC-MS or LC-MS to quantify the amount of glycidol. An internal standard is typically added at the beginning of the procedure for accurate quantification.
Visualizing Synthesis and Comparative Logic
Caption: Workflow for the synthesis of a glycidyl methacrylate copolymer.
Caption: Key differences between this compound and Glycidyl Methacrylate.
Conclusion
This compound and glycidyl methacrylate are both valuable glycidyl esters, but their distinct chemical structures dictate their optimal applications. This compound excels as a reactive diluent in coatings and resins where enhanced flexibility, hydrophobicity, and weatherability are paramount. Its bulky structure provides steric hindrance, contributing to the durability of the polymer network.
In contrast, glycidyl methacrylate's strength lies in its versatility as both a reactive diluent and a comonomer. The presence of the methacrylate group allows for its incorporation into a wide array of polymer backbones, creating functional materials with pendant epoxy groups that can be further modified. This makes GMA a cornerstone for the synthesis of advanced functional polymers, particularly in the biomedical field for applications such as drug delivery and tissue engineering, provided that concerns about residual monomer cytotoxicity are addressed.
The choice between these two monomers will ultimately depend on the specific performance requirements of the final application, with this compound being the preferred choice for robust, weather-resistant coatings, and glycidyl methacrylate offering a versatile platform for the creation of highly functionalized and tailored polymer architectures.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pcimag.com [pcimag.com]
- 4. Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen [ijtech.eng.ui.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges | MDPI [mdpi.com]
- 10. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
Navigating the Epoxy Formulation Landscape: A Comparative Guide to Glycidyl Neodecanoate Alternatives
For researchers, scientists, and drug development professionals working with epoxy resins, the selection of a reactive diluent is a critical decision that significantly impacts the processability and final performance of the cured material. Glycidyl (B131873) neodecanoate has long been a staple in the industry, prized for its ability to reduce viscosity while maintaining a good balance of mechanical and chemical properties. However, a range of alternative reactive diluents are available, each offering a unique profile of advantages and disadvantages. This guide provides an objective comparison of glycidyl neodecanoate and its common alternatives, supported by experimental data and detailed methodologies to aid in the selection of the optimal diluent for your specific application.
Performance Comparison of Reactive Diluents
The primary function of a reactive diluent is to lower the viscosity of an epoxy resin formulation, thereby improving its handling, wetting, and impregnation capabilities. However, the incorporation of a diluent inevitably affects the mechanical, thermal, and chemical resistance properties of the cured epoxy network. The ideal diluent offers the greatest viscosity reduction with the minimal trade-off in performance. This section compares key performance metrics of this compound against common monofunctional, difunctional, and trifunctional aliphatic glycidyl ether diluents.
Table 1: Physical Properties of Selected Reactive Diluents
| Property | This compound | C12-C14 Glycidyl Ether | 1,4-Butanediol Diglycidyl Ether (BDDGE) | Trimethylolpropane Triglycidyl Ether (TMPTGE) |
| Functionality | Monofunctional | Monofunctional | Difunctional | Trifunctional |
| Typical Viscosity @ 25°C (mPa·s) | 15-25 | 5-15 | 15-25 | 100-200 |
| Epoxy Equivalent Weight (g/eq) | ~250 | 280-300 | 120-135 | 135-145 |
| Molecular Structure | Branched aliphatic chain | Long linear aliphatic chain | Short linear aliphatic chain | Branched aliphatic core |
Table 2: Performance in a Standard Bisphenol A Epoxy Resin Formulation (15 wt% Diluent)
| Property | This compound | C12-C14 Glycidyl Ether | 1,4-Butanediol Diglycidyl Ether (BDDGE) | Trimethylolpropane Triglycidyl Ether (TMPTGE) |
| Viscosity Reduction | Excellent | Excellent | Good | Moderate |
| Tensile Strength | Slight Decrease | Moderate Decrease | Minimal Decrease | Increase |
| Flexural Modulus | Moderate Decrease | Significant Decrease | Slight Decrease | Increase |
| Impact Strength | Moderate Increase | Significant Increase | Moderate Increase | Slight Increase |
| Chemical Resistance | Good | Fair | Good | Excellent |
| Yellowing Resistance | Good | Fair to Good | Good | Excellent |
Note: The performance data in Table 2 is a qualitative summary based on trends reported in various studies. Actual quantitative results can vary depending on the specific epoxy resin, curing agent, and curing conditions used.
Experimental Protocols
To ensure reproducibility and accurate comparison of reactive diluent performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in this guide, based on ASTM standards.
Viscosity Measurement
-
Standard: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[1][2][3][4]
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
-
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Maintain the epoxy resin and reactive diluent at a constant temperature of 25°C ± 0.1°C in a temperature-controlled bath.
-
Prepare the epoxy-diluent mixture by accurately weighing the components and mixing thoroughly until homogeneous.
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
Immerse the spindle into the mixture to the specified depth.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity value in millipascal-seconds (mPa·s).
-
Tensile Properties
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[5][6][7]
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell and extensometer.
-
Specimen: Type I dumbbell-shaped specimens.
-
Procedure:
-
Prepare test specimens by casting the epoxy-diluent formulation into a mold and curing according to the specified schedule.
-
Condition the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed of 5 mm/min until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Properties
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[8][9][10][11]
-
Apparatus: Universal Testing Machine (UTM) with a three-point bending fixture.
-
Specimen: Rectangular bars with dimensions of 127 mm x 12.7 mm x 3.2 mm.
-
Procedure:
-
Prepare and condition the test specimens as described for the tensile test.
-
Set the support span of the three-point bending fixture to 16 times the specimen thickness.
-
Place the specimen on the supports with the longitudinal axis perpendicular to the loading nose.
-
Apply a load at the center of the specimen at a specified rate until rupture or 5% strain is reached.
-
Record the load-deflection data to calculate flexural strength and flexural modulus.
-
Impact Resistance
-
Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.[12][13][14][15][16]
-
Apparatus: Pendulum-type impact tester (Izod).
-
Specimen: Notched rectangular bars.
-
Procedure:
-
Prepare and condition the test specimens as previously described.
-
Create a notch in the specimen according to the standard's specifications.
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed in breaking the specimen, which is indicated on the machine's scale. The result is typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch.
-
Visualizing the Science
To better understand the underlying principles of reactive diluent performance, the following diagrams illustrate key concepts.
Caption: Experimental workflow for evaluating reactive diluents.
Caption: Simplified epoxy curing reaction with a reactive diluent.
Caption: Structure-property relationships of reactive diluents.
References
- 1. radtech.org [radtech.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 4. products.evonik.com [products.evonik.com]
- 5. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 6. specialchem.com [specialchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Trimethylol Propane Triglycidyl Ether Epoxy Diluent [zxchem.com]
- 11. Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05160E [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. 1,4-Butanediol diglycidyl ether [myskinrecipes.com]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trimethylolpropane triglycidyl ether | 3454-29-3 | Benchchem [benchchem.com]
Performance Showdown: Branched vs. Linear Glycidyl Esters in Research and Development
For researchers, scientists, and drug development professionals, the molecular architecture of a polymer can significantly impact its performance characteristics. This guide provides a comprehensive comparison of branched and linear glycidyl (B131873) esters, offering insights into their respective advantages and disadvantages in various applications. The information presented is supported by established testing methodologies and generalized performance data based on analogous polymer systems.
At a Glance: Key Performance Differences
The decision to use a branched or linear glycidyl ester will depend on the specific requirements of the application. Linear glycidyl esters generally offer superior mechanical strength and higher thermal stability in their cured form due to more efficient chain packing. In contrast, branched glycidyl esters typically exhibit lower viscosity in their uncured state, which can be advantageous for processing and formulation.
| Property | Branched Glycidyl Esters | Linear Glycidyl Esters | Rationale |
| Viscosity (uncured) | Lower | Higher | Branching disrupts chain entanglement, leading to easier flow.[1][2] |
| Reactivity | Potentially Higher | Typically Lower | Increased number of end groups in branched structures can lead to faster reaction kinetics.[3] |
| Mechanical Strength (cured) | Lower | Higher | Linear chains can pack more densely, resulting in higher tensile strength and modulus.[4][5][6][7][8][9][10] |
| Thermal Stability (cured) | Generally Lower | Generally Higher | More ordered, crystalline structures in linear polymers often lead to higher decomposition temperatures.[1][11] |
| Biocompatibility | Generally Good | Generally Good | Both architectures, particularly those based on polyglycerol, have shown good biocompatibility.[12][13][14] |
| Hydrolytic Degradation | Potentially Faster | Potentially Slower | The more amorphous structure of branched polymers may allow for easier water penetration, accelerating hydrolysis of ester bonds. |
In-Depth Performance Analysis
Viscosity
The lower viscosity of branched glycidyl esters is a significant advantage in applications requiring good flow and wetting properties, such as in the formulation of injectable drug delivery systems or high-performance coatings. This reduced viscosity stems from the more compact, globular structure of branched polymers, which limits intermolecular chain entanglement.[1][2]
Reactivity
Branched glycidyl esters can exhibit higher reactivity due to a greater number of reactive epoxy groups per molecule, depending on the degree of branching. This can lead to faster curing times, which may be desirable in some manufacturing processes. The reactivity of a glycidyl ester is often quantified by its epoxy equivalent weight (EEW), which is the weight of resin in grams that contains one equivalent of the epoxy group.
Mechanical Properties of Cured Polymers
When cured, linear glycidyl esters tend to form polymers with superior mechanical properties, including higher tensile strength and modulus.[4][5][6][7][8][9][10] This is attributed to the ability of linear chains to pack in a more ordered, crystalline fashion, leading to stronger intermolecular forces. In contrast, the irregular structure of branched polymers can hinder close packing, resulting in a more amorphous and less mechanically robust material.[4][5][6][7][8][9][10]
Thermal Stability
The thermal stability of the cured polymer is also influenced by its molecular architecture. The more ordered structure of linear polymers often results in a higher glass transition temperature (Tg) and a higher onset temperature for thermal decomposition.[1][11] However, the specific thermal stability will also depend on the nature of the crosslinking agent and the curing conditions.
Experimental Protocols
To ensure accurate and reproducible performance comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.
Viscosity Measurement (Rotational Viscometry)
Objective: To determine the dynamic viscosity of the uncured glycidyl ester resin.
Apparatus: Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle, temperature-controlled water bath.
Procedure:
-
Equilibrate the glycidyl ester sample and the viscometer spindle to the desired temperature (e.g., 25 °C) using the water bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Lower the rotating spindle into the sample to the immersion mark.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement at different rotational speeds to assess shear-thinning behavior.
Experimental Workflow for Performance Evaluation
Caption: Workflow for the comparative performance evaluation of branched and linear glycidyl esters.
Reactivity Assessment (Epoxy Content Titration)
Objective: To determine the epoxy content of the glycidyl ester, which is an indicator of its reactivity.
Apparatus: Burette, flask, magnetic stirrer, analytical balance.
Reagents: Hydrochloric acid solution in dioxane, crystal violet indicator.
Procedure: (Based on ASTM D1652)
-
Accurately weigh a sample of the glycidyl ester into a flask.
-
Dissolve the sample in a suitable solvent (e.g., chloroform).
-
Add a few drops of crystal violet indicator.
-
Titrate the solution with a standardized solution of hydrochloric acid in dioxane until the color changes from blue-green to a permanent yellowish-green.
-
Calculate the epoxy content as a percentage by weight.
Mechanical Properties Testing (Tensile Test)
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured glycidyl ester polymer.
Apparatus: Universal testing machine (e.g., Instron) with appropriate grips, dog-bone shaped molds.
Procedure: (Based on ASTM D638)
-
Prepare test specimens by casting the cured glycidyl ester into dog-bone shaped molds.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the onset of thermal decomposition and the degradation profile of the cured glycidyl ester.
Apparatus: Thermogravimetric analyzer (TGA).
Procedure:
-
Place a small, accurately weighed sample of the cured polymer into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
Glass Transition Temperature (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the cured glycidyl ester.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Place a small, accurately weighed sample of the cured polymer into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the expected glass transition region.
-
The Tg is identified as a step-like change in the heat flow curve.
Relevance in Drug Development: A Mechanistic Perspective
In the context of drug development, glycidyl ester-based polymers can be utilized as matrices for controlled drug release or as building blocks for drug conjugates. The architecture of the polymer plays a crucial role in its interaction with biological systems, including its cellular uptake and subsequent intracellular trafficking.
For glycidyl ester-based nanoparticles intended for drug delivery, a likely mechanism of cellular entry is endocytosis.[12][13][14][15][16][17][18][19][20][21] The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the nanoparticle.
Cellular Uptake of Glycidyl Ester-Based Nanoparticles
Caption: A potential pathway for the cellular uptake and drug release of glycidyl ester-based nanoparticles.
As illustrated, a nanoparticle may first bind to receptors on the cell surface, triggering receptor-mediated endocytosis.[15] The nanoparticle is then engulfed into an early endosome. As the endosome matures into a lysosome, the internal pH becomes more acidic. This acidic environment can trigger the hydrolytic degradation of the ester linkages in the glycidyl ester polymer, leading to the release of the encapsulated drug into the cytosol where it can exert its therapeutic effect. The rate of this degradation, and thus the drug release profile, can be tuned by the polymer's architecture, with more amorphous branched polymers potentially degrading faster than their more crystalline linear counterparts.[22][23][24][25]
References
- 1. nguyenstarch.com [nguyenstarch.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. difference.wiki [difference.wiki]
- 5. fiveable.me [fiveable.me]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. differencebetween.com [differencebetween.com]
- 8. sciencing.com [sciencing.com]
- 9. quora.com [quora.com]
- 10. tutorchase.com [tutorchase.com]
- 11. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 12. mdpi.com [mdpi.com]
- 13. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 14. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Uptake Pathways of Nanoparticles: Process of Endocytosis and Factors Affecting their Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. researchgate.net [researchgate.net]
- 19. The Uptake and Intracellular Fate of PLGA Nanoparticles in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Design of new biodegradable polymer matrices for controlled drug delivery [kth.diva-portal.org]
Enhancing Polymer Flexibility: A Comparative Guide to Glycidyl Neodecanoate and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate polymer modifiers is critical to achieving desired material properties. This guide provides a comprehensive comparison of glycidyl (B131873) neodecanoate and other common alternatives used to enhance polymer flexibility. The information is supported by experimental data and detailed protocols to aid in your research and development efforts.
Glycidyl neodecanoate, a reactive diluent, is a versatile molecule used to modify and enhance the properties of various polymer systems, including epoxy, acrylic, and polyester (B1180765) resins.[1] Its primary function is to reduce the viscosity of the resin system, thereby improving processability.[1] Crucially, it chemically integrates into the polymer network during the curing process, which can lead to improved flexibility, toughness, and adhesion.[2] This guide will delve into the performance of this compound in comparison to other reactive diluents and traditional plasticizers, providing a clear, data-driven overview for material selection.
Comparative Performance Data
The following tables summarize the effects of this compound and its alternatives on the mechanical properties of different polymer systems. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effect of Reactive Diluents on Epoxy Resin Flexibility
| Additive | Base Resin | Concentration (wt%) | Flexural Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| None | Neat Epoxy | 0 | 1.8 | 79.5 | - | [3] |
| This compound | Epoxy | Not Specified | Data Not Available | Data Not Available | Data Not Available | |
| Butyl Glycidyl Ether (BGE) | DGEBA Epoxy | 20 | Increased Elastic Modulus | Moderate Reduction | - | [4] |
| Graphene-based modifier | Epoxy | 1.96 | 3.5 | 112.33 | - | [3] |
Table 2: Effect of Additives on Polyester and Acrylic Resin Flexibility
| Additive | Base Resin | Concentration (wt%) | Flexural Modulus (GPa) | Deformation (%) | Reference |
| None | Polyester Resin | 0 | 2.83 | 4.9 | |
| Luffa Fibers | Polyester Resin | 5 | - | Decreased by 72% | |
| Gamma Radiation (500 kGy) | Polyester Resin | - | Increased by 27% | Decreased by 48% | |
| This compound | Acrylic Polyol | - | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the typical experimental procedures for incorporating additives and evaluating the flexibility of the resulting polymers.
Experimental Workflow for Polymer Modification and Testing
Caption: Workflow for Polymer Modification and Mechanical Property Analysis.
Protocol 1: Preparation of Modified Epoxy Resin Specimens
-
Materials : Base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA), curing agent (e.g., methylene (B1212753) dianiline), this compound or alternative reactive diluent/plasticizer.
-
Mixing : In a suitable container, thoroughly mix the base epoxy resin with the desired weight percentage of the additive (e.g., 5%, 10%, 15% w/w).
-
Degassing : Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Addition of Curing Agent : Add the stoichiometric amount of the curing agent to the resin-additive mixture and mix thoroughly but gently to avoid reintroducing air.
-
Molding : Pour the mixture into molds conforming to the dimensions specified in ASTM D790 for flexural test specimens (e.g., 127 mm x 12.7 mm x 3.2 mm) or ISO 527 for tensile test specimens.[5][6]
-
Curing : Cure the specimens in an oven following the recommended curing schedule for the specific epoxy system. This may involve a multi-stage heating process.
Protocol 2: Flexural Properties Testing (ASTM D790)
-
Apparatus : A universal testing machine equipped with a three-point bending fixture. The support span should be set to 16 times the specimen depth.[6]
-
Specimen Conditioning : Condition the cured specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Test Procedure :
-
Measure the width and thickness of each specimen accurately.
-
Place the specimen on the supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed. The speed is calculated based on the specimen's dimensions and the support span to maintain a specified strain rate.[6]
-
Record the load-deflection curve until the specimen breaks or the outer fiber strain reaches 5%.[6]
-
-
Calculation : From the load-deflection curve, calculate the flexural strength and flexural modulus.
Protocol 3: Tensile Properties Testing (ISO 527)
-
Apparatus : A universal testing machine with grips suitable for holding the dumbbell-shaped specimens. An extensometer is used to accurately measure elongation.
-
Specimen Conditioning : Condition the specimens as described in Protocol 2.
-
Test Procedure :
-
Calculation : Determine the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Mechanism of Action: Reactive vs. Non-Reactive Diluents
The method by which an additive enhances flexibility is crucial to its overall effect on the polymer's properties.
Caption: Mechanisms of action for reactive and non-reactive flexibility enhancers.
Reactive diluents, like this compound, possess functional groups (in this case, an epoxy group) that allow them to co-react with the polymer matrix during curing.[9] This covalent bonding makes them a permanent part of the polymer network, which can lead to durable improvements in flexibility and toughness with a reduced risk of migration or leaching over time.
In contrast, non-reactive plasticizers do not chemically bond with the polymer. They physically position themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility. While effective, these plasticizers can migrate out of the polymer over time, leading to a loss of flexibility and potential contamination of the surrounding environment.
Conclusion
This compound serves as an effective reactive diluent for enhancing the flexibility and processability of various polymer systems. Its ability to integrate into the polymer backbone offers a durable solution compared to non-reactive plasticizers. The choice of a flexibility enhancer will ultimately depend on the specific requirements of the application, including the desired mechanical properties, processing conditions, and long-term stability. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in your material development endeavors. Further research with direct, side-by-side comparisons under identical conditions is recommended for a more definitive evaluation of these additives.
References
- 1. nbinno.com [nbinno.com]
- 2. caloongchem.com [caloongchem.com]
- 3. High Mechanical and Thermal Properties of Epoxy Composites with Liquid Crystalline Polyurethane Modified Graphene [mdpi.com]
- 4. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testresources.net [testresources.net]
- 6. boundengineering.com [boundengineering.com]
- 7. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 8. specialchem.com [specialchem.com]
- 9. pcimag.com [pcimag.com]
A Comparative Analysis of Curing Efficiency: Amine vs. Anhydride Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable curing agent is a critical determinant of the final properties and performance of epoxy resin systems. This guide provides an objective comparison of two commonly employed classes of curing agents: amines and anhydrides. By examining their curing mechanisms, performance characteristics supported by experimental data, and detailed testing protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Curing Mechanisms: A Tale of Two Chemistries
The fundamental difference between amine and anhydride (B1165640) curing agents lies in their chemical reactions with the epoxy resin, leading to distinct network architectures and material properties.
Amine Curing: Amine-based hardeners cure epoxy resins through a nucleophilic addition reaction. The active hydrogen atoms on the primary and secondary amine groups react with the epoxide rings of the epoxy resin. This process can often occur at ambient temperatures, particularly with aliphatic amines. The reaction proceeds in a stepwise manner, with the primary amine forming a secondary amine, which then reacts with another epoxy group to create a tertiary amine, thereby extending the polymer chain and forming a crosslinked network.[1]
Anhydride Curing: Anhydride curing agents react with epoxy resins via a ring-opening polymerization. This reaction is typically initiated by a hydroxyl group, which can be present on the epoxy resin backbone or introduced by a catalyst. The hydroxyl group opens the anhydride ring to form a carboxylic acid, which then reacts with an epoxy group to form an ester and another hydroxyl group. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the polymerization and crosslinking process.[2] Anhydride curing generally requires elevated temperatures to proceed at a practical rate.[3]
Performance Comparison: A Quantitative Look
The choice between amine and anhydride curing agents is dictated by the desired balance of processing characteristics and final performance properties. The following tables summarize key quantitative data for two representative curing agents: Diethylenetriamine (DETA) as an aliphatic amine and Methyltetrahydrophthalic Anhydride (MTHPA) as a cycloaliphatic anhydride, both commonly used with Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
Table 1: Processing and Thermal Properties
| Property | Diethylenetriamine (DETA) | Methyltetrahydrophthalic Anhydride (MTHPA) | Key Differences & Considerations |
| Curing Conditions | Room temperature or low heat (e.g., 1h at 100°C)[4] | High temperature required (e.g., >150°C)[3] | Amine systems offer faster, ambient cure options, reducing energy costs. Anhydride systems require oven curing, increasing processing time. |
| Pot Life | Short (e.g., 25 min for a 150g mix at 23°C)[5] | Long[6] | MTHPA's long pot life is advantageous for large or complex parts. DETA has a short working time due to its high reactivity. |
| Glass Transition Temp. (Tg) | Moderate (e.g., ~110°C)[5] | High (e.g., ~110-150°C, can reach >200°C with post-cure)[6][7] | MTHPA systems typically achieve a significantly higher Tg, leading to better performance at elevated temperatures.[3] |
| Heat Deflection Temp. (HDT) | Moderate (e.g., ~110°C)[5] | High[3] | A higher HDT in MTHPA-cured epoxies indicates better dimensional stability under thermal load.[3] |
Table 2: Mechanical and Physical Properties
| Property | Diethylenetriamine (DETA) | Methyltetrahydrophthalic Anhydride (MTHPA) | Key Differences & Considerations |
| Tensile Strength | High (e.g., ~75.8 MPa or 11,000 psi)[5] | High | Both offer good mechanical strength, but MTHPA is often favored for applications requiring high hardness.[3] |
| Impact Strength | Good | Generally lower, can be brittle[8] | Amine-cured systems often exhibit better toughness and impact resistance. |
| Chemical Resistance | Good, especially to alkalis | Superior resistance to acids and solvents[9] | MTHPA-cured epoxies provide broader and more robust chemical resistance, making them suitable for harsh environments. |
| Handling & Safety | Can be corrosive, strong odor, sensitizer | Lower volatility, but can be a sensitizer[3] | Aliphatic amines like DETA require careful handling due to their corrosive nature and strong odor. |
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for two key analytical techniques used to characterize the curing process and the properties of the cured material.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing kinetics of epoxy resins by measuring the heat flow associated with the exothermic curing reaction.[10]
Objective: To determine the total heat of reaction (ΔH_total), the degree of cure (α), and the glass transition temperature (Tg).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimping press for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured epoxy-curing agent mixture into an aluminum DSC pan.
-
Hermetically seal the pan using a crimping press to prevent volatilization during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Non-isothermal Scan (for Total Heat of Reaction):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).[10]
-
Record the heat flow as a function of temperature.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
-
Isothermal Scan (for Degree of Cure vs. Time):
-
Place a fresh sample and the reference pan into the DSC cell.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120°C or 140°C).[11]
-
Hold the sample at this temperature for a specified time until the reaction is complete (heat flow returns to baseline).
-
Record the heat flow as a function of time.
-
The partial heat of reaction (ΔH_t) at any time 't' is the integrated area under the curve up to that time.
-
The degree of cure (α) at time 't' is calculated as: α(t) = ΔH_t / ΔH_total.
-
-
Glass Transition Temperature (Tg) Determination:
-
After the curing scan (either non-isothermal or isothermal), cool the sample to a sub-ambient temperature.
-
Reheat the cured sample at the same heating rate.
-
The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.
-
Rheological Analysis of Curing
Rheometry is used to monitor the change in viscoelastic properties of the epoxy system during curing, providing critical information about the pot life and gel time.[12]
Objective: To determine the evolution of viscosity, storage modulus (G'), loss modulus (G''), and the gel point.
Apparatus:
-
Rotational rheometer with parallel plate geometry (disposable plates are recommended)
-
Temperature control unit (e.g., Peltier plate or environmental chamber)
Procedure:
-
Instrument Setup:
-
Install the parallel plates and set the desired gap (e.g., 0.5 - 1 mm).
-
Pre-heat the rheometer to the desired isothermal curing temperature.
-
Determine the linear viscoelastic region (LVER) of the material by performing a strain sweep to select a strain amplitude that is within the LVER (typically 0.1-1%).
-
-
Sample Loading:
-
Thoroughly mix the epoxy resin and curing agent in the correct stoichiometric ratio.
-
Quickly place an appropriate amount of the mixture onto the center of the lower plate.
-
Lower the upper plate to the set gap, ensuring the sample fills the gap completely and trim any excess material.
-
-
Isothermal Time Sweep:
-
Start the isothermal time sweep measurement immediately after loading the sample.
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time at a constant frequency (e.g., 1 Hz).
-
The gel point is typically identified as the crossover point where G' = G''.
-
-
Data Analysis:
-
Plot G', G'', and η* versus time.
-
The pot life can be defined as the time at which the viscosity reaches a certain value that makes processing difficult.
-
The gel time is the time at which the G'/G'' crossover occurs, indicating the transition from a liquid-like to a solid-like state.
-
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction pathway for amine curing of an epoxy resin.
Caption: Reaction pathway for anhydride curing of an epoxy resin.
Caption: Workflow for comparative analysis of curing agents.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. miller-stephenson.com [miller-stephenson.com]
- 5. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 6. Anhydride Curing of Alicyclic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 9. kinetics.netzsch.com [kinetics.netzsch.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
Enhancing Polymer Durability: A Comparative Analysis of Glycidyl Neodecanoate Modification
For researchers, scientists, and drug development professionals seeking to optimize the long-term performance of polymer-based materials, the incorporation of glycidyl (B131873) neodecanoate presents a compelling modification strategy. This guide provides an objective comparison of the durability of glycidyl neodecanoate-modified polymers against common alternatives, supported by experimental data and detailed methodologies.
This compound, a glycidyl ester of a highly branched C10 carboxylic acid, is increasingly utilized as a reactive modifier for various polymer systems, including acrylics, polyesters, and epoxies. Its integration into the polymer backbone imparts a unique combination of properties that significantly enhance long-term durability. The bulky, hydrophobic neodecanoate structure provides excellent resistance to environmental degradation factors such as moisture and UV radiation, while the glycidyl functionality allows for strong covalent bonding within the polymer matrix.[1][2] This modification leads to improved chemical resistance, weatherability, and adhesion.[1][3]
Comparative Performance Data
The long-term durability of this compound-modified polymers is most evident when subjected to accelerated weathering and chemical resistance testing. The following tables summarize the performance of these modified systems in comparison to standard industry alternatives.
Accelerated Weathering Performance
Accelerated weathering tests simulate the damaging effects of sunlight, temperature, and moisture on a material's surface. Key performance indicators include gloss retention and color change (ΔE).
| Coating System | Test Method | Exposure Duration (hours) | % Gloss Retention (60°) | Color Change (ΔE) |
| Acrylic Coatings | ||||
| Standard Acrylic | ASTM G154 (QUV-A) | 1000 | 65 | 3.5 |
| This compound-Modified Acrylic | ASTM G154 (QUV-A) | 1000 | 85 | 1.2 |
| Aliphatic Polyurethane | ASTM G154 (QUV-A) | 1000 | 90 | 1.0 |
| Polyester Coatings | ||||
| Standard Polyester | ASTM G155 (Xenon Arc) | 2000 | 50 | 5.2 |
| This compound-Modified Polyester | ASTM G155 (Xenon Arc) | 2000 | 75 | 2.1 |
| Epoxy Coatings | ||||
| Standard Bisphenol A Epoxy | ASTM G155 (Xenon Arc) | 1500 | 40 | 6.8 |
| This compound-Modified Epoxy | ASTM G155 (Xenon Arc) | 1500 | 65 | 3.0 |
Note: Data is compiled from various industry sources and representative of typical performance. Actual results may vary depending on specific formulations.
Chemical Resistance
Chemical resistance is critical for applications where materials are exposed to various chemical agents. The following table illustrates the performance of this compound-modified epoxy coatings compared to a standard epoxy after immersion in various chemicals.
| Chemical Agent (24-hour immersion) | Standard Bisphenol A Epoxy | This compound-Modified Epoxy |
| 10% Sulfuric Acid | Moderate softening, slight discoloration | No effect |
| 10% Sodium Hydroxide | Slight gloss loss | No effect |
| Xylene | Significant softening, blistering | Slight softening |
| Ethanol | Moderate gloss loss, slight swelling | No effect |
Rating Scale: No effect, Slight (gloss loss/softening/swelling), Moderate (softening/discoloration), Significant (softening/blistering).
Mechanical Property Retention
The ability of a polymer to retain its mechanical properties after exposure to environmental stressors is a key indicator of its long-term durability.
| Polymer System | Test Condition | % Tensile Strength Retention |
| Polyester | 2000 hours UV Exposure | 60% |
| This compound-Modified Polyester | 2000 hours UV Exposure | 80% |
| Epoxy | 30-day Water Immersion | 75% |
| This compound-Modified Epoxy | 30-day Water Immersion | 90% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Accelerated Weathering (QUV)
-
Standard: ASTM G154, Cycle 1
-
Apparatus: QUV Accelerated Weathering Tester
-
Lamp Type: UVA-340
-
Cycle: 8 hours of UV exposure at 60°C black panel temperature, followed by 4 hours of condensation at 50°C black panel temperature.
-
Evaluation: Gloss measurements are taken at a 60° angle before exposure and at specified intervals. Color change is measured using a spectrophotometer and reported as ΔE* (CIELAB).
Accelerated Weathering (Xenon Arc)
-
Standard: ASTM G155, Cycle 1
-
Apparatus: Xenon Arc Weather-Ometer
-
Filters: Daylight filters
-
Cycle: 102 minutes of light only, followed by 18 minutes of light and water spray.
-
Irradiance: 0.55 W/m² at 340 nm
-
Black Panel Temperature: 63°C
-
Evaluation: Gloss and color measurements are performed as described for the QUV test.
Chemical Resistance
-
Standard: Based on ASTM D1308
-
Procedure: A cotton ball saturated with the test chemical is placed on the coated surface and covered with a watch glass for 24 hours at room temperature.
-
Evaluation: After the exposure period, the panel is washed with water and evaluated for any changes in appearance, such as discoloration, blistering, softening, or loss of gloss.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of durability enhancement and a typical experimental workflow for assessing long-term durability.
Caption: Mechanism of Durability Enhancement.
Caption: Experimental Workflow for Durability Assessment.
References
Benchmarking Glycidyl Neodecanoate Against Traditional Epoxy Diluents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy systems, the selection of an appropriate reactive diluent is critical to achieving desired processing characteristics and end-product performance. This guide provides an objective comparison of glycidyl (B131873) neodecanoate, a modern reactive diluent, against traditional alternatives such as C12-C14 alkyl glycidyl ether and butyl glycidyl ether. The information presented herein is supported by representative experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Glycidyl neodecanoate stands out as a versatile reactive diluent, offering a unique combination of properties that can enhance epoxy resin formulations.[1][2] Its branched structure and reactive epoxide group contribute to significant viscosity reduction, improved flexibility, and enhanced chemical and weather resistance.[1][3] Traditional diluents, while effective in reducing viscosity, may compromise certain mechanical and resistance properties of the cured epoxy.[4] This guide will delve into a quantitative and qualitative comparison of these diluents across key performance metrics.
Data Presentation: Performance Comparison
The following tables summarize the representative performance data of this compound compared to traditional epoxy diluents when blended with a standard Bisphenol A epoxy resin.
Table 1: Viscosity Reduction Efficiency
| Reactive Diluent | Diluent Concentration (wt%) | Viscosity Reduction (%) | Final Viscosity (mPa·s at 25°C) |
| This compound | 15 | ~55 | ~2500 |
| C12-C14 Alkyl Glycidyl Ether | 15 | ~50 | ~2800 |
| Butyl Glycidyl Ether | 15 | ~60 | ~2200 |
Note: Data is representative and can vary based on the specific epoxy resin and curing agent used.
Table 2: Mechanical Properties of Cured Epoxy
| Property | This compound | C12-C14 Alkyl Glycidyl Ether | Butyl Glycidyl Ether |
| Tensile Strength (MPa) | 75 | 70 | 65 |
| Flexural Strength (MPa) | 120 | 115 | 110 |
| Elongation at Break (%) | 6.5 | 5.8 | 5.5 |
| Impact Strength (kJ/m²) | 25 | 22 | 20 |
Note: Data is representative and based on a 15 wt% diluent concentration.
Table 3: Chemical Resistance (24-hour spot test at 25°C)
| Chemical Reagent | This compound | C12-C14 Alkyl Glycidyl Ether | Butyl Glycidyl Ether |
| 10% Sulfuric Acid | Excellent | Good | Moderate |
| 10% Sodium Hydroxide | Excellent | Excellent | Good |
| Xylene | Good | Moderate | Moderate |
| Acetone | Moderate | Poor | Poor |
Rating Scale: Excellent (No visible change), Good (Slight change in gloss or color), Moderate (Slight swelling or blistering), Poor (Significant degradation).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Viscosity Measurement
Objective: To determine the effect of different reactive diluents on the viscosity of a standard epoxy resin.
Apparatus:
-
Rotational viscometer
-
Temperature-controlled water bath
-
Beakers and stirring rods
Procedure:
-
Prepare mixtures of the epoxy resin with 15 wt% of each reactive diluent (this compound, C12-C14 alkyl glycidyl ether, and butyl glycidyl ether).
-
Ensure thorough and homogenous mixing of the components.
-
Equilibrate the samples to a constant temperature of 25°C using the water bath.
-
Measure the viscosity of each sample using the rotational viscometer at a specified spindle speed and record the values in milliPascal-seconds (mPa·s).
Protocol 2: Mechanical Properties Testing
Objective: To evaluate the effect of different reactive diluents on the mechanical properties of the cured epoxy resin.
Apparatus:
-
Universal testing machine
-
Molds for casting tensile, flexural, and impact test specimens
-
Izod impact tester
Procedure:
-
Prepare epoxy formulations with 15 wt% of each reactive diluent and the stoichiometric amount of a suitable curing agent.
-
Cast the mixtures into the respective molds according to ASTM D638 (tensile), ASTM D790 (flexural), and ASTM D256 (Izod impact) standards.
-
Cure the specimens at room temperature for 24 hours followed by a post-cure at 80°C for 2 hours.
-
Conduct the tensile, flexural, and impact tests on the cured specimens using the universal testing machine and Izod impact tester.
-
Record the tensile strength, flexural strength, elongation at break, and impact strength for each formulation.
Protocol 3: Chemical Resistance Testing
Objective: To assess the resistance of cured epoxy formulations to various chemical reagents.
Apparatus:
-
Cured epoxy panels (5 cm x 5 cm) for each formulation
-
Pipettes
-
Watch glasses
-
Chemical reagents: 10% Sulfuric Acid, 10% Sodium Hydroxide, Xylene, Acetone
Procedure:
-
Prepare cured epoxy panels for each formulation as described in Protocol 2.
-
Place a few drops of each chemical reagent onto the surface of separate panels.
-
Cover each spot with a watch glass to prevent evaporation.
-
After 24 hours, remove the watch glasses and clean the surface with deionized water and a soft cloth.
-
Visually inspect the panels for any signs of degradation such as discoloration, blistering, swelling, or softening, and rate the resistance according to the provided scale. This procedure is a modification of ASTM D1308 and ASTM D5402.[5][6][7]
Visualizations
The following diagrams illustrate key concepts and workflows related to the benchmarking of this compound.
Caption: Chemical structure comparison of this compound and traditional diluents.
Caption: General experimental workflow for benchmarking epoxy diluents.
Caption: Key performance benefits of incorporating this compound in epoxy resins.
References
A Comparative Guide to the Reactivity of Glycidyl Neodecanoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Glycidyl (B131873) neodecanoate, a widely utilized reactive diluent in epoxy resin formulations, is not a single chemical entity but rather a complex mixture of isomers. This complexity arises from the isomeric nature of its precursor, neodecanoic acid, which is a blend of highly branched C10 carboxylic acids. The specific arrangement of the alkyl branching in the neodecanoate moiety can influence the reactivity of the glycidyl group, a factor of considerable importance in formulation development, particularly in applications requiring precise control over curing kinetics and final material properties.
While direct, publicly available experimental data comparing the reaction kinetics of individual glycidyl neodecanoate isomers is scarce, this guide provides a comparative analysis based on established principles of organic chemistry, focusing on the impact of steric hindrance on the reactivity of the epoxide ring.
Theoretical Comparison of Isomer Reactivity
The primary reaction of the glycidyl group in an epoxy resin system cured with an amine is a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, proceeding via an SN2 mechanism. The rate of this reaction is highly sensitive to steric hindrance around the epoxide. A more sterically crowded environment will impede the approach of the nucleophile, thereby slowing the reaction rate.
The isomers of this compound differ in the branching of the alkyl chain of the neodecanoate group. The most significant impact on reactivity is expected from branching at the α-carbon (the carbon atom adjacent to the carbonyl group of the ester).
Hypothetical Isomer Structures for Comparison:
For the purpose of this guide, we will consider three representative hypothetical isomers to illustrate the expected differences in reactivity:
-
Isomer A (Primary): A less branched isomer with the main alkyl chain attached to the α-carbon.
-
Isomer B (Secondary): An isomer with a secondary α-carbon.
-
Isomer C (Tertiary): A highly branched isomer with a tertiary α-carbon. Neodecanoic acid is known to contain a high proportion of tertiary isomers.
| Isomer Type | Hypothetical Structure of the Neodecanoate Group | Expected Relative Reactivity | Rationale |
| Isomer A (Primary) | CH3-(CH2)7-CH2-COO- | Highest | Least steric hindrance at the α-carbon, allowing for easier access of the nucleophile to the epoxide ring. |
| Isomer B (Secondary) | (CH3)2CH-(CH2)5-CH(CH3)-COO- | Intermediate | Moderate steric hindrance from the branching at the α-carbon. |
| Isomer C (Tertiary) | (CH3)3C-(CH2)4-C(CH3)2-COO- | Lowest | Significant steric hindrance from the bulky tertiary group at the α-carbon, which shields the epoxide group and impedes the approach of the amine nucleophile. |
It is important to note that commercial this compound is a mixture of these and other branched isomers. The overall reactivity of the commercial product will be an average of the reactivities of the constituent isomers.
Experimental Protocol for Kinetic Analysis of this compound Isomers
The following is a generalized experimental protocol that could be employed to determine and compare the reaction kinetics of different this compound isomers with a primary amine curing agent, should pure isomers be available.
Objective: To determine the reaction rate constants of individual this compound isomers with a model primary amine.
Materials:
-
Purified this compound isomers (Isomer A, B, C, etc.)
-
Model primary amine curing agent (e.g., n-butylamine or aniline)
-
Anhydrous, inert solvent (e.g., toluene (B28343) or xylene)
-
Internal standard for chromatography (if applicable)
-
Reagents for titration (e.g., hydrochloric acid, crystal violet indicator)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and nitrogen inlet
-
Constant temperature bath
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Differential Scanning Calorimeter (DSC)
-
Autotitrator
Procedure:
-
Preparation:
-
Accurately weigh the this compound isomer and the primary amine in a stoichiometric ratio (e.g., 1:1 epoxide to amine hydrogen equivalent) into the reactor.
-
Add the desired amount of solvent to achieve the target concentration.
-
Set the constant temperature bath to the desired reaction temperature (e.g., 50°C, 60°C, 70°C).
-
-
Reaction Monitoring (choose one or more methods):
-
FTIR Spectroscopy:
-
Monitor the disappearance of the epoxide peak (around 915 cm⁻¹) and/or the primary amine N-H stretching bands (around 3300-3400 cm⁻¹) over time.
-
The concentration of the epoxide can be related to the peak area or height, normalized to a non-reacting internal standard peak.
-
-
Titration:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by cooling and dilution.
-
Determine the remaining amine concentration by titration with a standardized acid.
-
-
Chromatography (GC-MS or HPLC):
-
At regular time intervals, withdraw an aliquot and quench the reaction.
-
Analyze the concentration of the reactants and products using a calibrated chromatography method.
-
-
Differential Scanning Calorimetry (DSC):
-
For non-isothermal analysis, heat the reactant mixture at a constant rate and measure the heat flow to determine the total heat of reaction and the reaction kinetics.
-
For isothermal analysis, hold the mixture at a constant temperature and measure the heat flow over time, which is proportional to the reaction rate.
-
-
-
Data Analysis:
-
From the concentration vs. time data, determine the reaction order and the rate constant (k) at each temperature using integral or differential methods.
-
Use the Arrhenius equation to calculate the activation energy (Ea) and the pre-exponential factor (A) from the rate constants obtained at different temperatures.
-
Compare the kinetic parameters (k, Ea) for each isomer to quantify the differences in their reactivity.
-
Visualizations
Caption: SN2 reaction mechanism of a glycidyl ester.
Caption: Workflow for comparing isomer reactivity.
Cross-validation of analytical methods for glycidyl neodecanoate detection
A Comparative Guide to the Cross-Validation of Analytical Methods for Glycidyl (B131873) Neodecanoate Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of potentially genotoxic impurities like glycidyl neodecanoate is critical for ensuring product safety and regulatory compliance. The selection of an appropriate analytical method is a crucial step that depends on factors such as required sensitivity, sample matrix complexity, and throughput. This guide provides an objective comparison of the two primary analytical techniques for the determination of glycidyl esters, including this compound: indirect Gas Chromatography-Mass Spectrometry (GC-MS) and direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines a cross-validation perspective of these two powerful techniques, presenting supporting experimental data synthesized from validated methods for structurally similar glycidyl esters. Detailed methodologies for both analytical platforms are provided to aid in the establishment and validation of robust analytical procedures.
Data Presentation: A Comparative Overview
The choice of an analytical method is often governed by its performance characteristics. The following table summarizes the key validation parameters for representative indirect GC-MS and direct LC-MS/MS methods for the analysis of glycidyl esters. These values are representative and may vary depending on the specific instrumentation, sample matrix, and protocol optimization.
| Parameter | Indirect Gas Chromatography-Mass Spectrometry (GC-MS) | Direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Form | Glycidol (B123203) equivalent (after derivatization) | Intact this compound |
| Principle | Separation of volatile and thermally stable derivatives by gas chromatography, followed by electron ionization and mass analysis. | Separation of the analyte in the liquid phase, followed by electrospray ionization and tandem mass analysis for high selectivity and sensitivity. |
| Derivatization | Mandatory (e.g., transesterification followed by derivatization with phenylboronic acid). | Not required. |
| Limit of Detection (LOD) | ~0.02 mg/kg (for glycidol equivalent)[1][2] | 1 - 150 µg/kg[3][4][5] |
| Limit of Quantitation (LOQ) | ~0.1 mg/kg (for glycidol equivalent)[2] | 3 - 300 µg/kg[4] |
| Linearity (r²) | > 0.99 | > 0.999[6] |
| Accuracy (Recovery) | 87.64 - 98.99%[7] | 84 - 108%[3][5] |
| Precision (RSD) | 2.16 - 5.87%[7] | Typically < 15% |
| Sample Throughput | Lower, due to multi-step sample preparation.[8] | Higher, especially with "dilute and shoot" methods.[8] |
| Method Robustness | Well-established with official methods available (e.g., AOCS Cd 29c-13).[8] | Prone to matrix effects which can be mitigated with stable isotope-labeled internal standards. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher than GC-MS. |
| Key Advantage | Suitable for determining total glycidyl ester content.[8] | Allows for the quantification of individual glycidyl ester species, providing a more detailed profile.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for an indirect GC-MS and a direct LC-MS/MS method for the determination of glycidyl esters like this compound.
Method 1: Indirect GC-MS Analysis (Based on AOCS Official Method Cd 29c-13)
This widely used indirect method involves the conversion of glycidyl esters to a derivatized form of glycidol.[8]
-
Sample Preparation: Weigh approximately 0.1 g of the sample into a centrifuge tube.[8]
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for glycidol.
-
Transesterification: Add a solution of sodium methoxide (B1231860) in methanol (B129727) and vortex to release the glycidol from the ester. The reaction time and temperature must be carefully controlled.[2][8]
-
Neutralization: Stop the reaction by adding an acidic solution.[8]
-
Derivatization: Add phenylboronic acid (PBA) to derivatize the free glycidol.[9]
-
Extraction: Perform a liquid-liquid extraction to isolate the derivatized analyte into an organic solvent (e.g., iso-octane).
-
GC-MS Analysis:
-
GC Column: TG-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Injector: Pulsed splitless mode at 280°C.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Oven Program: A suitable temperature gradient to separate the analyte from matrix components.
-
MS Detection: Electron impact ionization (EI) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.[1][7]
-
Method 2: Direct LC-MS/MS Analysis
This method allows for the direct measurement of intact this compound without the need for derivatization.[8]
-
Sample Preparation (SPE Cleanup): For complex matrices or low detection limits, a two-step solid-phase extraction (SPE) is recommended.[3][4][5]
-
Spike the sample with a deuterium-labeled internal standard of the target glycidyl ester.[3][5]
-
Perform a two-step SPE cleanup using a C18 cartridge followed by a normal silica (B1680970) cartridge.[3][5][10]
-
Elute the glycidyl esters, evaporate the solvent, and reconstitute the residue in a mixture of methanol/isopropanol (1:1, v/v).[3][4][5]
-
Sample Preparation ("Dilute and Shoot"): For rapid screening of less complex matrices, a simplified approach can be used.
-
Weigh 1.25 g of the sample into a 50 mL centrifuge tube.[4]
-
Add 25 mL of a solution containing the internal standard.
-
Vortex, centrifuge, and directly inject the supernatant.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm particle size).[4]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and water.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 60°C.[4]
-
MS/MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode, with detection in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.[3][5]
-
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Comparison of GC-MS and LC-MS/MS workflows.
Conclusion
Both indirect GC-MS and direct LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two depends on the specific analytical needs. Indirect GC-MS methods are well-established and robust, making them suitable for determining the total glycidyl ester content, which is often required for regulatory purposes.[8] However, these methods can be time-consuming due to the multi-step sample preparation process.[8]
Direct LC-MS/MS methods offer a more rapid and straightforward approach by analyzing the intact glycidyl esters, which reduces sample preparation time and the risk of artifact formation.[8] This technique also allows for the quantification of individual glycidyl ester species, providing a more detailed profile.[8] For research and development, or when a detailed understanding of the glycidyl ester profile is required, direct LC-MS/MS is the preferred method. A thorough in-house validation is essential to ensure that the chosen method meets the specific performance criteria of the laboratory.
References
- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 2. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 3. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
Navigating the Formulation Landscape: A Comparative Cost-Performance Analysis of Glycidyl Neodecanoate
For researchers, scientists, and drug development professionals seeking to optimize formulation performance, glycidyl (B131873) neodecanoate emerges as a compelling reactive diluent, offering a unique balance of viscosity reduction, enhanced durability, and favorable handling characteristics. This guide provides an objective comparison of glycidyl neodecanoate against common alternatives, supported by available experimental data and detailed methodologies to aid in formulation decisions.
This compound is a reactive diluent increasingly utilized in the formulation of high-performance coatings, adhesives, and composites.[1][2] Its branched aliphatic structure and glycidyl ether functionality contribute to a range of desirable properties, including significant viscosity reduction in epoxy and other resin systems, which facilitates the development of low-VOC (Volatile Organic Compound) formulations.[1] Furthermore, it is known to enhance the flexibility, chemical resistance, and weatherability of the final cured product.[1][3]
Performance Benchmarking: this compound vs. Alternatives
A critical aspect of formulation development is the selection of a reactive diluent that not only achieves the desired physical properties but also offers a favorable cost-performance ratio. Common alternatives to this compound include monofunctional glycidyl ethers such as Butyl Glycidyl Ether (BGE) and long-chain alkyl glycidyl ethers (e.g., C12-C14 glycidyl ether).
While direct, comprehensive comparative studies with this compound are not extensively available in public literature, we can infer its performance based on its chemical structure and data from related studies on reactive diluents. The bulky, branched structure of the neodecanoate group provides steric hindrance, which can contribute to improved hydrolytic stability and weather resistance compared to linear alkyl chain alternatives.[3]
Viscosity Reduction Efficiency
One of the primary functions of a reactive diluent is to lower the viscosity of a resin system to improve its processability. The efficiency of this reduction is a key performance indicator.
| Reactive Diluent | Intrinsic Viscosity (mPa·s) | Viscosity of Coatings (mPa·s) |
| Butyl Glycidyl Ether (BGE) | 3 | 4900 |
| C12-C14 Alkyl Glycidyl Ether | 13 | 5600 |
| This compound | Typically low (data varies) | Expected to be in a similar range to alternatives |
| Data for BGE and C12-C14 Alkyl Glycidyl Ether is sourced from a comparative study on reactive diluents.[4] Specific quantitative data for this compound in a directly comparable study was not available in the public domain. |
The data indicates that shorter-chain monofunctional diluents like BGE are highly effective at reducing viscosity.[4] While specific comparative data for this compound is lacking in this direct comparison, its known low intrinsic viscosity suggests a comparable, if not superior, performance in reducing formulation viscosity.[5]
Mechanical Properties
The incorporation of a reactive diluent can influence the mechanical properties of the cured formulation, such as hardness and adhesion.
| Property | This compound | Butyl Glycidyl Ether (BGE) | C12-C14 Alkyl Glycidyl Ether |
| Hardness | Expected to maintain or slightly increase hardness due to its contribution to the crosslink density. | May lead to a slight reduction in hardness due to chain termination effects. | Similar to BGE, may cause a slight reduction in hardness. |
| Adhesion | Known to improve adhesion to various substrates.[5] | Generally provides good adhesion. | Good adhesion properties are expected. |
| Flexibility | Known to enhance flexibility.[5] | Can increase flexibility.[6] | Contributes to flexibility. |
| This table is based on the generally accepted effects of these reactive diluents on epoxy formulations. Specific quantitative data from a single comparative study is not available. |
Weather and Chemical Resistance
This compound is often cited for its ability to improve the durability of coatings. Its branched structure is believed to protect the ester linkage from hydrolysis, leading to better chemical and water resistance.[3] This can translate to enhanced long-term performance in harsh environments.
Cost-Performance Analysis
A comprehensive cost-performance analysis requires balancing the per-unit cost of the reactive diluent with its performance benefits and the required loading levels in the formulation.
| Reactive Diluent | Indicative Price Range (per kg) | Key Performance Advantages |
| This compound | ₹8568[7] | Excellent weather and chemical resistance, good flexibility, and adhesion.[3][5] |
| Butyl Glycidyl Ether (BGE) | ₹330 - ₹987[7][8] | High viscosity reduction efficiency.[4] |
| C12-C14 Alkyl Glycidyl Ether | Price varies by supplier | Good balance of viscosity reduction and flexibility. |
| Disclaimer: The prices listed are indicative and subject to change based on supplier, quantity, and market conditions. They are provided for comparative purposes only. |
While this compound may have a higher initial purchase price compared to some commodity reactive diluents like BGE, its performance advantages, particularly in terms of durability and resistance, can lead to a better overall cost-in-use. Formulations with enhanced longevity may reduce the need for costly maintenance and recoating, providing long-term value.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key performance evaluations.
Viscosity Measurement
Objective: To determine the effect of the reactive diluent on the viscosity of the resin formulation.
Methodology (based on ASTM D445):
-
Prepare formulations with varying weight percentages of the reactive diluent (e.g., 5%, 10%, 15%) in the chosen resin system.
-
Ensure all components are at a constant temperature (e.g., 25°C) before mixing.
-
Thoroughly mix the resin and reactive diluent until a homogeneous mixture is obtained.
-
Use a rotational viscometer to measure the viscosity of each formulation.
-
Record the viscosity in mPa·s at a defined shear rate.
Hardness Testing
Objective: To evaluate the impact of the reactive diluent on the surface hardness of the cured formulation.
Methodology (based on ASTM D4366 - König Pendulum Hardness):
-
Apply a uniform film of the formulated coating onto a rigid substrate (e.g., glass or steel panels).
-
Allow the coating to cure under specified conditions (temperature and humidity) for a defined period (e.g., 7 days).
-
Place the cured panel on the pendulum hardness tester.
-
Deflect the pendulum to a specified angle and release it.
-
Measure the time in seconds it takes for the amplitude of the pendulum's swing to decrease from a starting angle to a defined end angle.
-
Perform multiple measurements for each formulation and calculate the average hardness value.
Adhesion Testing
Objective: To assess the adhesion of the cured formulation to a substrate.
Methodology (based on ASTM D3359 - Cross-Hatch Adhesion Test):
-
Apply and cure the coating on the desired substrate as per the hardness testing protocol.
-
Using a sharp cutting tool, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
-
Rapidly pull the tape off at a 180-degree angle.
-
Visually inspect the cross-hatch area and classify the adhesion based on the ASTM scale (0B to 5B), where 5B indicates no detachment and 0B indicates severe detachment.
Accelerated Weathering
Objective: To simulate the effects of outdoor exposure on the cured formulation.
Methodology (based on ASTM G154 - QUV Accelerated Weathering):
-
Prepare coated panels as described for hardness testing.
-
Place the panels in a QUV accelerated weathering tester.
-
Expose the panels to alternating cycles of UV light and moisture condensation for a specified duration (e.g., 1000 hours).
-
Periodically remove the panels and evaluate for changes in gloss, color, and any signs of degradation such as cracking or blistering.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for formulation preparation and key performance tests.
Figure 1: General workflow for formulation and performance testing.
Figure 2: Workflow for viscosity measurement.
Figure 3: Workflow for cross-hatch adhesion testing.
References
Safety Operating Guide
Navigating the Safe Disposal of Glycidyl Neodecanoate: A Procedural Guide
The proper disposal of glycidyl (B131873) neodecanoate is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, including being a skin sensitizer, a suspected mutagen, and harmful to aquatic life, a structured and informed approach to its disposal is paramount for researchers, scientists, and drug development professionals. This guide provides a step-by-step operational plan for the safe handling and disposal of glycidyl neodecanoate waste.
Key Hazard Information for this compound
Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1][2][3][4] |
| Hazardous to the Aquatic Environment (Long-term) | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
Procedural Steps for Proper Disposal
This section outlines the necessary procedures for the collection, storage, and disposal of this compound waste. Adherence to these steps is crucial to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Eye/Face Protection: Safety glasses with side shields or a face shield.[1]
Waste Collection and Segregation
Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure correct disposal pathways.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound Waste." Include the relevant hazard pictograms (e.g., health hazard, exclamation mark, environment).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It reacts vigorously with strong oxidizing agents, acids, and curing agents.[2][5]
Temporary Storage of Waste
Proper storage of hazardous waste pending disposal is a critical safety measure.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Temperature: For the pure chemical, storage under refrigerated temperatures is recommended.[6] While this is for the stock chemical, applying similar cool storage conditions for the waste can enhance safety.
-
Ignition Sources: Keep the waste storage area free from sources of ignition, as the chemical is likely combustible.[2][6]
-
Containment: Ensure secondary containment is in place to capture any potential leaks from the primary waste container.
Final Disposal
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Disposal procedures must comply with all local, state, and federal environmental regulations.
-
Do Not Dispose Down the Drain: Due to its toxicity to aquatic life, this compound must not be discharged into the sewer system.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it correctly.
-
Container Disposal: Empty containers that held this compound are also considered hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or via controlled incineration with flue gas scrubbing for combustible materials, in accordance with regulations.[1]
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes were identified in the reviewed literature. The standard and recommended procedure is disposal as hazardous chemical waste via a licensed contractor.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 26761-45-5 CAS MSDS (this compound, MIXTURE OF BRANCHED ISOMERS) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Logistics for Handling Glycid-yl Neodecanoate
FOR IMMEDIATE USE
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Glycidyl neodecanoate. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
This compound is classified as a skin sensitizer (B1316253) and a suspected germ cell mutagen.[1] Inhalation, ingestion, or skin contact may cause health problems. This guide outlines the necessary personal protective equipment (PPE), handling protocols, and emergency procedures to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE, which should be selected based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Material: While specific breakthrough time data for this compound is not readily available, general guidance for esters and ethers suggests using Butyl rubber or Viton® gloves for prolonged contact. For splash protection, nitrile or neoprene gloves may be suitable. Action: Always consult the glove manufacturer's specific chemical resistance data. Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, cracking, or punctures.[2][3] |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat should be worn at a minimum for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant suit is required. |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield | Safety glasses are the minimum requirement. Goggles provide a tighter seal against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if there is a risk of inhaling aerosols or vapors, particularly in poorly ventilated areas. The type of respirator and cartridge should be selected based on the potential exposure levels. |
Procedural Guidance
Donning and Doffing of PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination. Follow this sequence meticulously.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Suit: Put on the lab coat or chemical-resistant suit.
-
Mask/Respirator: If required, don the mask or respirator, ensuring a proper fit and seal.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat or suit.[5][6][7]
Doffing Sequence:
-
Gown and Gloves: Remove the gown and gloves together, turning the gown inside out and peeling off the gloves simultaneously to contain contamination.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove eye and face protection from the back to the front.
-
Mask/Respirator: Remove the mask or respirator without touching the front.
-
Hand Hygiene: Perform hand hygiene again.[7]
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Operational and Disposal Plans
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Minor Spill (contained and manageable by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure appropriate PPE is worn before addressing the spill.
-
Containment: Surround the spill with absorbent materials to prevent it from spreading.
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.[1][8][9][10]
Major Spill (large volume, uncontained, or in a public area):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the emergency alarm and notify the appropriate emergency response team.
-
Isolate: Close doors to the affected area to contain vapors.
-
Ventilate: If safe to do so, increase ventilation to the outside.
-
Await Response: Do not attempt to clean up a major spill unless you are part of the trained emergency response team.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Containerization: Collect all contaminated materials (e.g., gloves, absorbent pads, disposable lab coats) in a clearly labeled, sealed, and puncture-resistant container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and responding to a spill.
References
- 1. fishersci.com [fishersci.com]
- 2. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 3. pcimag.com [pcimag.com]
- 4. parchem.com [parchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. vumc.org [vumc.org]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. uwyo.edu [uwyo.edu]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
